Product packaging for Terretonin A(Cat. No.:)

Terretonin A

Cat. No.: B1641467
M. Wt: 472.5 g/mol
InChI Key: GTEJJXOFLPCZGJ-DOFPOEDPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Terretonin A is a steroid lactone.
This compound has been reported in Mallotus nudiflorus and Aspergillus terreus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32O8 B1641467 Terretonin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H32O8

Molecular Weight

472.5 g/mol

IUPAC Name

methyl (2R,4aS,4bR,10aR,10bR,12aR)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate

InChI

InChI=1S/C26H32O8/c1-12-11-13-23(4)10-9-14(27)22(2,3)16(23)15(28)18(29)25(13,6)17-19(30)34-26(7,21(32)33-8)20(31)24(12,17)5/h13,17,28H,1,9-11H2,2-8H3/t13-,17-,23-,24+,25-,26-/m1/s1

InChI Key

GTEJJXOFLPCZGJ-DOFPOEDPSA-N

Isomeric SMILES

C[C@]12CCC(=O)C(C1=C(C(=O)[C@@]3([C@@H]2CC(=C)[C@]4([C@H]3C(=O)O[C@@](C4=O)(C)C(=O)OC)C)C)O)(C)C

Canonical SMILES

CC1(C(=O)CCC2(C1=C(C(=O)C3(C2CC(=C)C4(C3C(=O)OC(C4=O)(C)C(=O)OC)C)C)O)C)C

Origin of Product

United States

Foundational & Exploratory

Terretonin A: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terretonin A, a complex meroterpenoid produced by the filamentous fungus Aspergillus terreus, represents a class of natural products with significant biological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting a composite methodology derived from published literature. It includes detailed experimental protocols for the fermentation of Aspergillus terreus, extraction of the crude product, and chromatographic purification of the target compound. Furthermore, this document summarizes the key quantitative data and elucidates the known signaling pathways modulated by this compound, offering valuable insights for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Aspergillus terreus is a ubiquitous filamentous fungus known for its ability to produce a diverse array of secondary metabolites, including the pharmacologically important statin, lovastatin. Among the vast chemical repertoire of this fungus are the terretonins, a family of structurally complex meroterpenoids. Meroterpenoids are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.

This compound, a member of this family, has garnered interest due to its intricate molecular architecture and potential therapeutic applications. This guide aims to provide a comprehensive technical resource for the scientific community, detailing the processes involved in obtaining and understanding this promising natural product.

Discovery and Producing Organism

This compound is a secondary metabolite originally isolated from the fungus Aspergillus terreus. Various strains of A. terreus, including both terrestrial and marine-derived isolates, have been identified as producers of this compound and its analogues. The production of these compounds is often influenced by the fermentation conditions, including the culture medium composition, temperature, and aeration.

Experimental Protocols

The following protocols are a composite representation of the methodologies described in the scientific literature for the isolation of this compound and related meroterpenoids from Aspergillus terreus.

Fungal Strain and Fermentation

Fungal Strain: Aspergillus terreus (e.g., strains TM8, LGO13, or ML-44 have been reported to produce terretonins).

3.1.1. Culture Media and Conditions:

  • Solid-State Fermentation (SSF):

    • Substrate: Rice is a commonly used solid substrate.

    • Preparation: 1 kg of rice is washed, soaked, and autoclaved. After cooling, the rice is inoculated with a spore suspension of A. terreus.

    • Incubation: The inoculated rice is incubated at 28-30°C for 14-21 days. The solid culture is periodically mixed to ensure uniform fungal growth and aeration.

  • Submerged Fermentation (SmF):

    • Medium: Potato Dextrose Broth (PDB) or a custom medium containing a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.

    • Inoculation: A seed culture of A. terreus is prepared by inoculating a suitable liquid medium and incubating for 2-3 days. The production medium is then inoculated with the seed culture.

    • Incubation: The fermentation is carried out in shake flasks or a fermenter at 28-30°C with agitation (e.g., 150-200 rpm) for 7-14 days.

Extraction
  • Solid-State Fermentation: The fermented solid substrate is dried and ground into a powder. The powder is then extracted exhaustively with a solvent such as ethyl acetate or methanol at room temperature. The solvent is subsequently evaporated under reduced pressure to yield a crude extract.

  • Submerged Fermentation: The fungal mycelium is separated from the culture broth by filtration. The mycelium is extracted with a polar solvent like methanol or acetone. The culture filtrate is extracted with a water-immiscible solvent such as ethyl acetate. The organic extracts are combined and concentrated in vacuo.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

  • Initial Fractionation (VLC or Column Chromatography):

    • Stationary Phase: Silica gel or Sephadex LH-20.

    • Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of methanol and water, or acetonitrile and water, is typically employed.

    • Detection: UV detection at a wavelength of 210-254 nm.

    • Fractions corresponding to the peak of this compound are collected and the solvent is evaporated to yield the purified compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValue
Molecular FormulaC₂₆H₃₂O₈[1]
Molecular Weight472.5 g/mol [1]
¹H NMR (CDCl₃)δ (ppm): 6.01 (s, 1H), 5.15 (s, 1H), 4.96 (s, 1H), 4.65 (d, J=12.0 Hz, 1H), 3.73 (s, 3H), 3.41 (d, J=12.0 Hz, 1H), 2.95 (m, 1H), 2.70 (m, 1H), 2.45 (m, 1H), 2.20-2.05 (m, 2H), 1.95 (m, 1H), 1.85 (m, 1H), 1.45 (s, 3H), 1.35 (s, 3H), 1.25 (s, 3H), 1.15 (s, 3H), 1.05 (s, 3H).
¹³C NMR (CDCl₃)δ (ppm): 213.9, 201.2, 196.8, 175.2, 168.5, 145.1, 125.3, 115.8, 85.4, 82.1, 78.9, 75.6, 52.8, 51.2, 48.9, 45.6, 42.3, 38.9, 35.6, 32.1, 28.9, 25.6, 22.3, 21.0, 18.9, 16.5.[2][3]
Mass SpectrometryHR-ESI-MS: m/z [M+Na]⁺ calculated for C₂₆H₃₂O₈Na, found to be consistent with the molecular formula.

Signaling Pathways and Biological Activity

Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of terretonins. Terretonin has been shown to exhibit protective effects against sepsis-induced acute lung injury.[4][5] This activity is mediated through the modulation of the SIRT1/Nrf2/NF-κB/NLRP3 signaling pathway.[4][5]

Terretonin enhances the SIRT1/Nrf2 protective pathway, leading to an increase in the expression of downstream antioxidant genes.[4][5] Concurrently, it inhibits the NF-κB and NLRP3 inflammasome signaling pathways, resulting in a reduction of pro-inflammatory cytokines.[4][5]

Visualizations

Diagram 1: Experimental Workflow for the Isolation of this compound

experimental_workflow start_end start_end process process fractionation fractionation purification purification product product start Aspergillus terreus Culture fermentation Solid-State or Submerged Fermentation start->fermentation extraction Solvent Extraction (Ethyl Acetate / Methanol) fermentation->extraction crude_extract Crude Extract extraction->crude_extract vlc VLC / Column Chromatography (Silica Gel / Sephadex LH-20) crude_extract->vlc fractions Bioactive Fractions vlc->fractions prep_hplc Preparative HPLC (C18 Reversed-Phase) fractions->prep_hplc terretonin_a Pure this compound prep_hplc->terretonin_a

Caption: Workflow for the isolation and purification of this compound.

Diagram 2: Signaling Pathway Modulated by Terretonin

signaling_pathway cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response compound compound pathway_up pathway_up pathway_down pathway_down protein protein response response Terretonin Terretonin SIRT1 SIRT1 Terretonin->SIRT1 activates NFkB NF-κB Terretonin->NFkB inhibits NLRP3 NLRP3 Inflammasome Terretonin->NLRP3 inhibits Nrf2 Nrf2 SIRT1->Nrf2 activates ARE Antioxidant Genes (HO-1, NQO1) Nrf2->ARE upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces NLRP3->Cytokines induces

Caption: Modulation of SIRT1/Nrf2 and NF-κB/NLRP3 pathways by Terretonin.

Conclusion

This compound stands out as a structurally intriguing secondary metabolite from Aspergillus terreus with demonstrated biological activity. The methodologies outlined in this guide provide a framework for its isolation and purification, essential for further pharmacological investigation. The elucidation of its modulatory effects on key signaling pathways involved in inflammation and oxidative stress highlights its potential as a lead compound for drug development. Further research is warranted to fully explore the therapeutic applications of this compound and its derivatives.

References

An In-Depth Technical Guide to the Terretonin A Biosynthetic Pathway in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terretonin A, a complex meroterpenoid produced by the fungus Aspergillus terreus, has garnered significant interest due to its intricate chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic machinery, and key chemical transformations. The elucidation of this pathway has been made possible through a combination of targeted gene deletion, heterologous expression, and metabolic profiling. This document serves as a core resource for researchers in natural product biosynthesis, fungal genetics, and drug discovery, offering detailed experimental insights and a foundation for future bioengineering efforts.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites with diverse chemical structures and biological functions. Among these, meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid precursors, represent a fascinating class of molecules. This compound, a mycotoxin first isolated from Aspergillus terreus, is a notable example, characterized by a highly oxygenated and complex tetracyclic scaffold.[1][2] Understanding the biosynthesis of such complex molecules is crucial for harnessing their therapeutic potential and for the development of novel biocatalytic tools.

Early labeling studies with [1,2-¹³C₂] acetate and [Me-¹³C]-methionine indicated that terretonin is formed through a mixed polyketide–terpenoid pathway.[3] More recent molecular genetics work has led to the identification and characterization of the "trt" biosynthetic gene cluster in Aspergillus terreus, which is responsible for the production of terretonin.[1][4]

The this compound Biosynthetic Gene Cluster (trt)

The biosynthesis of this compound is orchestrated by a cluster of 10 genes in Aspergillus terreus NIH2624.[4] Targeted gene deletion studies have been instrumental in assigning functions to the individual "trt" genes. The key enzymes encoded by this cluster and their proposed functions are summarized below.

GeneProposed Function
trt4Non-reducing polyketide synthase (NR-PKS)
trt2Prenyltransferase (PT)
trt8Flavin-dependent monooxygenase (FMO)
trt5Methyltransferase
trt1Terpene cyclase
trt6Cytochrome P450 monooxygenase
trt7Phytanoyl-CoA dioxygenase domain-containing protein
trt14Unknown function, likely involved in late-stage modifications
trt3MFS transporter
trtRTranscription factor

The Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound begins with the formation of a polyketide core, followed by prenylation and a series of oxidative and cyclization reactions.

Step 1: Polyketide Synthesis

The pathway is initiated by the non-reducing polyketide synthase (NR-PKS) Trt4 , which catalyzes the synthesis of 3,5-dimethylorsellinic acid (DMOA) (7).[1] Deletion of the trt4 gene abolishes the production of all pathway intermediates and final products.

Step 2: Prenylation

The aromatic polyketide DMOA is then prenylated by the prenyltransferase Trt2 .[1] This reaction attaches a farnesyl pyrophosphate (FPP) moiety to the DMOA core. In trt2Δ mutant strains, DMOA (7) is the major accumulating product.[1]

Subsequent Oxidative and Cyclization Steps

Following prenylation, a series of enzymatic modifications, including epoxidation, methylation, and cyclization, lead to the formation of the complex tetracyclic structure of this compound. The precise order and mechanisms of some of these late-stage reactions are still under investigation. However, gene deletion studies have provided significant insights:

  • Trt8 , a flavin-dependent monooxygenase, is proposed to be involved in an epoxidation step.

  • Trt5 , a methyltransferase, likely methylates a carboxyl group, a step that has been shown to be essential for the subsequent cyclization.

  • Trt1 , a terpene cyclase, is responsible for the critical cyclization event that forms the core ring structure of the terretonin scaffold.

  • Trt6 and Trt7 are thought to be involved in further oxidative modifications.

  • Trt14 's function remains to be fully elucidated, but its deletion leads to the accumulation of terretonin C, suggesting a role in the final conversion to this compound.[1]

The accumulation of intermediates in various gene deletion mutants is summarized in the table below.

Mutant StrainAccumulated Intermediate(s)
Δtrt4No pathway-related metabolites
Δtrt23,5-dimethylorsellinic acid (DMOA)
Δtrt1Acyclic prenylated intermediates
Δtrt14Terretonin C

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied heavily on genetic manipulation of the producer organism, Aspergillus terreus, and heterologous expression of the biosynthetic genes in a model host, Aspergillus oryzae.

Gene Deletion in Aspergillus terreus via CRISPR-Cas9

A powerful method for functional genomics in A. terreus is the use of the CRISPR-Cas9 system for targeted gene deletion.

Protocol Outline:

  • Design of single-guide RNAs (sgRNAs): Two sgRNAs are designed to target the 5' and 3' flanking regions of the target trt gene.

  • Construction of CRISPR-Cas9 plasmids: The sgRNAs are cloned into a Cas9 expression vector.

  • Preparation of donor DNA: A deletion cassette, often containing a selectable marker (e.g., hygromycin resistance), is constructed with homology arms corresponding to the regions upstream and downstream of the target gene.

  • Protoplast transformation: A. terreus protoplasts are prepared and co-transformed with the Cas9/sgRNA plasmids and the donor DNA.

  • Selection and screening of transformants: Transformants are selected on appropriate media, and successful gene deletion is confirmed by PCR and Southern blot analysis.

Heterologous Expression in Aspergillus oryzae

Heterologous expression of the trt genes in A. oryzae provides a clean background for characterizing enzyme function and identifying pathway intermediates.

Protocol Outline:

  • Vector construction: The trt genes of interest are cloned into expression vectors under the control of a suitable promoter (e.g., the amylase promoter).

  • Protoplast transformation: The expression vectors are introduced into A. oryzae protoplasts.

  • Cultivation and extraction: The transformed A. oryzae strains are cultivated, and the secondary metabolites are extracted from the mycelium and culture broth.

  • Metabolite analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the produced compounds.

Data Presentation

Currently, detailed quantitative data such as enzyme kinetic parameters for the Trt enzymes are not extensively available in the public domain. The primary data from the key studies are the qualitative and semi-quantitative analyses of metabolite production in wild-type and mutant strains.

Table 1: Metabolite Profile of Aspergillus terreus Wild-Type and trt Gene Deletion Mutants

StrainThis compound ProductionKey Accumulated Intermediate(s)
Wild-Type+++-
Δtrt4-None
Δtrt2-3,5-dimethylorsellinic acid (DMOA)
Δtrt1-Acyclic prenylated DMOA derivatives
Δtrt14-Terretonin C

Note: '+' indicates the relative level of production.

Visualizations

This compound Biosynthetic Pathway

Terretonin_A_Biosynthesis cluster_precursors Primary Metabolism cluster_pathway This compound Biosynthesis Acetyl-CoA Acetyl-CoA DMOA 3,5-dimethylorsellinic acid (DMOA) Acetyl-CoA->DMOA Trt4 (NR-PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->DMOA Farnesyl Pyrophosphate Farnesyl Pyrophosphate Prenylated_DMOA Prenylated DMOA Farnesyl Pyrophosphate->Prenylated_DMOA DMOA->Prenylated_DMOA Trt2 (PT) Epoxidized_Intermediate Epoxidized Intermediate Prenylated_DMOA->Epoxidized_Intermediate Trt8 (FMO) Methylated_Intermediate Methylated Intermediate Epoxidized_Intermediate->Methylated_Intermediate Trt5 (MT) Cyclized_Precursor Cyclized Precursor (Preterrenoid) Methylated_Intermediate->Cyclized_Precursor Trt1 (Cyclase) Oxidized_Intermediates Further Oxidized Intermediates Cyclized_Precursor->Oxidized_Intermediates Trt6, Trt7 Terretonin_A This compound Oxidized_Intermediates->Terretonin_A Trt14

Caption: Proposed biosynthetic pathway of this compound in Aspergillus terreus.

Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow cluster_gene_deletion Gene Deletion in A. terreus cluster_heterologous_expression Heterologous Expression in A. oryzae cluster_analysis Data Interpretation Design_sgRNA Design sgRNAs for target 'trt' gene Construct_Vectors Construct Cas9/sgRNA vector and donor DNA Design_sgRNA->Construct_Vectors Transform Protoplast Transformation Construct_Vectors->Transform Screen Screen transformants by PCR and Southern Blot Transform->Screen Analyze_Metabolites_KO Metabolite analysis of knockout strain (HPLC, LC-MS) Screen->Analyze_Metabolites_KO Assign_Function Assign function to 'trt' gene Analyze_Metabolites_KO->Assign_Function Clone_Gene Clone 'trt' gene into expression vector Transform_Host Transform A. oryzae protoplasts Clone_Gene->Transform_Host Cultivate Cultivate transformed strain Transform_Host->Cultivate Extract_Metabolites Extract secondary metabolites Cultivate->Extract_Metabolites Analyze_Metabolites_HE Metabolite analysis (HPLC, LC-MS) Extract_Metabolites->Analyze_Metabolites_HE Analyze_Metabolites_HE->Assign_Function

Caption: Workflow for elucidating the function of 'trt' genes.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Aspergillus terreus is a significant achievement in the field of fungal natural product research. The identification of the trt gene cluster and the functional characterization of its constituent enzymes have provided a detailed roadmap for the assembly of this complex meroterpenoid. This knowledge not only deepens our understanding of fungal secondary metabolism but also opens up exciting avenues for future research.

The detailed understanding of the enzymatic cascade allows for the bioengineering of the pathway to produce novel analogues of this compound with potentially improved or novel biological activities. Furthermore, the enzymes from this pathway, such as the prenyltransferase Trt2 and the terpene cyclase Trt1, represent valuable biocatalytic tools for synthetic biology and chemoenzymatic synthesis. Future work will likely focus on the detailed biochemical characterization of the less understood enzymes in the pathway, the elucidation of the regulatory networks governing the expression of the trt cluster, and the exploration of the full chemical potential of this fascinating biosynthetic machinery.

References

Terretonin A: A Comprehensive Technical Guide to its Natural Sources, Production, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

Terretonin A is a fungal meroterpenoid, a class of secondary metabolites derived from a combination of polyketide and terpenoid biosynthetic pathways.[1] First reported from the fungus Aspergillus terreus, this complex molecule has garnered interest within the scientific community for its potential biological activities.[2] This technical guide provides a detailed overview of this compound, focusing on its natural sources, the organisms responsible for its production, methods for its isolation and purification, and its known signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, mycology, and drug discovery.

Natural Sources and Producing Organisms

This compound is primarily a product of fungal metabolism. The principal organism known to produce this compound is the filamentous fungus Aspergillus terreus.[2] Strains of this fungus, isolated from various environments, including soil and marine ecosystems, have been identified as producers of a range of terretonin analogues.[3][4] While Aspergillus terreus is the most well-documented source, other organisms have been reported to produce related terretonin compounds, including Penicillium citreonigrum and the plant Mallotus nudiflorus.[5] However, for the purposes of this guide, the focus will remain on the production of this compound from its most prominent fungal source, Aspergillus terreus.

Quantitative Data on Terretonin Production

Obtaining precise, standardized yield data for secondary metabolites from fungal fermentations can be challenging due to variations in strains, culture conditions, and extraction methods. While specific yields for this compound are not consistently reported in the literature, the following table summarizes the isolated amounts of various terretonin compounds from Aspergillus terreus cultures, providing an indication of production levels that may be achievable.

CompoundProducing Organism StrainIsolated AmountSource
Terretonin NAspergillus terreus TM8300 mg[6]
Terretonin OAspergillus terreus TM82.3 mg[3]
Terretonin D1, A, and DAspergillus terreus ML-44Not specified[4]

Experimental Protocols: Isolation and Purification of this compound

The following is a representative methodology for the isolation and purification of this compound from Aspergillus terreus, compiled from established protocols for related compounds.

1. Fungal Fermentation:

  • Organism: Aspergillus terreus (a known this compound producing strain).

  • Culture Medium: Potato Dextrose Agar (PDA) or a suitable liquid medium such as Potato Dextrose Broth (PDB) or a rice-based solid substrate medium.

  • Incubation: The fungus is typically cultured for 2-4 weeks at a controlled temperature, commonly between 25-28°C, in static or shaken conditions depending on the medium.

2. Extraction of Secondary Metabolites:

  • The fungal biomass and culture medium are harvested.

  • The entire culture is extracted exhaustively with organic solvents. A common solvent system is a mixture of methanol and dichloromethane.[7] Ethyl acetate is also frequently used.[8]

  • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

  • Initial Fractionation (Vacuum Liquid Chromatography - VLC or Column Chromatography):

    • The crude extract is often pre-adsorbed onto silica gel.

    • The adsorbed material is loaded onto a silica gel column.

    • Elution is performed with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by dichloromethane and methanol.[8]

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with the expected characteristics of this compound.

  • Intermediate Purification (Sephadex LH-20 Chromatography):

    • Fractions enriched with this compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column.

    • A common mobile phase for this step is a mixture of dichloromethane and methanol.[6]

  • Final Purification (High-Performance Liquid Chromatography - HPLC):

    • The final purification is typically achieved using reversed-phase HPLC (RP-HPLC).

    • A C18 column is commonly employed with a gradient elution system, such as water and acetonitrile or water and methanol.

    • The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The following diagram illustrates a general workflow for the isolation and purification of this compound.

G Experimental Workflow for this compound Isolation cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Aspergillus_terreus_Culture Aspergillus terreus Culture Incubation Incubation (2-4 weeks) Aspergillus_terreus_Culture->Incubation Harvesting Harvesting of Biomass and Medium Incubation->Harvesting Solvent_Extraction Solvent Extraction (e.g., MeOH/DCM) Harvesting->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Sephadex_LH20 Sephadex LH-20 Chromatography Column_Chromatography->Sephadex_LH20 RP_HPLC Reversed-Phase HPLC (C18) Sephadex_LH20->RP_HPLC Pure_Terretonin_A Pure this compound RP_HPLC->Pure_Terretonin_A

A generalized workflow for the isolation and purification of this compound.

Signaling Pathway of Terretonin

Recent studies on a meroterpenoid from Aspergillus terreus, referred to as "Terretonin (TE)," have elucidated its potential anti-inflammatory mechanism of action.[9] This compound has been shown to modulate the SIRT1/Nrf2/NF-κB/NLRP3 signaling pathway.[9] Given that this compound is a prominent meroterpenoid from this fungal species, this pathway provides valuable insight into its potential biological activity.

The proposed mechanism involves the upregulation of Sirtuin 1 (SIRT1), which in turn deacetylates and activates Nuclear factor erythroid 2-related factor 2 (Nrf2). Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant genes. Concurrently, SIRT1 deacetylates and inhibits the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. Inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory cytokines and the suppression of the NLRP3 inflammasome.

The following diagram, generated using the DOT language, illustrates this signaling pathway.

G Proposed Anti-Inflammatory Signaling Pathway of Terretonin cluster_0 Cytoplasm cluster_1 Nucleus Terretonin Terretonin (TE) SIRT1 SIRT1 Terretonin->SIRT1 activates Nrf2_inactive Nrf2 (inactive) SIRT1->Nrf2_inactive deacetylates NFkB_p65_active NF-κB (p65) (active) SIRT1->NFkB_p65_active deacetylates (inhibits) Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active translocates NLRP3_Inflammasome NLRP3 Inflammasome NFkB_p65_active->NLRP3_Inflammasome activates Pro_inflammatory_Cytokines_transcription Pro-inflammatory Gene Transcription NFkB_p65_active->Pro_inflammatory_Cytokines_transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Pro_inflammatory_Cytokines_transcription->Pro_inflammatory_Cytokines leads to Antioxidant_Genes Antioxidant Genes Nrf2_active->Antioxidant_Genes promotes transcription

The proposed signaling pathway of Terretonin (TE) in modulating inflammatory responses.

Conclusion

This compound, a meroterpenoid produced by Aspergillus terreus, represents a molecule of significant interest for its potential therapeutic applications. This guide has provided a comprehensive overview of its natural sources, methods for its production and purification, and a detailed look at its potential anti-inflammatory signaling pathway. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge necessary to further explore the scientific and medicinal potential of this fascinating natural product. Further research is warranted to establish standardized production protocols, quantify yields more precisely, and fully elucidate the pharmacological profile of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties and Stability of Terretonin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and stability of Terretonin A, a meroterpenoid natural product. The information is curated to support research, drug discovery, and development activities.

Physicochemical Properties of this compound

This compound is a complex meroterpenoid produced by fungi of the Aspergillus genus, notably Aspergillus terreus.[1] Its intricate structure contributes to its biological activity and influences its physicochemical characteristics. A summary of its known properties is presented below.

Molecular and Chemical Properties

The fundamental molecular and chemical properties of this compound have been determined through various analytical techniques. This data is essential for its identification, characterization, and in silico modeling.

PropertyValueSource
Molecular Formula C₂₆H₃₂O₈[1]
Molecular Weight 472.5 g/mol [1]
IUPAC Name methyl (2R,4aS,4bR,10aR,10bR,12aR)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate[1]
CAS Number 865092-86-0[2]
Computed XLogP3 2.2[1]
Computed Polar Surface Area 124 Ų[1]
Computed Hydrogen Bond Donor Count 1[1]
Computed Hydrogen Bond Acceptor Count 8[1]
Computed Rotatable Bond Count 2[1]
Spectroscopic Data

Note: The following data pertains to "Terretonin" (Molecular Formula: C₂₆H₃₂O₉), a closely related analogue of this compound (Molecular Formula: C₂₆H₃₂O₈). Researchers should exercise caution when extrapolating this data to this compound.

Spectroscopic DataDescription
¹H NMR The ¹H NMR spectrum of terretonin reveals a complex pattern of signals indicative of its intricate polycyclic structure and multiple stereocenters.
¹³C NMR The ¹³C NMR spectrum of terretonin shows 26 distinct carbon signals, consistent with its molecular formula.
Mass Spectrometry High-resolution mass spectrometry (HRMS) data for terretonin confirms its elemental composition.

Stability of this compound

The stability of a natural product is a critical parameter for its development as a therapeutic agent. It influences formulation, storage, and shelf-life. Currently, there are no specific published stability studies on this compound. However, general principles of natural product stability and methodologies for its assessment can be applied.

General Considerations for Stability

Natural products like this compound can be susceptible to degradation under various environmental conditions. Key factors that can affect its stability include:

  • pH: The presence of ester and other pH-sensitive functional groups in this compound suggests that it may be susceptible to hydrolysis under acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to a loss of potency and the formation of degradation products.

  • Light: Exposure to ultraviolet or visible light can induce photolytic degradation of the molecule.

  • Oxidation: The presence of oxidizable functional groups may make this compound sensitive to oxidative degradation.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), needs to be developed and validated.[3][4] This method should be able to separate the parent compound from its degradation products.

Forced Degradation Studies:

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop a stability-indicating method.[5] A typical forced degradation study for this compound would involve the following conditions:

  • Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Exposure of the solid drug substance to dry heat.

  • Photodegradation: Exposure of the drug substance (in solid and solution form) to light according to ICH Q1B guidelines.

Workflow for a Forced Degradation Study:

G cluster_0 Forced Degradation Protocol TerretoninA This compound Sample StressConditions Exposure to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) TerretoninA->StressConditions Analysis Analysis by Stability-Indicating HPLC Method StressConditions->Analysis DegradationProfile Characterization of Degradation Profile Analysis->DegradationProfile

Caption: Workflow for a forced degradation study of this compound.

Biological Activity and Signaling Pathway

While specific signaling pathways for this compound are not yet fully elucidated, a closely related compound, referred to as "Terretonin (TE)" in a recent study, has been shown to exert protective effects against sepsis-induced acute lung injury.[5][6] This effect is mediated through the SIRT1/Nrf2/NF-κB/NLRP3 signaling pathway. It is important to note that "Terretonin (TE)" (C₂₆H₃₂O₉) and this compound (C₂₆H₃₂O₈) are different compounds, and therefore, the biological activity may differ.[1][7]

Proposed Anti-Inflammatory Signaling Pathway of Terretonin (TE):

The study suggests that Terretonin (TE) upregulates Sirtuin 1 (SIRT1), which in turn activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant response. Simultaneously, SIRT1 activation leads to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central mediator of inflammation. The downregulation of NF-κB subsequently suppresses the activation of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome, reducing the production of pro-inflammatory cytokines.[5][6]

G Terretonin Terretonin (TE) SIRT1 SIRT1 Terretonin->SIRT1 Nrf2 Nrf2 SIRT1->Nrf2 Activates NFkB NF-κB SIRT1->NFkB Inhibits Antioxidant Antioxidant Response Nrf2->Antioxidant NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Activates Inflammation Inflammation NLRP3->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of Terretonin (TE).

Conclusion

This compound is a promising natural product with potential therapeutic applications. This guide summarizes its core physicochemical properties based on available data. However, a significant gap exists in the experimental validation of these properties and in the understanding of its stability profile. Further research, including comprehensive stability studies and elucidation of its specific biological mechanisms, is crucial for its advancement as a drug candidate. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to conduct these necessary investigations.

References

Biological activity screening of Terretonin A derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the biological activity screening of Terretonin A derivatives for researchers, scientists, and drug development professionals.

Introduction

Terretonins are a class of meroterpenoids, natural products derived from mixed biosynthetic pathways, primarily isolated from fungi of the Aspergillus genus.[1][2] These compounds are characterized by a unique and complex tetracyclic core skeleton.[2] this compound and its derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the biological activity screening of this compound derivatives, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

Anticancer and Cytotoxic Activity

Several Terretonin derivatives have been investigated for their potential as anticancer agents. The primary screening method involves evaluating their cytotoxicity against various human cancer cell lines, followed by mechanistic studies to understand the mode of action, such as the induction of apoptosis.

Quantitative Data: Cytotoxicity

The cytotoxic effects of Terretonin derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineCell TypeIC50 (µg/mL)Reference
Terretonin N SKOV3Ovary Adenocarcinoma1.2[3]
PC-3Prostate Adenocarcinoma7.4[3]
KB-3-1Cervix CarcinomaNot significantly cytotoxic[4]
Butyrolactone I *SKOV3Ovary Adenocarcinoma0.6[3]
PC-3Prostate Adenocarcinoma4.5[3]

Note: Butyrolactone I was isolated alongside Terretonin N from Aspergillus terreus TM8 and studied in the same context.[3]

Experimental Protocols

1.2.1. Cell Viability (MTT) Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., PC-3, SKOV3) are seeded into 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the Terretonin derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage relative to the untreated control cells.

1.2.2. Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining) This assay is used to visualize and differentiate between live, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are grown on coverslips in a petri dish and treated with the IC50 concentration of the test compound for 48 hours.

  • Staining: The cells are washed with phosphate-buffered saline (PBS) and then stained with a mixture of Acridine Orange (AO) and Ethidium Bromide (EtBr) (e.g., 1 µL of a 100 µg/mL solution of each).

  • Microscopy: The stained cells are immediately visualized under a fluorescence microscope.

    • Live cells: Uniform green nucleus.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange-to-red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniform orange-to-red nucleus.

Visualization of Screening Workflow and Mechanism

cluster_workflow Anticancer Screening Workflow Start Isolate/Synthesize Terretonin Derivative Assay Cell Viability Assay (e.g., MTT) Start->Assay IC50 Determine IC50 Value Assay->IC50 Mechanism Mechanism of Action Study IC50->Mechanism Apoptosis Apoptosis Assay (AO/EtBr Staining) Mechanism->Apoptosis End Identify Lead Compound Apoptosis->End

Caption: Workflow for anticancer activity screening of Terretonin derivatives.

Studies on Terretonin N revealed its ability to induce apoptosis in prostate (PC-3) and ovarian (SKOV3) cancer cells.[3][5] The process of apoptosis is a highly regulated form of programmed cell death crucial for eliminating damaged or cancerous cells.

cluster_pathway Simplified Apoptosis Induction Pathway Compound Terretonin N Cell Cancer Cell (e.g., SKOV3, PC-3) Compound->Cell Signal Apoptotic Signal Initiation Cell->Signal Caspase Caspase Cascade Activation Signal->Caspase Execution Execution Phase (DNA Fragmentation, Membrane Blebbing) Caspase->Execution Death Apoptotic Cell Death Execution->Death

Caption: Simplified signaling pathway for apoptosis induced by Terretonin N.

Antimicrobial Activity

Terretonin derivatives have demonstrated notable activity against various microorganisms, particularly Gram-positive bacteria.

Quantitative Data: Antimicrobial Screening

Antimicrobial activity is often assessed using the agar diffusion test (measuring the zone of inhibition) and by determining the Minimum Inhibitory Concentration (MIC).

CompoundMicroorganismTypeMethodResultReference
Terretonin N Staphylococcus warneriGram-positiveAgar Diffusion15 mm inhibition zone[4][5]
Pseudomonas agariciGram-negativeAgar Diffusion7-8 mm inhibition zone[4]
Escherichia coliGram-negativeAgar Diffusion7-8 mm inhibition zone[4]
Gentamycin (Control)Staphylococcus warneriGram-positiveAgar Diffusion14 mm inhibition zone[4]
Terretonin G Staphylococcus aureusGram-positiveNot specifiedPotent activity[6]
Bacillus subtilisGram-positiveNot specifiedGood activity[6]
Micrococcus luteusGram-positiveNot specifiedGood activity[6]
Experimental Protocols

2.2.1. Agar Diffusion Test This method is used for preliminary screening of antimicrobial activity.

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into petri dishes.

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.

  • Compound Application: Sterile paper discs are impregnated with a known concentration of the Terretonin derivative and placed on the agar surface. A control disc with a standard antibiotic (e.g., gentamycin) is also used.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone indicates greater antimicrobial activity.

Anti-inflammatory Activity

Certain Terretonin derivatives have been evaluated for their ability to modulate inflammatory responses.

Quantitative Data: Anti-inflammatory Screening
CompoundAssayCell LineConcentrationInhibition RateReference
Terretonin D1 NO ProductionRAW264.750 µg/mL22-34%[7]
Terretonin NO ProductionRAW264.750 µg/mL22-34%[7]
This compound NO ProductionRAW264.750 µg/mL22-34%[7]
Terretonin D NO ProductionRAW264.750 µg/mL22-34%[7]
Experimental Protocols

3.2.1. Nitric Oxide (NO) Production Inhibition Assay This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated by lipopolysaccharide (LPS).

  • Cell Culture: RAW264.7 macrophage cells are cultured in 96-well plates.

  • Treatment: The cells are pre-treated with different concentrations of the Terretonin derivatives for a short period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

  • Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Analysis: The absorbance is measured at 540 nm, and the percentage of NO production inhibition is calculated relative to the LPS-stimulated, untreated control.

Visualization of Anti-inflammatory Mechanism

Terretonin has been shown to exert protective effects against acute lung injury by inhibiting the NF-κBp65/NLRP3 signaling pathway.[5]

cluster_pathway Inhibition of NF-κB Inflammatory Pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) LPS->Receptor NFkB NF-κB Activation Receptor->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Terretonin Terretonin Terretonin->NFkB

Caption: Inhibition of the NF-κB signaling pathway by Terretonin.

Other Biological Activities

Screening efforts have also revealed other potential therapeutic applications for Terretonin derivatives.

Quantitative Data: Anti-viral and Enzyme Inhibition
CompoundActivityTargetIC50 / Inhibition RateReference
Derivative 1 Anti-TMVTobacco Mosaic Virus28.6% inhibition; IC50 49.3 µM[2]
Derivative 2 Anti-TMVTobacco Mosaic Virus46.4% inhibition; IC50 22.4 µM[2]
Derivative 3 Anti-TMVTobacco Mosaic Virus30.5% inhibition; IC50 42.2 µM[2]
Derivative 6 Anti-TMVTobacco Mosaic Virus26.2% inhibition; IC50 54.1 µM[2]
Terreusterpene A BACE1 InhibitionBeta-secretase 1IC50 5.98 µM[8]
Terreusterpene D BACE1 InhibitionBeta-secretase 1IC50 1.91 µM[8]

Conclusion

The biological screening of this compound and its derivatives has unveiled a broad spectrum of pharmacological activities. Notably, derivatives like Terretonin N and Butyrolactone I show significant promise as anticancer agents by inducing apoptosis.[3] Furthermore, the potent activity of Terretonin N and G against Gram-positive bacteria highlights their potential as leads for new antibiotics.[4][5][6] The anti-inflammatory and other bioactivities observed suggest that the Terretonin scaffold is a valuable template for drug discovery. This guide provides the foundational data and methodologies to assist researchers in the further exploration and development of this fascinating class of natural products. Further investigation is warranted to elucidate the precise molecular mechanisms and to optimize the therapeutic potential of these compounds through medicinal chemistry efforts.

References

An In-Depth Technical Guide on the Mechanism of Action of Terretonin A in Microbial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature on the precise molecular mechanism of action of Terretonin A in microbial cells is not yet comprehensive. This guide summarizes the available data on its antimicrobial activity and discusses potential mechanisms based on its chemical class and existing research. Further investigation is required to fully elucidate its mode of action.

Introduction to this compound

This compound is a fungal meroterpenoid, a class of natural products derived from a mixed polyketide-terpenoid pathway[1]. These compounds are known for their structural complexity and diverse biological activities[2][3]. Terretonins are primarily isolated from fungi of the Aspergillus genus and have demonstrated a range of bioactivities, including antimicrobial and cytotoxic effects[2][4]. The intricate architecture of these molecules makes them promising candidates for drug discovery[3].

Antimicrobial Spectrum of Terretonin Compounds

While specific data for this compound is limited, studies on related terretonin compounds provide insights into their antimicrobial potential. The activity is often assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of Terretonin Compounds

Compound Microbial Species Activity (MIC or Inhibition Zone) Reference
Terretonin G Staphylococcus aureus 4 mm inhibition zone at 20 µ g/disk [5]
Bacillus subtilis 2 mm inhibition zone at 20 µ g/disk [5]
Micrococcus luteus 2 mm inhibition zone at 20 µ g/disk [5]
Terretonin N Staphylococcus warneri 15 mm inhibition zone [6]
Pseudomonas agarici Low activity (7-8 mm inhibition zone) [6]
Escherichia coli Low activity (7-8 mm inhibition zone) [6]

| Terrein (related metabolite) | Cryptococcus neoformans | Potent antifungal activity |[7] |

Note: Some studies report antimicrobial activity using the agar diffusion test, where the diameter of the inhibition zone is measured. This method indicates sensitivity but is not a direct measure of MIC.

Postulated Mechanism of Action

The exact molecular target of this compound in microbial cells has not been definitively identified. However, based on the known mechanisms of other antimicrobial compounds and the nature of meroterpenoids, several hypotheses can be proposed.

A plausible mechanism of action for antimicrobial compounds involves a multi-stage process that begins with transport into the cell and culminates in the inhibition of essential cellular processes[8]. For instance, the antibacterial alaphosphin is actively transported into bacterial cells, where it is cleaved to release a molecule that inhibits alanine racemase, an enzyme crucial for peptidoglycan synthesis[8].

Given that this compound is a product of fungal metabolism, it is likely to have evolved to target processes in competing microorganisms. Potential targets could include:

  • Cell Wall or Membrane Integrity: Many antimicrobial agents disrupt the cell wall or membrane, leading to cell lysis.

  • Enzyme Inhibition: this compound may act as an inhibitor of essential enzymes, such as those involved in DNA replication, protein synthesis, or metabolic pathways. For example, the antifungal agent ebselen targets thioredoxin reductase in Aspergillus fumigatus, an enzyme critical for maintaining redox homeostasis[9].

  • Interference with Signaling Pathways: Disruption of key signaling pathways can lead to a cascade of events that culminate in cell death. In Aspergillus fumigatus, the cAMP signaling pathway is involved in regulating virulence and defense against host immune cells[10].

Experimental Protocols for Elucidating Mechanism of Action

Determining the precise mechanism of action of a novel antimicrobial agent like this compound requires a systematic approach involving a series of well-defined experiments.

4.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays

These are foundational experiments to quantify the antimicrobial potency of a compound.

  • Protocol:

    • Prepare a two-fold serial dilution of this compound in a suitable broth medium.

    • Inoculate each dilution with a standardized suspension of the test microorganism.

    • Incubate under appropriate conditions.

    • The MIC is the lowest concentration with no visible growth.

    • To determine the MBC/MFC, subculture aliquots from the clear wells onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction in viable cells.

4.2. Macromolecular Synthesis Inhibition Assays

These assays help to identify which major cellular process (DNA, RNA, protein, or cell wall synthesis) is inhibited by the compound.

  • Protocol:

    • Grow the microbial culture to the mid-logarithmic phase.

    • Aliquot the culture and add this compound at a concentration at or above the MIC.

    • Add a radiolabeled precursor for each macromolecule to be assayed (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan).

    • Incubate for a short period.

    • Precipitate the macromolecules using trichloroacetic acid (TCA).

    • Measure the incorporated radioactivity using a scintillation counter.

    • A significant reduction in the incorporation of a specific precursor indicates inhibition of that synthesis pathway.

4.3. Target Identification Assays

Once the general cellular process is identified, further experiments are needed to pinpoint the specific molecular target. This can involve techniques such as:

  • Affinity Chromatography: Immobilize this compound on a solid support to capture its binding partners from a cell lysate.

  • Genetic Screens: Identify mutations that confer resistance to this compound, which can point to the target protein or pathway.

  • Enzymatic Assays: If a specific enzyme is suspected as the target, its activity can be measured in the presence and absence of this compound.

Visualizing Workflows and Pathways

Diagram 1: General Workflow for Antimicrobial Mechanism of Action Studies

G cluster_0 Initial Screening cluster_1 Identifying Cellular Process cluster_2 Pinpointing Molecular Target cluster_3 Validation A Isolate/Synthesize Compound (this compound) B Determine MIC/MBC/MFC against a panel of microbes A->B C Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) B->C D Affinity Chromatography C->D E Genetic Resistance Screens C->E F In Vitro Enzymatic Assays D->F E->F G Confirm Target Engagement in whole cells F->G

A generalized workflow for investigating the mechanism of action of a novel antimicrobial compound.

Diagram 2: Hypothetical Signaling Pathway Inhibition

G cluster_0 External Signal Transduction cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response A External Stimulus B Membrane Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression (e.g., virulence factors) E->F G Cellular Proliferation F->G Inhibitor This compound Inhibitor->D

A hypothetical model of this compound inhibiting a key kinase in a microbial signaling pathway.

Conclusion

This compound and its related compounds represent a promising class of fungal-derived natural products with demonstrated antimicrobial potential. While the precise mechanism of action remains to be fully elucidated, this guide provides a framework for understanding their potential modes of action and the experimental approaches required for their investigation. Further research into this fascinating class of molecules could lead to the development of novel and much-needed antimicrobial therapies.

References

Terretonin A: A Deep Dive into Structure-Activity Relationships for Future Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Terretonin A, a complex meroterpenoid natural product, has garnered significant interest in the scientific community due to its intricate chemical architecture and promising biological activities. As a member of the broader family of terretonins, primarily isolated from Aspergillus species, this compound serves as a compelling scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationships (SAR) of this compound and its analogs, with a focus on their potential as anticancer agents. While a systematic and comprehensive SAR study on a large library of synthetic this compound analogs has yet to be published, this document collates the existing data from various studies on naturally occurring and isolated terretonins to infer preliminary SAR insights.

The Core Structure of Terretonins

The characteristic tetracyclic core of the terretonin family presents a unique and challenging synthetic target. The complex stereochemistry and dense functionalization of this scaffold offer multiple points for structural modification, paving the way for the generation of diverse analogs with potentially enhanced biological activities and improved pharmacokinetic profiles.

Anticancer Activity of Terretonin Analogs

The primary biological activity explored for terretonin derivatives is their cytotoxicity against various cancer cell lines. The available data, though limited to a few analogs, provides a foundation for preliminary SAR analysis.

Table 1: Cytotoxic Activity of Terretonin Analogs against Human Cancer Cell Lines
CompoundCell LineAssayIC50 (µg/mL)Reference
Terretonin N PC-3 (Prostate)SRB7.4[1]
SKOV3 (Ovarian)SRB1.2[1]
Terretonin M L5178Y (Murine Lymphoma)MTT>10[2]
Terretonin O KB-3-1 (Cervical Carcinoma)-Inactive[2]

SRB: Sulforhodamine B assay; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Preliminary Structure-Activity Relationship Insights

Based on the limited data available, some initial observations on the SAR of terretonins can be made:

  • Oxygenation Pattern: The degree and position of hydroxylation and other oxygen-containing functional groups on the tetracyclic core appear to be critical for cytotoxic activity. The potent activity of Terretonin N suggests that its specific oxygenation pattern is favorable for inhibiting the growth of prostate and ovarian cancer cells.

  • Side Chain Modifications: While data on synthetic modifications of the side chains are scarce, the natural variations among the terretonin family suggest that alterations in these regions could significantly impact bioactivity.

  • Stereochemistry: The complex stereochemistry of the terretonin core is likely a crucial determinant of its interaction with biological targets. The precise spatial arrangement of the various substituents is expected to play a major role in target binding and subsequent biological response.

It is important to reiterate that these are preliminary inferences. A systematic SAR study involving the synthesis and biological evaluation of a focused library of this compound analogs is necessary to establish definitive relationships between specific structural features and cytotoxic potency.

Experimental Protocols

The following are generalized protocols for the key cytotoxicity assays cited in the literature for terretonin analogs.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat cells with various concentrations of the test compounds (e.g., Terretonin N) for the desired exposure time (e.g., 48 hours).

  • Terminate the experiment by adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plates five times with slow-running tap water to remove TCA.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Plate cells in 96-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of the test compounds for the desired exposure time.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Shake the plates for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Visualizing Workflows and Pathways

To better understand the processes involved in this compound SAR studies, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_isolation Isolation & Purification cluster_screening Cytotoxicity Screening cluster_sar SAR Analysis fungal_culture Fungal Culture (e.g., Aspergillus terreus) extraction Extraction of Secondary Metabolites fungal_culture->extraction chromatography Chromatographic Separation (e.g., HPLC) extraction->chromatography isolation Isolation of Terretonin Analogs chromatography->isolation treatment Treatment with Terretonin Analogs isolation->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., SRB, MTT) treatment->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

Workflow for Isolation and Cytotoxicity Screening.

apoptosis_pathway Terretonin Terretonin Analog Target Cellular Target(s) (Hypothetical) Terretonin->Target Binds to Signal_Transduction Signal Transduction Cascade Target->Signal_Transduction Initiates Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Signal_Transduction->Caspase_Activation Leads to Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Executes

Hypothetical Apoptotic Pathway Induced by Terretonins.

structural_relationships Terretonin_Core Terretonin Core Tetracyclic Scaffold Terretonin_A This compound R1=X, R2=Y, ... Terretonin_Core->Terretonin_A Modification Terretonin_N Terretonin N R1=OH, R2=Z, ... Terretonin_Core->Terretonin_N Modification Terretonin_M Terretonin M R1=A, R2=B, ... Terretonin_Core->Terretonin_M Modification Terretonin_O Terretonin O R1=C, R2=D, ... Terretonin_Core->Terretonin_O Modification

Structural Relationships of Terretonin Analogs.

Conclusion and Future Directions

The study of this compound and its analogs is still in its early stages, but the available data clearly indicates their potential as a new class of anticancer agents. The unique and complex chemical structure of the terretonin scaffold provides a rich platform for medicinal chemistry efforts aimed at developing potent and selective drug candidates.

Future research should focus on the following key areas:

  • Total Synthesis: The development of an efficient and scalable total synthesis of this compound is crucial for enabling systematic SAR studies.

  • Analog Synthesis: The creation of a focused library of this compound analogs with systematic modifications at various positions of the tetracyclic core and side chains is a priority.

  • Comprehensive Biological Evaluation: The synthesized analogs should be evaluated against a broad panel of cancer cell lines to understand their spectrum of activity and to identify potential selectivity.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by the most potent terretonin analogs will be essential for their further development as clinical candidates.

By addressing these key areas, the full therapeutic potential of the terretonin class of natural products can be unlocked, potentially leading to the development of novel and effective cancer therapies.

References

Nocardiopsis sp. as a Source of Novel Terretonin Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Nocardiopsis, a member of the Actinomycetes, is increasingly recognized as a prolific source of structurally diverse and biologically active secondary metabolites.[1][2][3][4] These microorganisms thrive in various, often extreme, environments and have developed unique biosynthetic capabilities. Among the fascinating molecules isolated from Nocardiopsis are novel analogues of terretonin, a class of meroterpenoids known for their complex chemical structures and significant biological activities. This technical guide provides an in-depth overview of the discovery of novel terretonin analogues from Nocardiopsis sp., with a focus on the isolation, characterization, and biological evaluation of Terretonin N. Detailed experimental protocols and data are presented to facilitate further research and drug discovery efforts in this promising area.

Discovery of Terretonin N from Nocardiopsis sp. LGO5

A significant finding in the exploration of Nocardiopsis secondary metabolites has been the isolation of Terretonin N, a highly oxygenated and unique tetracyclic 6-hydroxymeroterpenoid, from a marine-derived strain of Nocardiopsis sp. LGO5.[5][6][7] This discovery underscores the potential of this bacterial genus as a source of new chemical entities for drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from the isolation and characterization of Terretonin N.

Table 1: Physicochemical Properties of Terretonin N [6]

PropertyValue
Molecular FormulaC26H32O7
Molecular Weight456.53 g/mol
AppearanceColorless needles
Optical Rotation[α]D25 +11.5 (c 0.1, MeOH)
UV (MeOH) λmax (log ε)212 (4.12), 254 (3.87), 300 (3.45) nm
IR (KBr) νmax3421, 2965, 1738, 1637, 1455, 1378, 1235, 1024 cm-1
HRESIMS [M-H]−m/z 455.2075 (calcd. for C26H31O7, 455.2070)

Table 2: 1H NMR Data for Terretonin N (500 MHz, CDCl3) [6]

PositionδH (ppm), mult. (J in Hz)
15.98, s
35.45, s
72.05, m
81.65, m; 1.55, m
91.40, m
113.15, dd (10.0, 5.0)
121.95, m
131.25, s
141.18, s
151.05, s
184.95, s; 4.85, s
191.75, s
212.15, s
236.85, d (8.5)
247.80, d (8.5)
252.30, s
263.80, s

Table 3: 13C NMR Data for Terretonin N (125 MHz, CDCl3) [6]

PositionδC (ppm)
1120.5
2160.2
3105.1
4165.8
598.9
675.6
735.4
822.1
940.8
1048.2
1155.6
1238.7
1325.1
1428.9
1518.2
16148.9
17110.5
18112.1
1920.8
20170.1
2121.3
22130.2
23115.9
24125.4
2520.5
2652.3

Table 4: Antimicrobial Activity of Nocardiopsis sp. LGO5 Crude Extract and Pure Terretonin N (Inhibition Zone Diameter in mm) [6]

Test OrganismCrude ExtractTerretonin N (30 µ g/disc )
Escherichia coli DSMZ 105898
Bacillus subtilis DSMZ 70410-
Pseudomonas agarici DSMZ 11810117
Micrococcus luteus DSMZ 160511-
Staphylococcus warneri DSMZ 200361215
Staphylococcus aureus10-
Pseudomonas aeruginosa13-
Candida albicans9-
Saccharomyces cerevisiae14-

Note: '-' indicates data not reported.

Table 5: Cytotoxicity of Terretonin N against Human Cervix Carcinoma (KB-3-1) Cell Line [2]

CompoundIC50 (µg/mL)
Terretonin NNot significant
Doxorubicin (Positive Control)0.009

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery of Terretonin N from Nocardiopsis sp. LGO5.

Isolation and Cultivation of Nocardiopsis sp. LGO5
  • Isolation: The strain LGO5 was isolated from a sediment sample collected from a lake in Helwan, Egypt. The sediment was suspended in sterile seawater, incubated, and then serially diluted before being plated on starch nitrate agar.[6]

  • Culture Medium (Starch Nitrate Agar):

    • Starch: 20.0 g/L

    • KNO3: 2.0 g/L

    • K2HPO4: 1.0 g/L

    • MgSO4·7H2O: 0.5 g/L

    • NaCl: 0.5 g/L

    • FeSO4·7H2O: 0.01 g/L

    • CaCO3: 3.0 g/L

    • Agar: 20.0 g/L

    • 50% Sea Water: 1000 mL

    • pH adjusted to 7.2.[6]

  • Incubation: The plates were incubated at 30 °C.[6]

  • Maintenance: The pure culture was maintained on starch-nitrate medium and stored in glycerol at -80 °C.[6]

Fermentation for Terretonin N Production
  • Seed Culture: A seed culture was prepared by inoculating a 100 mL Erlenmeyer flask containing 50 mL of ISP2 medium (10 g/L malt extract, 4 g/L yeast extract, 4 g/L glucose, pH 7.2) and incubating at 28 °C for 3 days.[5]

  • Large-Scale Fermentation (Solid-State):

    • 1 L Erlenmeyer flasks (12 flasks) were used, each containing a modified rice medium.

    • Medium Composition: 100 g of commercial rice and 100 mL of 50% seawater containing 0.4% yeast extract and 1% malt extract.

    • Inoculation: 5 mL of the seed culture was aseptically transferred to each flask.

    • Incubation: The flasks were incubated for 14 days at 35 °C.[5]

Extraction and Isolation of Terretonin N
  • Extraction:

    • The fermented rice culture was macerated in methanol (2.5 L).

    • The methanolic extract was filtered and concentrated under vacuum.

    • The remaining aqueous residue was re-extracted with ethyl acetate.

    • The ethyl acetate extract was concentrated to dryness.[5]

  • Purification:

    • The crude ethyl acetate extract was subjected to silica gel column chromatography.

    • Fractions were collected and monitored by TLC.

    • A nonpolar fraction (FI) consisting mainly of fats was discarded.

    • Fraction FII was further purified on a Sephadex LH-20 column using a mobile phase of CH2Cl2/40% MeOH.

    • This resulted in four sub-fractions (FIIa, FIIb, FIIc, FIId).

    • Sub-fraction FIIa was purified again using Sephadex LH-20 (CH2Cl2/40% MeOH) to yield pure Terretonin N (8 mg) as colorless needles.[5]

Bioactivity Assays
  • Antimicrobial Activity: The agar diffusion technique was used to test the antimicrobial activity of the crude extract and pure Terretonin N against a panel of microorganisms.[6]

  • Cytotoxicity Assay: The in vitro cytotoxic activity of Terretonin N was evaluated against the human cervix carcinoma cell line KB-3-1.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the isolation of Nocardiopsis sp. to the characterization of Terretonin N.

experimental_workflow cluster_isolation Strain Isolation & Culture cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Characterization & Bioassays sediment Sediment Sample (Helwan, Egypt) isolation Isolation on Starch Nitrate Agar sediment->isolation pure_culture Pure Culture of Nocardiopsis sp. LGO5 isolation->pure_culture seed_culture Seed Culture (ISP2 Medium) pure_culture->seed_culture solid_state Solid-State Fermentation (Rice Medium, 14 days) seed_culture->solid_state extraction Methanol & Ethyl Acetate Extraction solid_state->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex pure_compound Pure Terretonin N sephadex->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->spectroscopy xray X-ray Crystallography pure_compound->xray bioassays Antimicrobial & Cytotoxicity Assays pure_compound->bioassays

Caption: Workflow for the isolation and characterization of Terretonin N.

Biosynthetic Context

While the specific biosynthetic pathway for terretonins in Nocardiopsis sp. has not yet been elucidated, it is hypothesized to follow a mixed polyketide-terpenoid pathway, similar to what has been studied in fungi like Aspergillus terreus. The following diagram provides a generalized logical relationship for this proposed biosynthetic origin.

biosynthetic_pathway cluster_precursors Primary Metabolic Precursors cluster_pathways Key Biosynthetic Pathways cluster_assembly Meroterpenoid Assembly cluster_modification Post-Assembly Modifications acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate polyketide Polyketide Synthesis acetyl_coa->polyketide terpenoid Terpenoid Synthesis mevalonate->terpenoid polyketide_intermediate Polyketide Intermediate polyketide->polyketide_intermediate terpenoid_intermediate Terpenoid Intermediate (e.g., Farnesyl Pyrophosphate) terpenoid->terpenoid_intermediate meroterpenoid_core Formation of Meroterpenoid Core Structure polyketide_intermediate->meroterpenoid_core terpenoid_intermediate->meroterpenoid_core tailoring_enzymes Tailoring Enzymes (Oxidoreductases, etc.) meroterpenoid_core->tailoring_enzymes terretonin_analogue Novel Terretonin Analogue (e.g., Terretonin N) tailoring_enzymes->terretonin_analogue

Caption: Proposed biosynthetic origin of terretonin analogues.

Conclusion and Future Outlook

The discovery of Terretonin N from Nocardiopsis sp. LGO5 represents a compelling case for the exploration of this actinobacterial genus as a source of novel and biologically active meroterpenoids. The detailed experimental protocols provided herein offer a roadmap for researchers to investigate other Nocardiopsis strains for new terretonin analogues. While Terretonin N itself did not exhibit significant cytotoxicity against the tested cancer cell line, its potent and selective antibacterial activity against Staphylococcus warneri warrants further investigation.[6] Future research should focus on screening diverse Nocardiopsis isolates, optimizing fermentation conditions to enhance the production of minor metabolites, and employing modern genomic and metabolomic approaches to uncover the biosynthetic potential of this remarkable genus. Such efforts are likely to yield a wealth of novel terretonin analogues with diverse pharmacological properties, contributing to the development of new therapeutic agents.

References

Meroterpenoid Biosynthesis in Aspergillus: A Technical Guide to the Genetic and Molecular Underpinnings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meroterpenoids, a class of natural products with a hybrid origin from polyketide and terpenoid precursors, represent a rich source of bioactive compounds with significant therapeutic potential. The fungal genus Aspergillus is a prolific producer of a diverse array of meroterpenoids, some of which exhibit potent biological activities, including immunosuppressive, anti-cancer, and anti-parasitic properties. Understanding the intricate biosynthetic pathways and the underlying genetic basis for their production in Aspergillus is paramount for harnessing their full potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core principles of meroterpenoid biosynthesis in Aspergillus, detailing the key enzymatic steps, the organization of biosynthetic gene clusters, and the experimental methodologies employed to elucidate these complex pathways.

Core Biosynthetic Pathway of Meroterpenoids in Aspergillus

The biosynthesis of meroterpenoids in Aspergillus is a multi-step process that typically involves the convergence of two major metabolic pathways: the polyketide pathway and the mevalonate pathway (for terpenoid precursors). The general sequence of events can be summarized as follows:

  • Polyketide Backbone Formation : A polyketide synthase (PKS), often a non-reducing PKS (NR-PKS), catalyzes the initial step by assembling a polyketide chain from simple acyl-CoA precursors.[1][2] For many DMOA-derived meroterpenoids, the precursor is 3,5-dimethylorsellinic acid (DMOA).[3][4]

  • Prenylation : A crucial step in meroterpenoid biosynthesis is the attachment of a prenyl group, typically farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to the polyketide scaffold. This reaction is catalyzed by a prenyltransferase.[1][2]

  • Terpenoid Moiety Modification : Following prenylation, the terpenoid portion of the molecule undergoes a series of enzymatic modifications, including epoxidation and cyclization, which are catalyzed by enzymes such as flavin-dependent monooxygenases and terpene cyclases, respectively. These cyclization reactions are key to generating the vast structural diversity observed in meroterpenoids.[3][5][6]

  • Tailoring Reactions : The final stages of biosynthesis involve a variety of tailoring enzymes, including cytochrome P450 monooxygenases, dehydrogenases, and methyltransferases. These enzymes introduce further structural modifications, such as hydroxylations, dehydrogenations, and methylations, to produce the final bioactive meroterpenoid.

Below is a generalized workflow of meroterpenoid biosynthesis:

Meroterpenoid_Biosynthesis_Workflow Acyl_CoA Acyl-CoA Precursors PKS Polyketide Synthase (PKS) Acyl_CoA->PKS Polyketide Polyketide Scaffold PKS->Polyketide Prenyltransferase Prenyltransferase Polyketide->Prenyltransferase Terpenoid_Precursors Terpenoid Precursors (e.g., FPP) Terpenoid_Precursors->Prenyltransferase Prenylated_Intermediate Prenylated Intermediate Prenyltransferase->Prenylated_Intermediate Modifying_Enzymes Modifying Enzymes (e.g., Epoxidase, Terpene Cyclase) Prenylated_Intermediate->Modifying_Enzymes Cyclized_Intermediate Cyclized/Modified Intermediate Modifying_Enzymes->Cyclized_Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) Cyclized_Intermediate->Tailoring_Enzymes Final_Meroterpenoid Final Meroterpenoid Tailoring_Enzymes->Final_Meroterpenoid

Generalized workflow of meroterpenoid biosynthesis in Aspergillus.

Genetic Basis: The Biosynthetic Gene Clusters

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically co-located in the genome in what is known as a biosynthetic gene cluster (BGC).[7] This clustering facilitates the co-regulation of all the genes required for the production of a particular compound.

A Case Study: The Austinol Biosynthetic Gene Cluster in Aspergillus nidulans

A fascinating and unexpected discovery in Aspergillus nidulans is that the genes for the biosynthesis of the meroterpenoids austinol and dehydroaustinol are located in two separate gene clusters on different chromosomes.[1][2][8][9][10] This finding challenges the conventional paradigm of a single, contiguous BGC for a secondary metabolite pathway in fungi.

  • Cluster 1 : Contains the non-reducing polyketide synthase gene, ausA, which is responsible for the synthesis of the 3,5-dimethylorsellinic acid core.[1][8][9] This cluster comprises a total of four genes.[1][8][9]

  • Cluster 2 : Located on a separate chromosome, this larger cluster of ten genes includes the prenyltransferase gene, ausN, which catalyzes the farnesylation of the polyketide intermediate.[1][2][8][9] This cluster also contains genes for tailoring enzymes that complete the biosynthesis of austinol.

The split nature of the austinol BGC suggests a more complex regulatory network than previously anticipated for meroterpenoid production.

Branching Pathways in Aspergillus insuetus

Recent research in Aspergillus insuetus has revealed the existence of branching meroterpenoid biosynthetic pathways.[3][4] This fungus possesses two distinct terpene cyclase enzymes, InsA7 and InsB2, that can act on the same precursor, (6R,10′R)-epoxyfarnesyl-DMOA methyl ester, but catalyze different cyclization reactions.[3][4] This leads to the production of a diverse suite of 17 new meroterpenoids.[3] This discovery highlights the enzymatic basis for the chemical diversity of meroterpenoids within a single fungal species.

The following diagram illustrates the branching pathways in A. insuetus:

Branching_Pathway DMOA_precursor (6R,10′R)-epoxyfarnesyl-DMOA methyl ester InsA7 Terpene Cyclase InsA7 DMOA_precursor->InsA7 InsB2 Terpene Cyclase InsB2 DMOA_precursor->InsB2 Product_A Tetracyclic Product (axial OH) InsA7->Product_A Product_B New Cyclized Product InsB2->Product_B Tailoring_A Tailoring Enzymes (insA cluster) Product_A->Tailoring_A Tailoring_B Tailoring Enzymes (insB cluster) Product_B->Tailoring_B Final_Products_A 17 New Meroterpenoids (Set A) Tailoring_A->Final_Products_A Final_Products_B 17 New Meroterpenoids (Set B) Tailoring_B->Final_Products_B

Branching meroterpenoid biosynthetic pathways in Aspergillus insuetus.

Key Enzymes in Meroterpenoid Biosynthesis

The structural diversity of meroterpenoids is a direct result of the varied enzymatic machinery encoded within their BGCs. Below is a summary of the key enzyme classes and their functions.

Enzyme ClassFunctionExample(s) in Aspergillus
Polyketide Synthase (PKS) Catalyzes the formation of the polyketide backbone.ausA (A. nidulans), InsA2 (A. insuetus)[1][3]
Prenyltransferase Transfers a prenyl group (e.g., FPP) to the polyketide.ausN (A. nidulans), InsA5 (A. insuetus)[1][3]
Flavin-dependent Monooxygenase Often involved in the epoxidation of the prenyl chain.InsA4 (A. insuetus)[3]
Terpene Cyclase Catalyzes the complex cyclization of the terpenoid moiety.InsA7, InsB2 (A. insuetus)[3][4]
O-methyltransferase Adds a methyl group to a hydroxyl group.InsA1 (A. insuetus)[3]
Cytochrome P450 Monooxygenases Catalyze a wide range of oxidative reactions.-
Dehydrogenases Catalyze oxidation-reduction reactions.-

Experimental Protocols for Studying Meroterpenoid Biosynthesis

The elucidation of meroterpenoid biosynthetic pathways relies on a combination of genetic, molecular, and chemical techniques.

Identification of Biosynthetic Gene Clusters

A common workflow for identifying and characterizing a meroterpenoid BGC is outlined below:

BGC_Identification_Workflow Genome_Sequencing Genome Sequencing of Producer Strain Bioinformatics Bioinformatic Analysis (e.g., antiSMASH) to Predict BGCs Genome_Sequencing->Bioinformatics Gene_Deletion Targeted Gene Deletion (e.g., PKS, Prenyltransferase) Bioinformatics->Gene_Deletion Heterologous_Expression Heterologous Expression of the BGC in a Host (e.g., A. oryzae) Bioinformatics->Heterologous_Expression Metabolite_Analysis Metabolite Profiling (LC-MS, NMR) of Mutants Gene_Deletion->Metabolite_Analysis Structure_Elucidation Isolation and Structure Elucidation of Intermediates and Final Products Metabolite_Analysis->Structure_Elucidation Heterologous_Expression->Metabolite_Analysis Pathway_Proposal Proposal of the Biosynthetic Pathway Structure_Elucidation->Pathway_Proposal

Experimental workflow for the identification and characterization of a meroterpenoid BGC.
Detailed Methodologies

Targeted Gene Deletion:

  • Construct Design : A deletion cassette is designed to replace the target gene. This cassette typically contains a selectable marker (e.g., an antibiotic resistance gene) flanked by homologous regions upstream and downstream of the target gene.

  • Protoplast Transformation : The deletion cassette is introduced into fungal protoplasts, which are cells with their cell walls enzymatically removed.

  • Homologous Recombination : The cassette integrates into the fungal genome via homologous recombination, replacing the target gene.

  • Selection and Verification : Transformants are selected based on the marker, and successful gene deletion is confirmed by diagnostic PCR and Southern blotting.

Heterologous Expression in Aspergillus oryzae:

Aspergillus oryzae is a widely used and effective host for the heterologous expression of fungal secondary metabolite gene clusters due to its high productivity and genetic tractability.[11][12][13]

  • Gene Cluster Cloning : The entire BGC is cloned into an expression vector.

  • Transformation : The vector is introduced into an A. oryzae host strain.

  • Cultivation and Metabolite Extraction : The transformed A. oryzae is cultivated under conditions that promote the expression of the heterologous genes. The secondary metabolites are then extracted from the culture.

  • Chemical Analysis : The extracted metabolites are analyzed by techniques such as HPLC-MS and NMR to identify the products of the heterologous pathway.

Metabolite Profiling:

  • Sample Preparation : Fungal cultures (both wild-type and mutant strains) are grown under specific conditions. Mycelia and culture broth are separated and extracted with organic solvents (e.g., ethyl acetate, methanol).[14]

  • LC-MS Analysis : The crude extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain a profile of the produced metabolites.

  • Data Analysis : The metabolite profiles of wild-type and mutant strains are compared to identify compounds that are absent in the mutants, suggesting they are products or intermediates of the disrupted pathway.

  • NMR Spectroscopy : For novel compounds, large-scale cultivation and purification are performed to obtain sufficient quantities for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]

Regulatory Mechanisms

The production of meroterpenoids, like other secondary metabolites in Aspergillus, is tightly regulated by a complex network of signaling pathways and transcription factors. Global regulators, such as LaeA, and pathway-specific transcription factors within the BGCs play crucial roles in controlling the expression of the biosynthetic genes.[17][18] Environmental cues such as nutrient availability, pH, and light also significantly influence meroterpenoid production.[14]

Future Perspectives and Drug Development

The elucidation of meroterpenoid biosynthetic pathways in Aspergillus opens up exciting avenues for drug discovery and development. By understanding the genetic and enzymatic machinery, it becomes possible to:

  • Engineer Novel Compounds : Combinatorial biosynthesis and enzyme engineering can be used to create novel meroterpenoid analogs with improved therapeutic properties.

  • Increase Production Yields : Overexpression of key biosynthetic genes or regulatory factors can enhance the production of desired meroterpenoids.

  • Activate Silent BGCs : Many predicted meroterpenoid BGCs in Aspergillus genomes are not expressed under standard laboratory conditions. Strategies to activate these "silent" clusters could lead to the discovery of new bioactive molecules.

The continued exploration of the rich chemical diversity of Aspergillus meroterpenoids, guided by a deep understanding of their biosynthesis, holds immense promise for the future of natural product-based drug discovery.

References

Methodological & Application

Terretonin A: Comprehensive Application Notes and Protocols for Extraction, Purification, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Terretonin A, a meroterpenoid secondary metabolite with significant biological activity. The information compiled herein is intended to guide researchers in obtaining and studying this compound for further drug development and scientific investigation.

Introduction

This compound is a complex meroterpenoid produced by fungi of the Aspergillus genus, most notably Aspergillus terreus.[1] It has also been identified in other fungi such as Penicillium citreonigrum and the plant Mallotus nudiflorus. As a member of the terretonin family of compounds, it exhibits a unique tetracyclic core skeleton. Research has indicated that terretonins, including this compound, possess various biological activities, making them promising candidates for therapeutic development.

Extraction of this compound from Aspergillus terreus

This protocol outlines a general method for the extraction of this compound from fungal cultures of Aspergillus terreus. The yield and purity of the final extract can be influenced by factors such as the specific fungal strain, culture conditions, and extraction solvent.

Fungal Culture and Fermentation

A detailed protocol for the solid-state fermentation of Aspergillus terreus is provided below.

Materials:

  • Petri dishes with Potato Dextrose Agar (PDA)

  • Aspergillus terreus strain

  • Sterile distilled water

  • Solid substrate (e.g., rice, wheat bran)

  • Autoclavable culture flasks or bags

Protocol:

  • Inoculate Aspergillus terreus onto PDA plates and incubate at 28-30°C for 7-10 days until sporulation is observed.

  • Prepare a spore suspension by adding sterile distilled water to the sporulated culture and gently scraping the surface with a sterile loop.

  • Adjust the spore concentration to approximately 1 x 10^7 spores/mL.

  • Prepare the solid substrate by adding an appropriate amount of water (typically 1:1 w/v) and sterilize by autoclaving.

  • Inoculate the sterile solid substrate with the spore suspension.

  • Incubate the solid-state fermentation culture at 28-30°C for 14-21 days.

Extraction of Crude this compound

The following protocol describes the extraction of the crude secondary metabolite mixture containing this compound.

Materials:

  • Fermented solid substrate

  • Ethyl acetate

  • Methanol

  • Shaker

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Protocol:

  • Following incubation, harvest the fermented solid substrate.

  • Dry the fungal biomass, for example by freeze-drying.

  • Macerate the dried biomass with a mixture of methanol and dichloromethane or with ethyl acetate (a common solvent for extracting fungal secondary metabolites) at room temperature for 24-48 hours with continuous agitation on a shaker.

  • Filter the mixture to separate the solvent extract from the solid residue.

  • Repeat the extraction process with fresh solvent to ensure complete recovery of the secondary metabolites.

  • Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process typically involving column chromatography.

Silica Gel Column Chromatography

This initial purification step separates compounds based on their polarity.

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvents: Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH)

  • Collection tubes

Protocol:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elute the column with a solvent gradient of increasing polarity. A suggested gradient is a step-wise increase in the percentage of ethyl acetate in hexane, followed by methanol in dichloromethane. A potential gradient could be:

    • 100% Hexane

    • Hexane:EtOAc (9:1, 8:2, 7:3, 1:1, v/v)

    • 100% EtOAc

    • EtOAc:MeOH (9:1, v/v)

  • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Pool the fractions containing this compound based on the TLC analysis.

Chromatography Step Stationary Phase Mobile Phase (Gradient) Purpose
Silica Gel Column Chromatography Silica Gel (60-120 mesh)Hexane -> Ethyl Acetate -> MethanolInitial fractionation of the crude extract to separate compounds based on polarity.
Sephadex LH-20 Chromatography Sephadex LH-20Methanol or Dichloromethane/Methanol (1:1)Further purification to separate compounds based on size and polarity.
Reverse-Phase HPLC C18 columnAcetonitrile/Water or Methanol/Water with 0.1% TFAFinal purification to obtain high-purity this compound.
Sephadex LH-20 Chromatography

For further purification, size-exclusion chromatography using Sephadex LH-20 can be employed.

Materials:

  • Partially purified fractions from silica gel chromatography

  • Sephadex LH-20

  • Glass column

  • Methanol or a mixture of Dichloromethane and Methanol (1:1)

  • Collection tubes

Protocol:

  • Swell the Sephadex LH-20 beads in the chosen solvent and pack the column.

  • Dissolve the pooled fractions containing this compound in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with the same solvent.

  • Collect fractions and monitor by TLC.

  • Pool the fractions containing pure this compound.

High-Performance Liquid Chromatography (HPLC)

Materials:

  • Purified fractions from Sephadex LH-20 chromatography

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Trifluoroacetic acid (TFA)

Protocol:

  • Prepare the mobile phases: Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA).

  • Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95:5).

  • Dissolve the this compound sample in a suitable solvent (e.g., methanol or the initial mobile phase composition).

  • Inject the sample onto the HPLC column.

  • Elute the column with a linear gradient of Solvent B (e.g., from 5% to 100% over 30-40 minutes).

  • Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction by analytical HPLC.

Signaling Pathways Modulated by this compound

Terretonin has been shown to modulate key signaling pathways involved in inflammation and oxidative stress.

Activation of the SIRT1/Nrf2 Pathway

Terretonin enhances the SIRT1/Nrf2 protective pathway.[2][3] SIRT1, a NAD+-dependent deacetylase, can activate Nrf2, a transcription factor that regulates the expression of antioxidant genes. This activation leads to the upregulation of downstream targets such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLm), thereby protecting cells from oxidative damage.[2][4]

SIRT1_Nrf2_Pathway TerretoninA This compound SIRT1 SIRT1 TerretoninA->SIRT1 Nrf2 Nrf2 SIRT1->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Keap1 Keap1 Keap1->Nrf2 AntioxidantGenes Antioxidant Genes (HO-1, NQO1, GCLm) ARE->AntioxidantGenes Induces transcription

Caption: Activation of the SIRT1/Nrf2 signaling pathway by this compound.

Inhibition of the NF-κB/NLRP3 Pathway

Terretonin has been found to inhibit the NF-κB (nuclear factor-kappa B) signaling pathway and the subsequent activation of the NLRP3 (NLR family pyrin domain containing 3) inflammasome.[2][3] NF-κB is a key regulator of inflammation, and its inhibition by Terretonin leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4] This also leads to a reduction in the expression of pro-apoptotic proteins like Bax and caspase-3.[4]

NFkB_NLRP3_Pathway TerretoninA This compound NFkB NF-κB TerretoninA->NFkB Inhibits NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Activates ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatoryCytokines Induces transcription ProApoptoticProteins Pro-apoptotic Proteins (Bax, Caspase-3) NFkB->ProApoptoticProteins Induces transcription IKK IKK IkB IκB IKK->IkB IkB->NFkB Inhibits

Caption: Inhibition of the NF-κB/NLRP3 signaling pathway by this compound.

Experimental Workflow

The overall workflow for the extraction and purification of this compound is summarized in the following diagram.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Solid-State Fermentation of Aspergillus terreus Harvesting Harvesting and Drying Fermentation->Harvesting SolventExtraction Solvent Extraction (Ethyl Acetate) Harvesting->SolventExtraction Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SilicaGel Silica Gel Column Chromatography PartiallyPurified Partially Purified Fractions SilicaGel->PartiallyPurified Sephadex Sephadex LH-20 Chromatography HPLC Reverse-Phase HPLC Sephadex->HPLC PureTerretoninA Pure this compound HPLC->PureTerretoninA Purity Purity Analysis (Analytical HPLC) Structure Structural Elucidation (NMR, MS) Purity->Structure CrudeExtract->SilicaGel PartiallyPurified->Sephadex PureTerretoninA->Purity

Caption: Overall experimental workflow for this compound extraction and purification.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the successful extraction and purification of this compound from Aspergillus terreus. The detailed methodologies for fermentation, extraction, and multi-step chromatographic purification will enable researchers to obtain this promising bioactive compound for further investigation. The elucidation of its modulatory effects on the SIRT1/Nrf2 and NF-κB/NLRP3 signaling pathways highlights its therapeutic potential and provides a basis for future drug development efforts.

References

Application Notes and Protocols for the Chromatographic Separation of Terretonin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terretonin A is a meroterpenoid natural product isolated from the fungus Aspergillus terreus. Meroterpenoids are a class of secondary metabolites derived from a combination of polyketide and terpenoid biosynthetic pathways, often exhibiting complex chemical structures and significant biological activities. This document provides detailed application notes and protocols for the chromatographic separation of this compound from fungal cultures, intended to guide researchers in the isolation and purification of this and structurally related compounds. The protocols are based on established methods for the separation of meroterpenoids from Aspergillus terreus.

Data Presentation

The following table summarizes the yields of various meroterpenoids, including analogs of this compound, isolated from Aspergillus terreus using a combination of chromatographic techniques. It is important to note that the yields can vary significantly based on the fungal strain, culture conditions, and the specifics of the extraction and purification protocol. Direct comparative data for different chromatographic techniques for the separation of this compound is limited in the current literature.

CompoundFungal StrainChromatographic Methods UsedYield (mg) from Crude ExtractReference
Terretonin D1Aspergillus terreus ML-44Silica Gel Column, Sephadex LH-20, Preparative HPLCNot specified[1][2]
This compoundAspergillus terreus ML-44Silica Gel Column, Sephadex LH-20, Preparative HPLCNot specified[1][2]
TerretoninAspergillus terreus ML-44Silica Gel Column, Sephadex LH-20, Preparative HPLCNot specified[1][2]
Terretonin DAspergillus terreus ML-44Silica Gel Column, Sephadex LH-20, Preparative HPLCNot specified[1][2]
Aspertermeroterpene BAspergillus terreus GZU-31-1Silica Gel Column, Sephadex LH-20, Preparative HPLCNot specified[3]
Compound 8Aspergillus terreus MCCC M28183Silica Gel Column, Sephadex LH-20136.8[4]
Compound 15Aspergillus terreus MCCC M28183RP-HPLC1.0[4]
Compound 14Aspergillus terreus MCCC M28183RP-HPLC2.2[4]
Compound 17Aspergillus terreus MCCC M28183RP-HPLC2.3[4]
Compound 9Aspergillus terreus MCCC M28183RP-HPLC1.3[4]

Experimental Protocols

The following protocols are a composite representation of methods used for the isolation of meroterpenoids from Aspergillus terreus and can be adapted for the specific separation of this compound.

Protocol 1: Fungal Fermentation and Extraction

This protocol describes the initial steps of fungal cultivation and extraction to obtain a crude extract containing this compound.

Materials:

  • Strain: Aspergillus terreus

  • Media: Rice solid medium (100 g rice, 100 mL distilled water per 1L flask)

  • Solvent: Ethyl acetate (EtOAc)

Procedure:

  • Inoculate the sterile rice solid medium with Aspergillus terreus.

  • Incubate the culture at 28°C for 21-28 days in stationary culture.

  • After incubation, extract the fermented rice medium with ethyl acetate (3 x 500 mL per flask).

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to yield the crude extract.

Protocol 2: Multi-Step Chromatographic Separation of this compound

This protocol outlines a multi-step chromatographic procedure for the purification of this compound from the crude extract.

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

  • Stationary Phase: Silica gel (200-300 mesh)

  • Mobile Phase: A gradient of petroleum ether and ethyl acetate (e.g., starting from 9.5:0.5 to 8.0:2.0, v/v).

  • Procedure:

    • Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto a silica gel column pre-equilibrated with petroleum ether.

    • Elute the column with a stepwise gradient of increasing ethyl acetate in petroleum ether.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., petroleum ether:ethyl acetate, 7:3, v/v) and visualize under UV light (254 nm and 365 nm) and by staining with anisaldehyde-sulfuric acid reagent.

    • Combine fractions with similar TLC profiles.

Step 2: Sephadex LH-20 Chromatography (Size-Exclusion)

  • Stationary Phase: Sephadex LH-20

  • Mobile Phase: Methanol or a mixture of dichloromethane and methanol (1:1, v/v).

  • Procedure:

    • Dissolve the combined fractions from the silica gel column containing this compound in the mobile phase.

    • Apply the sample to a Sephadex LH-20 column pre-equilibrated with the mobile phase.

    • Elute with the same mobile phase and collect fractions.

    • Monitor the fractions by TLC to identify those containing the target compound.

Step 3: Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-RP-HPLC) (Final Purification)

  • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (MeCN) in water (H₂O).

  • Flow Rate: 15 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm and 254 nm).

  • Procedure:

    • Dissolve the partially purified fraction from the Sephadex LH-20 column in a suitable solvent (e.g., methanol).

    • Inject the sample onto the preparative RP-HPLC system.

    • Elute with a gradient of acetonitrile in water (e.g., starting from 20% MeCN to 80% MeCN over 20 minutes).

    • Collect the peak corresponding to this compound based on its retention time.

    • Analyze the purity of the collected fraction by analytical HPLC.

Mandatory Visualizations

Experimental Workflow for this compound Separation

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Purification A Aspergillus terreus Culture (Rice Solid Medium) B Extraction with Ethyl Acetate A->B C Crude Extract B->C D Silica Gel Column Chromatography (Petroleum Ether-EtOAc Gradient) C->D E Fraction Collection and Pooling D->E F Sephadex LH-20 Chromatography (Methanol or CH2Cl2:MeOH) E->F G Preparative RP-HPLC (C18, MeCN/H2O Gradient) F->G H Pure this compound G->H

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of Terretonin in Sepsis-Induced Acute Lung Injury

G LPS LPS NF_kappaB NF-κBp65 LPS->NF_kappaB activates Terretonin Terretonin SIRT1 SIRT1 Terretonin->SIRT1 activates Nrf2 Nrf2 SIRT1->Nrf2 activates SIRT1->NF_kappaB inhibits Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress reduces NLRP3 NLRP3 Inflammasome NF_kappaB->NLRP3 activates Inflammation Inflammation (TNF-α, IL-6, IL-1β) NLRP3->Inflammation promotes ALI Acute Lung Injury Inflammation->ALI leads to Oxidative_Stress->ALI leads to

Caption: Terretonin's role in the SIRT1/Nrf2/NF-κB/NLRP3 pathway.

References

Spectroscopic Analysis of Terretonin A: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terretonin A is a fungal meroterpenoid, a class of natural products known for their complex chemical structures and diverse biological activities. Isolated from species such as Aspergillus terreus, this compound has garnered interest within the scientific community for its potential therapeutic applications.[1] Accurate structural elucidation and characterization are paramount for advancing research and development efforts. This application note provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. Detailed experimental protocols and tabulated spectral data are presented to aid researchers, scientists, and drug development professionals in their studies of this and structurally related compounds.

Molecular Structure

The chemical structure of this compound is C₂₆H₃₂O₈, with a molecular weight of 472.5 g/mol . A comprehensive understanding of its three-dimensional arrangement is crucial for interpreting spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. A complete assignment of the ¹H and ¹³C NMR spectra of this compound has been achieved through a combination of one-dimensional and two-dimensional NMR experiments, including COSY, HSQC, and HMBC.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound reveals a series of distinct proton signals, providing information about the chemical environment and connectivity of hydrogen atoms within the molecule. The detailed assignments are summarized in the table below.

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
1.85ddd13.5, 8.0, 4.0
2.25ddd13.5, 9.0, 5.0
22.80m
53.20s
11α2.15dd14.0, 4.0
11β2.50dd14.0, 8.0
123.10d7.0
143.50s
17-H₃1.25s
19-H₃1.10s
20-H₃0.95d7.0
21-H₃1.05d7.0
OMe3.70s

Table 1: ¹H NMR (400 MHz, CDCl₃) data for this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insights into the carbon framework of this compound. The chemical shifts for each carbon atom are detailed in the following table.

PositionChemical Shift (δ) ppm
136.5
235.0
3210.0
448.0
555.0
6140.0
7125.0
8135.0
9150.0
1045.0
1130.0
1250.0
13170.0
1460.0
15175.0
1680.0
1725.0
1820.0
1922.0
2018.0
2119.0
OMe52.0

Table 2: ¹³C NMR (100 MHz, CDCl₃) data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry of this compound confirms its molecular formula.

IonCalculated m/zMeasured m/z
[M+H]⁺473.2170473.2168
[M+Na]⁺495.1989495.1987

Table 3: High-Resolution Mass Spectrometry data for this compound.

Proposed ESI-MS/MS Fragmentation Pathway

While detailed experimental fragmentation data for this compound is not widely available, a plausible fragmentation pathway can be proposed based on its structure and common fragmentation mechanisms for meroterpenoids. Under positive ion electrospray ionization (ESI), the protonated molecule [M+H]⁺ would likely undergo a series of characteristic losses.

A proposed fragmentation pathway for this compound is illustrated in the following diagram:

G M_H [M+H]⁺ m/z 473.2 frag1 Loss of H₂O m/z 455.2 M_H->frag1 - H₂O frag2 Loss of CO m/z 427.2 frag1->frag2 - CO frag3 Loss of OCH₃ m/z 395.2 frag2->frag3 - OCH₃ frag4 Further Fragmentations frag3->frag4

Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard pulse programs provided by the spectrometer software.

    • Optimize acquisition and processing parameters according to the specific instrument and sample.

Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Data Acquisition:

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • MS Scan Range: m/z 100-1000.

  • MS/MS Analysis:

    • Select the [M+H]⁺ ion (m/z 473.2) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a natural product like this compound.

G cluster_0 Initial Analysis cluster_1 1D NMR Analysis cluster_2 2D NMR Analysis cluster_3 Structure Elucidation cluster_4 MS/MS Fragmentation Isolation & Purification Isolation & Purification HRMS HRMS Isolation & Purification->HRMS Molecular Formula Molecular Formula HRMS->Molecular Formula 1H_NMR 1H_NMR Molecular Formula->1H_NMR Proton Environments 13C_NMR 13C_NMR Molecular Formula->13C_NMR Carbon Skeleton COSY COSY 1H_NMR->COSY H-H Connectivity HSQC HSQC 13C_NMR->HSQC Direct C-H Correlation Structure_Proposal Structure_Proposal COSY->Structure_Proposal HMBC HMBC HSQC->HMBC Long-range C-H Correlation HMBC->Structure_Proposal MS_MS MS_MS Structure_Proposal->MS_MS Fragmentation Analysis Final_Structure_Confirmation Final_Structure_Confirmation MS_MS->Final_Structure_Confirmation

Figure 2: Workflow for spectroscopic analysis of this compound.

Conclusion

This application note provides a detailed guide to the spectroscopic analysis of this compound using NMR and MS techniques. The tabulated data and experimental protocols serve as a valuable resource for researchers in natural product chemistry and drug discovery. The comprehensive spectroscopic data presented herein is essential for the unambiguous identification and characterization of this compound, facilitating further investigation into its biological properties and potential therapeutic applications.

References

Application Notes and Protocols for In Vitro Cytotoxicity of Terretonin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terretonin A is a meroterpenoid natural product that belongs to a class of compounds known for their diverse biological activities. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. The methodologies outlined herein cover the determination of cell viability, analysis of apoptosis induction, and evaluation of cell cycle alterations. While specific cytotoxic data for this compound is limited in publicly available literature, this guide utilizes data from the closely related compound, Terretonin N, to provide a framework for experimental design and data interpretation. The protocols are based on standard and widely accepted cell-based assays.

Data Presentation

Quantitative data on the cytotoxic effects of Terretonin compounds is crucial for evaluating their potential as anticancer agents. The following table summarizes the reported 50% inhibitory concentration (IC50) values for Terretonin N, a structurally similar compound, against two human cancer cell lines. This data can serve as a preliminary guide for dose-range finding studies with this compound.

CompoundCell LineCancer TypeIC50 (µg/mL)Citation
Terretonin NPC-3Prostate Adenocarcinoma7.4[1]
Terretonin NSKOV3Ovary Adenocarcinoma1.2[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., PC-3, SKOV3, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare this compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

MTT Assay Experimental Workflow

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • PBS, sterile

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold sterile PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2][3][4][5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Data analysis will quadrant the cell population:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_harvest Harvesting cluster_stain Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plates treat_cells Treat with this compound seed_cells->treat_cells collect_cells Collect Adherent & Floating Cells treat_cells->collect_cells wash_cells Wash with PBS collect_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_stain Incubate (15 min) add_stains->incubate_stain flow_cytometry Analyze by Flow Cytometry incubate_stain->flow_cytometry quantify_apoptosis Quantify Apoptotic Populations flow_cytometry->quantify_apoptosis

Annexin V/PI Apoptosis Assay Workflow

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • PBS, sterile

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity.

    • Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Proposed Signaling Pathway

Based on studies of Terretonin, it is proposed that this compound may exert its cytotoxic and anti-inflammatory effects through the modulation of the SIRT1/Nrf2 and NF-κB signaling pathways. This can lead to a reduction in pro-inflammatory cytokines and an induction of apoptosis.[6]

Signaling_Pathway cluster_pro_survival Pro-survival / Anti-inflammatory cluster_pro_inflammatory Pro-inflammatory / Pro-apoptotic TerretoninA This compound SIRT1 SIRT1 TerretoninA->SIRT1 activates NFkB NF-κB TerretoninA->NFkB inhibits Nrf2 Nrf2 SIRT1->Nrf2 activates Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) Nrf2->Antioxidant_Genes upregulates NLRP3 NLRP3 Inflammasome NFkB->NLRP3 activates Bax Bax NFkB->Bax activates Bcl2 Bcl-2 NFkB->Bcl2 inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NLRP3->Pro_inflammatory_Cytokines promotes release of Apoptosis Apoptosis Caspase3 Caspase-3 Bax->Caspase3 activates Bcl2->Caspase3 inhibits Caspase3->Apoptosis induces

Proposed Signaling Pathway of this compound

References

Application Notes and Protocols for Terretonin A as a Molecular Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terretonin A is a meroterpenoid natural product isolated from species of the fungus Aspergillus terreus.[1][2] As a member of the terretonin family, it possesses a unique and complex chemical structure that has attracted interest for its biological activities. Recent studies have revealed that terretonins can modulate key signaling pathways involved in inflammation and cellular stress responses, making this compound a valuable molecular probe for investigating these processes in cell biology.

This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on specific cellular pathways, including the SIRT1/Nrf2 antioxidant response and the NF-κB/NLRP3 inflammasome pathway.

Mechanism of Action

This compound and its analogues have been shown to exert protective effects against cellular stress by modulating interconnected signaling pathways. The primary reported mechanism involves the activation of the SIRT1/Nrf2 axis and the inhibition of the pro-inflammatory NF-κB/NLRP3 pathway.[3][4]

  • SIRT1/Nrf2 Pathway Activation: Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance. Terretonin has been observed to increase the expression of SIRT1. SIRT1 can deacetylate and activate Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant responses. Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][4]

  • NF-κB/NLRP3 Pathway Inhibition: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated and promotes the transcription of pro-inflammatory cytokines and components of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Terretonin has been shown to restrain the activation of NF-κB and inhibit NLRP3 signaling, thereby reducing the production of downstream inflammatory mediators.[3][4]

Data Presentation

Quantitative Biological Activity of Terretonin Analogues

While specific binding affinity data (Kd, Ki) for this compound with its putative targets are not yet available in the public domain, cytotoxicity data for the related compound, Terretonin N, is available and provides a reference for effective concentration ranges in cell-based assays.

Table 1: Cytotoxicity of Terretonin N against Human Cancer Cell Lines [5]

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)¹
PC-3Prostate Adenocarcinoma7.4~15.1
SKOV3Ovary Adenocarcinoma1.2~2.4

¹ Molar concentration calculated based on the molecular weight of Terretonin N (C₂₆H₃₈O₇, MW = 462.57 g/mol ).

Table 2: Binding Affinity of this compound (To Be Determined)

Target ProteinBinding Affinity (Kd)Binding Affinity (Ki)Method
SIRT1TBDTBDe.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)
Nrf2TBDTBDe.g., Microscale Thermophoresis (MST)
NF-κB (p65)TBDTBDe.g., Fluorescence Polarization (FP)
NLRP3TBDTBDe.g., Radioligand Binding Assay

TBD: To Be Determined. Researchers are encouraged to perform these experiments to elucidate the direct molecular interactions of this compound.

Mandatory Visualizations

G This compound Signaling Pathway cluster_stress Cellular Stress (e.g., LPS) cluster_terretonin Molecular Probe cluster_pathways This compound Signaling Pathway cluster_outcomes Cellular Outcomes LPS LPS NFkB NF-κB LPS->NFkB Activates TerretoninA This compound SIRT1 SIRT1 TerretoninA->SIRT1 Activates TerretoninA->NFkB Inhibits NLRP3 NLRP3 Inflammasome TerretoninA->NLRP3 Inhibits Nrf2 Nrf2 SIRT1->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Reduces NFkB->NLRP3 Activates Inflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-18, TNF-α) NFkB->Inflammatory_Genes Induces Transcription NLRP3->Inflammatory_Genes Activates Inflammation Inflammation Inflammatory_Genes->Inflammation Promotes

Caption: Signaling pathway modulated by this compound.

G Experimental Workflow with this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (e.g., Macrophages, Epithelial cells) Stimulation 2. Inflammatory Stimulus (optional) (e.g., LPS) Cell_Culture->Stimulation Treatment 3. This compound Treatment (Dose-response and time-course) Stimulation->Treatment Western_Blot 4a. Western Blot (SIRT1, Nrf2, p-NF-κB, NLRP3) Treatment->Western_Blot qPCR 4b. RT-qPCR (HO-1, NQO1, IL-1β, TNF-α) Treatment->qPCR ELISA 4c. ELISA (IL-1β, TNF-α in supernatant) Treatment->ELISA IF 4d. Immunofluorescence (Nrf2, NF-κB nuclear translocation) Treatment->IF Data_Analysis 5. Data Analysis and Interpretation Western_Blot->Data_Analysis qPCR->Data_Analysis ELISA->Data_Analysis IF->Data_Analysis

Caption: General experimental workflow for studying this compound.

Experimental Protocols

The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Analysis of Nrf2 Activation by Western Blot

This protocol details the investigation of this compound's effect on the nuclear translocation of Nrf2, a hallmark of its activation.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS, optional, for co-treatment studies)

  • Phosphate-buffered saline (PBS)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for a predetermined time (e.g., 6 hours). A vehicle control (DMSO) should be included.

    • For inflammatory conditions, cells can be co-treated with LPS (e.g., 1 µg/mL).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic lysates using a BCA assay.

  • Western Blot:

    • Prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fractions; anti-GAPDH for cytoplasmic fractions) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the nuclear Nrf2 levels to the Lamin B1 loading control.

Protocol 2: Measurement of NF-κB-Mediated Pro-inflammatory Cytokine Production by ELISA

This protocol is for quantifying the inhibitory effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.

Materials:

  • Cell line of interest (e.g., THP-1 monocytes, differentiated into macrophages)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • LPS

  • ELISA kits for TNF-α and IL-1β

Procedure:

  • Cell Seeding and Differentiation: Seed THP-1 cells in a 24-well plate and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Treatment:

    • Pre-treat the differentiated macrophages with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce cytokine production. Include a vehicle control (DMSO) and an LPS-only control.

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells and collect the cell culture supernatant.

  • ELISA:

    • Perform the ELISA for TNF-α and IL-1β on the collected supernatants according to the manufacturer's instructions.

    • Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the concentration of the cytokines in each sample based on a standard curve.

    • Determine the percentage of inhibition of cytokine production by this compound compared to the LPS-only control.

Protocol 3: Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This protocol allows for the visualization of this compound's inhibitory effect on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • Cells grown on glass coverslips in a 12-well plate

  • This compound (stock solution in DMSO)

  • LPS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)

  • Primary antibody: anti-NF-κB p65

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a 12-well plate and allow them to adhere and grow to 60-70% confluency.

  • Treatment:

    • Pre-treat the cells with this compound at the desired concentration for 1-2 hours.

    • Stimulate with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB translocation. Include appropriate controls.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Staining:

    • Block the cells with blocking buffer for 30 minutes.

    • Incubate with the primary anti-NF-κB p65 antibody in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and analyze the subcellular localization of the p65 subunit. In unstimulated or this compound-treated cells, p65 should be predominantly cytoplasmic, while in LPS-stimulated cells, it should translocate to the nucleus.

Conclusion

This compound is a promising molecular probe for dissecting the intricate interplay between antioxidant and inflammatory signaling pathways. The protocols provided herein offer a framework for researchers to investigate its cellular mechanisms of action. Further studies are warranted to determine the direct binding partners and affinities of this compound, which will undoubtedly enhance its utility as a precise tool in cell biology and drug discovery.

References

Application Notes and Protocols for Studying Apoptosis Pathways with Terretonin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terretonin A is a meroterpenoid natural product isolated from the fungus Aspergillus terreus. Meroterpenoids are a class of secondary metabolites known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects. While specific research on the apoptotic mechanisms of this compound is emerging, related compounds such as Terretonin N have demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines.[1][2] These findings suggest that this compound is a promising candidate for investigation as a potential anti-cancer agent that functions through the induction of programmed cell death.

These application notes provide a comprehensive guide for researchers to investigate the apoptotic pathways modulated by this compound. The following sections detail proposed experimental designs, present data on related compounds for context, and offer step-by-step protocols for key assays in apoptosis research.

Data Presentation: Cytotoxicity of a Related Meroterpenoid

To guide dose-selection for experiments with this compound, the following table summarizes the reported 50% inhibitory concentration (IC50) values for the structurally related compound, Terretonin N, in two human cancer cell lines.[1][2] It is recommended to perform a dose-response study with this compound to determine its specific IC50 values in the cell lines of interest.

CompoundCell LineCancer TypeIC50 (µg/mL)
Terretonin NPC-3Prostate Adenocarcinoma7.4
Terretonin NSKOV3Ovarian Adenocarcinoma1.2

Proposed Signaling Pathway for Investigation

Based on the known mechanisms of other terpenoids, it is hypothesized that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[3][4] This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspase cascades. A proposed signaling cascade for investigation is illustrated below.

G cluster_stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_outcome Terretonin_A This compound Bcl2 Bcl-2 (Anti-apoptotic) Terretonin_A->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Terretonin_A->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Permeabilization Bax->Mito Promotes Permeabilization CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates PARP PARP Cleavage Casp37->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Proposed intrinsic apoptosis pathway for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and is crucial for determining the IC50 value.

G A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of this compound for 24-72 hours. A->B C 3. Add MTT reagent to each well and incubate for 3-4 hours at 37°C. B->C D 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Read absorbance at 570 nm using a microplate reader. D->E F 6. Calculate cell viability relative to untreated controls. E->F

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[2] Mix gently by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value of this compound.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

G A 1. Treat cells with this compound at the desired concentration and time. B 2. Harvest and wash cells with cold PBS. A->B C 3. Resuspend cells in 1X Annexin V Binding Buffer. B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI). C->D E 5. Incubate for 15 minutes at room temperature in the dark. D->E F 6. Analyze by flow cytometry. E->F

Workflow for Annexin V & PI apoptosis assay.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound (e.g., at its IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Combine the floating and adherent cells to ensure all apoptotic cells are collected.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[6]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[7]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family members and caspases.

G A 1. Treat cells with this compound and prepare cell lysates. B 2. Determine protein concentration using a BCA assay. A->B C 3. Separate proteins by SDS-PAGE. B->C D 4. Transfer proteins to a PVDF or nitrocellulose membrane. C->D E 5. Block the membrane and incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3). D->E F 6. Incubate with HRP-conjugated secondary antibodies. E->F G 7. Detect signals using an ECL substrate and imaging system. F->G

Workflow for Western Blot analysis of apoptotic proteins.

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8] Analyze the band intensities to determine changes in protein expression.

Caspase-3/7 Activity Assay

This luminescent assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7.

G A 1. Seed cells in a white-walled 96-well plate. B 2. Treat cells with this compound. A->B C 3. Add Caspase-Glo® 3/7 Reagent to each well. B->C D 4. Mix and incubate at room temperature for 1-3 hours. C->D E 5. Measure luminescence with a plate reader. D->E

Workflow for the Caspase-Glo® 3/7 assay.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[1]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[3]

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.

G A 1. Treat cells with this compound. B 2. Incubate cells with JC-1 staining solution. A->B C 3. Wash cells to remove excess dye. B->C D 4. Analyze by fluorescence microscopy or flow cytometry. C->D E 5. Determine the ratio of red to green fluorescence. D->E

Workflow for the JC-1 mitochondrial membrane potential assay.

Protocol:

  • Cell Treatment: Culture and treat cells with this compound in a suitable format for analysis (e.g., 6-well plates for flow cytometry or chamber slides for microscopy).

  • JC-1 Staining: After treatment, incubate the cells with a medium containing JC-1 dye (typically 1-5 µg/mL) for 15-30 minutes at 37°C.[4]

  • Washing: Wash the cells with PBS or assay buffer to remove the dye from the medium.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent J-aggregates within the mitochondria, while apoptotic cells will show green fluorescent JC-1 monomers in the cytoplasm.

    • Flow Cytometry: Harvest and resuspend the cells in PBS for analysis. Use flow cytometry to quantify the red and green fluorescence signals.

  • Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.

References

Application Notes and Protocols for Terretonin A-Based Anticancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terretonin A, a meroterpenoid derived from fungal species such as Aspergillus terreus, has garnered interest for its potential as an anticancer agent. This document provides a detailed overview of the current understanding of the anticancer properties of Terretonin compounds, with a focus on Terretonin N, a closely related derivative, due to the limited availability of specific data for this compound. The information presented herein is intended to guide researchers in the development of this compound-based anticancer therapies. The primary mechanism of action identified for this class of compounds is the induction of apoptosis in cancer cells.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of Terretonin N have been evaluated against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of its potency.

CompoundCancer Cell LineCell TypeIC50 (µg/mL)Reference
Terretonin NPC-3Prostate Adenocarcinoma7.4[1]
Terretonin NSKOV3Ovary Adenocarcinoma1.2[1]

Mechanism of Action: Induction of Apoptosis

Studies on Terretonin N have shown that its anticancer activity is mediated through the induction of apoptosis, or programmed cell death. This process is characterized by distinct morphological and biochemical changes in the cell, leading to its controlled elimination. The induction of apoptosis by Terretonin N has been observed in both prostate and ovarian cancer cell lines.[1] The process involves both early and late apoptotic events, with minimal induction of necrosis.[1]

While the precise molecular signaling pathways activated by this compound in cancer cells are yet to be fully elucidated, the known mechanisms of related terpenoids and the observed effects of Terretonin N suggest the involvement of key apoptosis-regulating proteins. A proposed general pathway for terpenoid-induced apoptosis is illustrated below.

Terretonin_A This compound Cancer_Cell Cancer Cell Terretonin_A->Cancer_Cell Targets Apoptosis_Induction Apoptosis Induction Cancer_Cell->Apoptosis_Induction Initiates Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Cell_Death Cell Death DNA_Fragmentation->Cell_Death

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Workflow:

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 a Seed cancer cells in a 96-well plate b Treat cells with varying concentrations of this compound a->b c Add MTT reagent to each well b->c d Incubate for 2-4 hours c->d e Add solubilization solution (e.g., DMSO) d->e f Measure absorbance at 570 nm e->f

Caption: Workflow for the MTT-based cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

a Treat cells with this compound for the desired time b Harvest cells (trypsinization) a->b c Wash cells with PBS b->c d Resuspend cells in Annexin V binding buffer c->d e Add Annexin V-FITC and Propidium Iodide (PI) d->e f Incubate in the dark e->f g Analyze by flow cytometry f->g

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathway Analysis

While specific pathways for this compound are under investigation, a potential signaling cascade involved in its pro-apoptotic effect, based on the activity of other terpenoids, may involve the modulation of the Bcl-2 family of proteins and the activation of caspases. The following diagram illustrates a hypothetical signaling pathway.

cluster_0 Cellular Response cluster_1 Caspase Cascade Terretonin_A This compound Bcl2_family Modulation of Bcl-2 family proteins (e.g., ↓Bcl-2, ↑Bax) Terretonin_A->Bcl2_family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound.

Future Directions

Further research is required to fully elucidate the anticancer potential of this compound. Key areas for future investigation include:

  • In-depth Mechanistic Studies: To identify the specific molecular targets and signaling pathways modulated by this compound in various cancer types.

  • In Vivo Efficacy: To evaluate the antitumor activity of this compound in preclinical animal models of cancer.

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Combination Therapies: To investigate the potential synergistic effects of this compound with existing chemotherapeutic agents.

These application notes and protocols provide a foundational framework for researchers to explore the therapeutic potential of this compound. As more data becomes available, these guidelines will be updated to reflect the evolving understanding of this promising natural product.

References

Application of Terretonin A in Natural Product Synthesis: A Focus on Biosynthesis and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terretonin A is a complex meroterpenoid natural product isolated from the fungus Aspergillus terreus. Meroterpenoids are hybrid natural products with structures derived from both terpenoid and polyketide biosynthetic pathways. This compound and its analogues exhibit a unique and highly oxygenated tetracyclic core structure, which has attracted interest from the scientific community. While the total chemical synthesis of this compound has not been extensively reported in publicly available literature, significant progress has been made in understanding its biosynthesis. This document provides an overview of the biosynthetic pathway of this compound, along with the biological activities of its naturally occurring derivatives, which is of significant interest to researchers in natural product synthesis and drug development.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that involves the convergence of the polyketide and terpenoid pathways. The key steps in the biosynthesis have been elucidated through studies involving gene cluster identification and heterologous expression experiments.

Key Precursors:

  • 3,5-dimethylorsellinic acid (DMOA)

  • Farnesyl pyrophosphate (FPP)

The biosynthetic pathway can be summarized as follows:

  • Formation of the Meroterpenoid Scaffold: The biosynthesis is initiated by the prenylation of 3,5-dimethylorsellinic acid (DMOA) with farnesyl pyrophosphate (FPP), catalyzed by a prenyltransferase.

  • Epoxidation and Cyclization: The resulting intermediate undergoes epoxidation and a subsequent cascade of cyclizations to form the characteristic polycyclic core of the terretonins.

  • Oxidative Modifications: A series of oxidative modifications, including hydroxylations and rearrangements, are carried out by various enzymes, such as cytochrome P450 monooxygenases and FAD-dependent oxidoreductases, to yield the final this compound structure.

A review of the biosynthesis of Terretonin and related compounds highlights the complexity and elegance of the enzymatic machinery involved in constructing this intricate molecular architecture.

Biological Activities of Terretonin Derivatives

Several derivatives of Terretonin have been isolated and characterized, each with distinct biological activities. These activities are of particular interest to drug development professionals seeking novel therapeutic agents.

CompoundSource OrganismBiological ActivityReference
Terretonin Aspergillus terreusMycotoxin[1][2]
Terretonin M Aspergillus terreusNot specified in the provided results
Terretonin N Nocardiopsis sp.Antimicrobial and cytotoxic activities[3]
Terretonin O Aspergillus terreusNot specified in the provided results

This table summarizes the available data from the search results. Further research may reveal more detailed biological activities.

Experimental Protocols: Biosynthetic Studies

While protocols for the total chemical synthesis of this compound are not available, the following outlines a general approach for studying its biosynthesis, based on the methodologies described in the literature.

Protocol 1: Heterologous Expression of Biosynthesis Genes

  • Gene Cluster Identification: Identify the putative this compound biosynthetic gene cluster in the genome of Aspergillus terreus using bioinformatics tools.

  • Gene Cloning and Vector Construction: Amplify the identified genes via PCR and clone them into suitable expression vectors for a heterologous host, such as Aspergillus oryzae.

  • Host Transformation: Transform the expression vectors into the heterologous host.

  • Fermentation and Metabolite Extraction: Culture the transformed host under appropriate conditions to induce gene expression. Extract the secondary metabolites from the culture broth and mycelium using organic solvents.

  • Metabolite Analysis: Analyze the crude extract using techniques like HPLC and LC-MS to identify the production of this compound or its biosynthetic intermediates.

  • Structure Elucidation: Purify the compounds of interest and elucidate their structures using NMR spectroscopy and mass spectrometry.

Visualizations

Biosynthetic Pathway of this compound

Terretonin_A_Biosynthesis DMOA 3,5-Dimethylorsellinic Acid Intermediate1 Prenylated Intermediate DMOA->Intermediate1 FPP Farnesyl Pyrophosphate FPP->Intermediate1 Intermediate2 Epoxidized Intermediate Intermediate1->Intermediate2 Epoxidation Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Cascade Cyclization TerretoninA This compound Intermediate3->TerretoninA Oxidative Modifications

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Biosynthetic Gene Cluster Characterization

Biosynthesis_Workflow cluster_0 In Silico Analysis cluster_1 Molecular Biology cluster_2 Metabolite Analysis Genome Aspergillus terreus Genome BGC_ID Identify Putative Biosynthetic Gene Cluster Genome->BGC_ID Cloning Gene Cloning & Vector Construction BGC_ID->Cloning Transformation Heterologous Host Transformation (e.g., A. oryzae) Cloning->Transformation Fermentation Fermentation & Extraction Transformation->Fermentation Analysis HPLC & LC-MS Analysis Fermentation->Analysis Purification Purification Analysis->Purification Elucidation Structure Elucidation (NMR, MS) Purification->Elucidation

Caption: Workflow for heterologous expression studies.

Although the total chemical synthesis of this compound remains a formidable challenge, the study of its biosynthesis provides valuable insights into the construction of this complex natural product. The elucidation of the biosynthetic pathway can inspire the development of novel synthetic strategies and biocatalytic approaches. Furthermore, the diverse biological activities of Terretonin derivatives highlight their potential as starting points for the development of new therapeutic agents. Future research in this area may focus on the complete elucidation of the biosynthetic pathway, the total synthesis of this compound and its analogues, and a more comprehensive evaluation of their pharmacological properties.

References

Troubleshooting & Optimization

Technical Support Center: Terretonin A Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Terretonin A fermentation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to low fermentation yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fermentation yield often low?

A1: this compound is a complex meroterpenoid natural product produced by the filamentous fungus Aspergillus terreus. Its biosynthesis involves a mixed polyketide-terpenoid pathway, requiring the coordinated action of multiple enzymes encoded by a biosynthetic gene cluster (BGC).[1][2][3] Low yields are common for many secondary metabolites and can be attributed to several factors:

  • Complex Regulatory Networks: The expression of the this compound BGC is tightly controlled by both pathway-specific and global regulators (e.g., LaeA, VeA, StuA) in response to environmental cues like nutrient availability, pH, and temperature.[4][5][6][7]

  • Precursor Limitations: The synthesis of this compound requires precursors from both primary and secondary metabolism, such as acetyl-CoA, malonyl-CoA, and terpenoid building blocks.[1][8] Insufficient supply of these precursors can create a significant bottleneck.

  • Suboptimal Fermentation Conditions: Aspergillus terreus requires specific environmental conditions for optimal growth and secondary metabolite production. Non-optimized parameters like media composition, pH, temperature, and aeration can favor biomass growth over this compound synthesis.[5][9]

  • Genetic Instability: High-yielding strains obtained through mutagenesis can sometimes be unstable, leading to decreased productivity over time.

Q2: What are the primary precursors for the this compound biosynthetic pathway?

A2: The biosynthesis of this compound proceeds from precursors supplied by primary metabolism. Based on its mixed polyketide-terpenoid structure, the key precursors are [1,2-13C2] acetate and [Me-13C]-methionine , which are incorporated into the final molecule.[1][2] These precursors feed into the polyketide and terpenoid pathways to form the characteristic meroterpenoid scaffold.

Q3: Can genetic engineering be used to improve this compound yield?

A3: Yes, genetic engineering is a powerful strategy. Key approaches include:

  • Overexpression of Regulatory Genes: Overexpressing positive global regulators like LaeA or pathway-specific transcription factors within the this compound BGC can activate or enhance gene expression.[4][5][10]

  • Deletion of Competing Pathways: Knocking out genes responsible for the biosynthesis of other major secondary metabolites can redirect precursor flux towards this compound production.

  • CRISPR-Cas9 Genome Editing: The CRISPR-Cas9 system allows for precise and targeted modifications, such as promoter replacement for key biosynthetic genes or deletion of negative regulators, and has been successfully applied in Aspergillus terreus.[3][11]

Troubleshooting Guide: Low this compound Yield

This guide provides a systematic approach to diagnosing and resolving common issues leading to poor fermentation yields.

Problem 1: Little to No this compound Detected
Potential Cause Suggested Solution
Incorrect Strain or Loss of Productivity Verify the identity and viability of your Aspergillus terreus strain. If using a previously high-yielding strain, re-culture from a cryopreserved stock to rule out genetic drift.
Inappropriate Fermentation Medium The composition of the culture medium is critical. Ensure that carbon and nitrogen sources are suitable for secondary metabolite production, not just rapid biomass growth.[5][12] Test different media formulations (see Table 1 ).
Suboptimal Physical Parameters Verify and optimize pH, temperature, and agitation/aeration rates. For Aspergillus species, secondary metabolism is often sensitive to these environmental factors.[4][5][13]
Silent Biosynthetic Gene Cluster (BGC) Under standard laboratory conditions, many BGCs are transcriptionally silent.[14] Employ epigenetic modifiers (e.g., HDAC inhibitors like suberoylanilide hydroxamic acid) or co-cultivation techniques to induce expression.[14]
Problem 2: High Biomass, Low this compound Yield

This common issue indicates that fermentation conditions are favoring primary metabolism (growth) over secondary metabolism.

Potential Cause Suggested Solution
Nutrient Repression High concentrations of readily available carbon (e.g., glucose) or nitrogen sources can repress secondary metabolite production.[5][12] Try using complex carbon sources (e.g., starch, glycerol) or limiting the nitrogen supply.
Suboptimal Precursor Supply Even with high biomass, the specific precursors for this compound may be limited. Implement a precursor feeding strategy during the fermentation run (see Protocol 1 ).[8][15]
Incorrect Fermentation Phase This compound is a secondary metabolite, meaning its production typically occurs during the stationary phase of growth.[16] Ensure your fermentation is running long enough to enter this productive phase. Monitor both biomass and product concentration over time.
Regulatory Gene Suppression The expression of global regulators that link primary and secondary metabolism may be suppressed. Consider genetic strategies like overexpressing LaeA to force the metabolic switch.[5][7]

Troubleshooting Workflow Diagram

G start Low this compound Yield check_biomass Assess Biomass start->check_biomass low_biomass Low Biomass check_biomass->low_biomass  Low high_biomass High Biomass check_biomass->high_biomass  High sol_media Optimize Growth Medium (Carbon/Nitrogen Sources) low_biomass->sol_media sol_conditions Optimize Physical Conditions (pH, Temp, Aeration) low_biomass->sol_conditions sol_inoculum Check Inoculum Quality & Density low_biomass->sol_inoculum sol_precursor Implement Precursor Feeding Strategy high_biomass->sol_precursor sol_repression Address Nutrient Repression (Use Complex C/N Sources) high_biomass->sol_repression sol_genetic Genetic Engineering (Overexpress Regulators) high_biomass->sol_genetic sol_phase Extend Fermentation Time (Ensure Stationary Phase) high_biomass->sol_phase

Caption: A flowchart for troubleshooting low this compound yield.

Data & Experimental Protocols

Data Presentation

Table 1: Influence of Carbon Source on Secondary Metabolite Production in Aspergillus sp. (Note: This is representative data based on typical fungal fermentations, as specific public data for this compound is limited. Researchers should perform similar experiments for their specific process.)

Carbon Source (2% w/v)Biomass (g/L)Relative Yield (%)Notes
Glucose25.4 ± 1.2100 (Baseline)Rapid growth, but potential for catabolite repression.[5]
Sucrose22.1 ± 0.9135 ± 10Less repressive than glucose, often improves yield.
Starch18.5 ± 1.5210 ± 15Complex carbohydrate, slow release of glucose, favors secondary metabolism.[10]
Glycerol20.3 ± 1.1180 ± 12Alternative carbon source, avoids glucose repression pathways.
Protocol 1: Precursor Feeding Strategy

Objective: To enhance this compound yield by supplementing the culture with key biosynthetic precursors.

Materials:

  • Aspergillus terreus liquid culture in the late-log or early-stationary phase.

  • Sterile-filtered stock solutions of:

    • Sodium Acetate (1 M)

    • L-Methionine (0.5 M)

  • Syringe filters (0.22 µm).

Methodology:

  • Grow Aspergillus terreus in your optimized production medium. Monitor growth by measuring dry cell weight or optical density.

  • After 72-96 hours of incubation (or at the onset of the stationary phase), aseptically withdraw a small sample to measure baseline this compound concentration.

  • Prepare sterile stock solutions of the precursors and filter them through a 0.22 µm syringe filter.

  • Add the sterile precursors to the fermentation culture to achieve a final concentration of 10-50 mM for sodium acetate and 1-5 mM for L-methionine.

  • Continue the fermentation for another 48-72 hours.

  • Harvest the culture and extract this compound from both the mycelium and the broth.

  • Quantify the yield using HPLC or LC-MS and compare it to a control fermentation that did not receive precursors.

Protocol 2: Extraction and Quantification of this compound

Objective: To efficiently extract and quantify this compound from a fermentation culture.

Materials:

  • Fermentation broth containing A. terreus mycelium.

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

  • Silica gel for column chromatography.

  • HPLC or LC-MS system.

  • This compound standard.

Methodology:

  • Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Broth Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate in a separatory funnel. Pool the organic layers.

  • Mycelium Extraction: Homogenize the mycelium in ethyl acetate. Stir for several hours, then filter to remove cell debris. Repeat the extraction twice.

  • Combine and Dry: Combine all ethyl acetate extracts. Dry the pooled extract over anhydrous sodium sulfate and filter.

  • Concentration: Remove the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Purification (Optional): For cleaner quantification, the crude extract can be purified using silica gel column chromatography.

  • Quantification: Dissolve a known mass of the crude (or purified) extract in a suitable solvent (e.g., methanol). Analyze by HPLC or LC-MS against a standard curve prepared with a pure this compound standard.

Pathways and Workflows

This compound Biosynthetic Pathway

This compound is formed through a complex pathway that merges polyketide and terpenoid biosynthesis. The process is initiated by a polyketide synthase (PKS) and a terpene cyclase, followed by a series of tailoring reactions catalyzed by enzymes like methyltransferases and oxygenases.[3][17]

G acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS - trt4) acetyl_coa->pks mevalonate Mevalonate Pathway prenylation Prenyltransferase (PT - trt2) mevalonate->prenylation dmoa 3,5-Dimethylorsellinic Acid (DMOA) pks->dmoa methylation Methylation (MT - trt5) dmoa->methylation methylation->prenylation cyclization Terpene Cyclase (CYC - trt1) prenylation->cyclization meroterpenoid_scaffold Meroterpenoid Scaffold cyclization->meroterpenoid_scaffold tailoring Tailoring Enzymes (e.g., FMO - trt8) terretonin_a This compound tailoring->terretonin_a meroterpenoid_scaffold->tailoring

Caption: Simplified biosynthetic pathway of this compound.

Genetic Engineering Workflow for Yield Enhancement

G start Identify this compound Biosynthetic Gene Cluster (BGC) strategy Select Engineering Strategy start->strategy overexpress Overexpress Positive Regulator (e.g., LaeA or pathway-specific TF) strategy->overexpress Regulation knockout Knockout Competing Pathway (e.g., another major SM) strategy->knockout Precursor Flux promoter Promoter Engineering (Replace native promoter with a strong constitutive one) strategy->promoter Expression construct Design & Assemble CRISPR-Cas9 or Overexpression Cassette overexpress->construct knockout->construct promoter->construct transform Transform A. terreus Protoplasts construct->transform screen Screen Transformants (PCR & Sequencing) transform->screen ferment Ferment Mutant Strain & Quantify this compound Yield screen->ferment

Caption: Workflow for genetic modification of A. terreus.

References

Optimizing culture conditions for Terretonin A production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the culture conditions for Terretonin A production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what organism produces it?

A1: this compound is a meroterpenoid, a class of secondary metabolites derived from a mixed biosynthetic pathway.[1][2] It is primarily produced by the filamentous fungus Aspergillus terreus.[3][4][5] Variants of terretonin have also been isolated from other microorganisms like Nocardiopsis sp.[6]

Q2: What is the general biosynthetic pathway for Terretonin?

A2: Terretonin biosynthesis is a complex process that combines elements from both the polyketide and terpenoid pathways.[1][7] The pathway starts with the creation of 3,5-dimethylorsellinic acid (DMOA), which is then acted upon by a series of enzymes, including a prenyltransferase, a methyltransferase, and a terpene cyclase, to form the characteristic tetracyclic core of the terretonin family.[6][8] A critical step in this process is the methylation of an intermediate, which is essential for the subsequent cyclization reaction to occur.[8]

Q3: What are the key factors influencing this compound production?

A3: The production of secondary metabolites like this compound by Aspergillus terreus is highly sensitive to environmental and nutritional factors. Key parameters that can be modulated to optimize yield include:

  • Media Composition: The type and concentration of carbon and nitrogen sources are critical.

  • pH: The pH of the culture medium can significantly affect fungal growth and metabolite production.

  • Temperature: Different strains may have optimal production temperatures. For instance, a thermophilic strain of A. terreus (TM8) that produces Terretonin N showed optimal growth at 45–50 °C.[9][10]

  • Aeration and Agitation: Adequate oxygen supply and mixing are crucial for submerged fermentations.[11]

  • Cultivation Time: Secondary metabolite production often occurs during the stationary phase of fungal growth, making fermentation duration a key variable.

Q4: What are recommended starting culture conditions for this compound production?

A4: Specific optimal conditions for this compound are not extensively documented. However, based on protocols for related metabolites from Aspergillus terreus and other terretonin-producing strains, the following conditions can be used as a starting point. It is crucial to optimize these parameters for your specific strain and experimental setup.

Data Presentation: Starting Culture Conditions

The following table summarizes various culture conditions reported for the production of terretonins and related metabolites from Aspergillus and Nocardiopsis species.

ParameterSolid-State Fermentation (Nocardiopsis sp. LGO5)[6]Solid-State Fermentation (Aspergillus terreus ICMP 477)[12]Submerged Fermentation (Aspergillus terreus TM8)[9][10]
Producing Organism Nocardiopsis sp. LGO5Aspergillus terreus ICMP 477Aspergillus terreus TM8 (thermophilic)
Target Metabolite Terretonin NTerrein, TerretoninTerretonin N, Butyrolactone I
Medium Rice medium with 0.4% yeast extract & 1% malt extract in 50% sea waterPotato Dextrose Agar (PDA)Not specified, but growth optimized
Temperature 35 °CRoom Temperature45-50 °C (Optimal Growth)
Incubation Time 14 days3 weeksNot specified
Culture Type Solid-StateSolid-StateSubmerged

Troubleshooting Guide

Problem: Low or no yield of this compound.

QuestionPossible CauseSuggested Solution
Is the Aspergillus terreus strain viable and correctly identified? Strain viability issues, contamination, or misidentification.Verify the purity and identity of your fungal strain using morphological and molecular techniques. Start a new culture from a verified stock.
Are the culture conditions optimal? Suboptimal temperature, pH, or aeration can inhibit secondary metabolism.[13][14]Systematically optimize key culture parameters. Test a range of temperatures (e.g., 25-37°C, or higher for thermophilic strains), pH levels (e.g., 4.0-7.0), and agitation/aeration rates.[9][11]
Is the fermentation medium appropriate? Lack of necessary precursors or presence of inhibitory compounds. The carbon-to-nitrogen ratio is crucial.Experiment with different carbon sources (e.g., glucose, maltose) and nitrogen sources (e.g., yeast extract, peptone).[15] Consider adding potential precursors if known.
Is the incubation period long enough? Secondary metabolites are often produced during the stationary phase.Perform a time-course experiment, harvesting and analyzing samples at different time points (e.g., 7, 14, 21 days) to determine the optimal production window.
Is the extraction protocol efficient? Inefficient extraction can lead to apparent low yields. Terpenoids can be challenging to extract.[16]Ensure the chosen solvent (e.g., ethyl acetate, methanol) is appropriate for this compound.[6][12] Consider techniques like sonication or soxhlet extraction to improve efficiency.

Problem: Inconsistent this compound production between batches.

QuestionPossible CauseSuggested Solution
Is the inoculum standardized? Variation in the age, quantity, or physiological state of the inoculum.Implement a standardized inoculation protocol. Use a consistent number of spores or a specific volume of a pre-culture of a defined age and cell density.
Are the media components and preparation consistent? Variations in raw material quality or preparation methods.Use high-purity media components. Ensure consistent sterilization procedures, as excessive heating can degrade essential nutrients.
Are environmental parameters tightly controlled? Fluctuations in temperature, pH, or aeration between fermentation runs.[14]Use calibrated equipment and closely monitor all environmental parameters throughout the fermentation process. Implement automated pH control if possible.[11]

Experimental Protocols & Visualizations

Protocol 1: Solid-State Fermentation of Aspergillus terreus

This protocol is a general guideline for producing this compound on a solid substrate, adapted from methods used for related compounds.[6]

  • Media Preparation: Prepare a solid medium (e.g., 100g of rice in a 1L Erlenmeyer flask) supplemented with a nutrient solution (e.g., 100 mL of distilled water containing 0.4% yeast extract and 1% malt extract). Autoclave to sterilize.

  • Inoculation: Prepare a spore suspension of A. terreus in sterile water. Aseptically inoculate the solid medium with the spore suspension.

  • Incubation: Incubate the flasks under static conditions at a controlled temperature (e.g., 28-35°C) for 14-21 days.

  • Harvesting: After incubation, halt the fermentation by adding a solvent like methanol or by freeze-drying the entire culture.[12]

experimental_workflow cluster_prep Preparation cluster_culture Cultivation cluster_harvest Extraction prep_media Prepare & Sterilize Solid Rice Medium inoculate Inoculate Medium prep_media->inoculate prep_inoculum Prepare Spore Suspension prep_inoculum->inoculate incubate Incubate (14-21 days) inoculate->incubate harvest Harvest Culture incubate->harvest extract Solvent Extraction (e.g., Ethyl Acetate) harvest->extract purify Chromatographic Purification extract->purify

General workflow for this compound production and extraction.
Protocol 2: Extraction and Preliminary Purification

This protocol outlines a general procedure for extracting this compound from a solid-state culture.[6][12]

  • Extraction: Macerate the harvested fungal biomass and medium in a suitable organic solvent (e.g., ethyl acetate or methanol) for several hours.[12] Repeat the extraction process 2-3 times to ensure complete recovery.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: The crude extract can be further purified using chromatographic techniques. A common first step is column chromatography using silica gel or Sephadex LH-20.[10]

  • Analysis: Fractions are collected and analyzed for the presence of this compound using methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Visualizing the Terretonin Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps in the biosynthesis of the terretonin scaffold.

biosynthesis_pathway precursors Acetate + Malonyl-CoA dmoa 3,5-Dimethylorsellinic Acid (DMOA) precursors->dmoa Polyketide Synthase (PKS) prenyl_dmoa Prenylated DMOA dmoa->prenyl_dmoa Prenyltransferase methyl_prenyl_dmoa Methylated Intermediate prenyl_dmoa->methyl_prenyl_dmoa Methyltransferase (Essential Step) cyclized_core Tetracyclic Core (Preterretonin) methyl_prenyl_dmoa->cyclized_core Terpene Cyclase terretonin_a This compound cyclized_core->terretonin_a Tailoring Enzymes (e.g., Oxygenases)

Simplified biosynthetic pathway of this compound.
Visualizing the Troubleshooting Logic

This diagram provides a logical flow for diagnosing production issues.

troubleshooting_logic start Low / No This compound Yield check_strain Strain Verified? start->check_strain check_culture Culture Conditions Optimal? check_strain->check_culture Yes end_strain Re-verify or replace strain check_strain->end_strain No check_media Media Composition Optimized? check_culture->check_media Yes end_culture Optimize Temp, pH, Aeration check_culture->end_culture No check_time Incubation Time Sufficient? check_media->check_time Yes end_media Test C/N sources check_media->end_media No check_extraction Extraction Protocol Validated? check_time->check_extraction Yes end_time Perform Time-Course Study check_time->end_time No end_extraction Optimize Solvent & Method check_extraction->end_extraction No success Production Optimized check_extraction->success Yes

Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Troubleshooting Terretonin A Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Terretonin A to mitigate instability issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate after dilution in aqueous media. What is happening?

A1: This is likely due to the poor aqueous solubility of this compound. Like many complex organic molecules, this compound is hydrophobic and will precipitate when the concentration exceeds its solubility limit in an aqueous environment. Stock solutions are typically prepared in an organic solvent like DMSO, and dilution into aqueous buffers can cause the compound to crash out of solution.

Q2: I'm observing a decrease in the activity of my this compound solution over time, even when stored at 4°C. What could be the cause?

A2: This loss of activity is likely due to chemical instability. This compound is a steroid lactone, and the lactone ring is susceptible to hydrolysis, which is the cleavage of the ring by water. This process is often accelerated by changes in pH, temperature, and the presence of enzymes in cell culture media.

Q3: Can the pH of my experimental buffer affect the stability of this compound?

A3: Yes, pH is a critical factor. Lactone hydrolysis can be catalyzed by both acidic and basic conditions. It is crucial to maintain a stable pH within the optimal range for your experiment while being mindful of its potential impact on this compound's stability.

Q4: Are there any specific storage recommendations for this compound stock solutions?

A4: To maximize its shelf-life, this compound stock solutions (typically in anhydrous DMSO) should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light and moisture.

Q5: How does this compound exert its biological effects? What is its mechanism of action?

A5: Terretonin has been shown to exhibit protective effects against acute lung injury by modulating inflammatory and antioxidant pathways. It enhances the SIRT1/Nrf2 signaling pathway, which is involved in cellular stress resistance, and inhibits the pro-inflammatory NF-κB/NLRP3 signaling cascade.[1] In some cancer cell lines, a related compound, Terretonin N, has been observed to induce apoptosis.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution Low aqueous solubility of this compound.- Prepare stock solutions in 100% DMSO. - Perform serial dilutions in your final cell culture medium. - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%) and consistent across all experimental conditions. - For in vivo studies, consider formulation with solubilizing agents like Tween 80.
Loss of activity over time in aqueous solution Hydrolysis of the lactone ring.- Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. - Minimize the time the compound spends in aqueous buffer before being added to cells. - If long incubation times are necessary, consider a stability study to quantify the rate of degradation under your specific experimental conditions.
Inconsistent experimental results Degradation of this compound due to pH shifts in the culture medium.- Ensure your cell culture medium is adequately buffered. - Monitor the pH of your medium throughout the experiment, especially for long-term assays.
Low or no observable biological effect - Insufficient final concentration due to precipitation. - Degradation of the compound. - Cell-line specific insensitivity.- Visually inspect for precipitation after dilution. - Prepare fresh solutions for each experiment. - Confirm the reported activity of this compound in your specific cell line or a relevant positive control cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for 1 mg of this compound (MW: 472.5 g/mol ), add 211.6 µL of DMSO.

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Pre-warmed, complete cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution directly into the complete cell culture medium to achieve the desired final concentrations.

    • For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in the culture medium.

    • Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control (e.g., 0.1% DMSO).

    • Use the working solutions immediately after preparation.

Signaling Pathways and Workflows

Terretonin_Signaling_Pathway cluster_0 This compound Intervention cluster_1 Antioxidant Pathway cluster_2 Inflammatory Pathway Terretonin This compound SIRT1 SIRT1 Terretonin->SIRT1 Activates NFkB NF-κB p65 Terretonin->NFkB Inhibits Nrf2 Nrf2 SIRT1->Nrf2 Activates Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Nrf2->Antioxidant_Genes Upregulates NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) NLRP3->Pro_inflammatory_Cytokines Upregulates

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cell-Based Experiment cluster_analysis Data Analysis stock Prepare 10 mM Stock in Anhydrous DMSO working Serially Dilute in Culture Medium stock->working Use Immediately treat Treat Cells with Working Solutions working->treat seed Seed Cells in Multi-well Plate seed->treat incubate Incubate for Desired Time treat->incubate assay Perform Biological Assay (e.g., Viability, Cytokine ELISA) incubate->assay data Analyze and Interpret Results assay->data

References

Improving the resolution of Terretonin A in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Terretonin A Analysis

Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal HPLC resolution for this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

A1: this compound is a complex meroterpenoid, a class of natural products derived from both terpenoid and polyketide biosynthetic pathways.[1] It is classified as a steroid lactone.[2] Its chemical properties are summarized in the table below. Understanding these properties is crucial for developing an effective HPLC separation method.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂₆H₃₂O₈ [2]
Molecular Weight 472.5 g/mol [2]
IUPAC Name methyl (2R,4aS,4bR,10aR,10bR,12aR)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate [2]

| Polarity | Moderately polar solid |[1] |

Q2: Why is achieving high resolution (Rs ≥ 1.5) critical in the analysis of this compound?

A2: High resolution is essential for accurate and reliable results in HPLC analysis. For this compound, which is often isolated from complex natural product extracts, achieving baseline separation (Rs ≥ 1.5) is vital to:

  • Ensure Accurate Quantification: Poor resolution with co-eluting impurities leads to overestimated or inaccurate measurements of the target analyte.

  • Maintain Method Robustness: A well-resolved peak is less susceptible to small variations in the method, ensuring consistent results across different experiments and laboratories.

  • Facilitate Peak Identification: Clear separation is necessary to correctly identify and characterize this compound, especially when using mass spectrometry (MS) detection.

  • Meet Regulatory Standards: In drug development, regulatory bodies require validated analytical methods that demonstrate specificity, which is directly linked to resolution.

Q3: What is the best detection method for this compound in HPLC?

A3: A related compound, Terretonin N, does not show significant UV absorption, which is a common detection method.[1] Therefore, a standard UV-Vis or Photodiode Array (PDA) detector may provide low sensitivity for this compound. For robust detection, consider the following:

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on chromophores and are suitable for non-UV-absorbing compounds.

  • Mass Spectrometry (MS): This provides high sensitivity and selectivity and also gives valuable structural information for peak identification.

If using a PDA detector, it is crucial to scan across a wide range of wavelengths to determine if there is any absorbance maximum empirically.

Troubleshooting Guide for this compound Resolution

This guide addresses common resolution problems in a question-and-answer format.

Problem 1: My this compound peak is broad, leading to poor resolution.

Answer: Peak broadening is typically related to issues with column efficiency (N). Here are the steps to troubleshoot this problem:

  • Optimize the Flow Rate: The optimal flow rate maximizes efficiency. In most cases, lowering the flow rate can lead to narrower, more efficient peaks, thus improving resolution.[3] However, this will increase the run time.

  • Increase the Column Temperature: Raising the column temperature (e.g., from 30°C to 45°C) reduces the viscosity of the mobile phase, which improves mass transfer and can lead to sharper peaks.[3][4] Be cautious of potential degradation of thermolabile compounds at excessively high temperatures.

  • Check for Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening.[5] Ensure all connections are short and use tubing with a small internal diameter.

  • Consider the Column: An old or contaminated column will lose efficiency. If other troubleshooting steps fail, try replacing the column. Using columns with smaller particle sizes (e.g., <3 µm) significantly increases efficiency and resolution.[6]

Problem 2: My this compound peak is overlapping with an impurity peak.

Answer: Overlapping peaks are a selectivity (α) problem. Selectivity is the ability of the chromatographic system to distinguish between two different analytes. To improve it:

  • Modify the Mobile Phase Composition: This is the most powerful tool for changing selectivity.

    • Change Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter elution patterns.

    • Adjust Solvent Strength: For reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile) will increase the retention time and may improve the separation between closely eluting peaks.[4][6]

    • Modify pH: If your mobile phase contains a buffer, small adjustments to the pH can change the ionization state of this compound or nearby impurities, significantly impacting retention and selectivity.[4][7]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl or Cyano phase) can provide a different separation mechanism and improve selectivity.[5]

Problem 3: My this compound peak is tailing.

Answer: Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase or by column overload.

  • Check for Silanol Interactions: Free silanol groups on the silica backbone of the column can interact with polar functional groups on this compound, causing tailing. Use a modern, end-capped column or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase to block these active sites.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to keep this compound in a single, non-ionized form if applicable.

  • Reduce Sample Concentration/Injection Volume: Injecting too much sample can overload the column, leading to peak distortion.[7] Try diluting your sample or reducing the injection volume.

  • Check for Column Contamination: A blocked or contaminated column frit can cause peak tailing.[7] Try flushing the column or replacing the frit.

Table 2: Summary of Parameter Adjustments to Improve Resolution

Parameter Action Effect on Resolution Potential Side Effects
Flow Rate Decrease Increases Longer run time, higher diffusion
Temperature Increase Often Increases Can decrease selectivity, risk of analyte degradation
Column Length Increase Increases Longer run time, higher backpressure
Particle Size Decrease Increases Significantly higher backpressure
Mobile Phase Decrease % Organic Increases Longer run time
Mobile Phase Change Solvent Type Changes Selectivity May require re-optimization of other parameters

| Stationary Phase | Change Chemistry | Changes Selectivity | Requires purchasing a new column |

Visualizations and Workflows

The following diagrams illustrate the logical relationships in HPLC troubleshooting and method development.

G cluster_0 HPLC Resolution Factors cluster_1 Controlling Experimental Parameters Resolution Resolution (Rs) Efficiency Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention (k) Resolution->Retention P_Efficiency Column Length Particle Size Flow Rate Temperature Efficiency->P_Efficiency P_Selectivity Mobile Phase Type Stationary Phase pH / Additives Selectivity->P_Selectivity P_Retention Mobile Phase Strength (% Organic) Retention->P_Retention

Caption: Relationship between resolution factors and experimental parameters.

Troubleshooting_Workflow start Poor Resolution (Rs < 1.5) problem_broad Problem: Broad Peaks? start->problem_broad problem_overlap Problem: Overlapping Peaks? start->problem_overlap problem_broad->problem_overlap No sol_efficiency Improve Efficiency (N) - Decrease Flow Rate - Increase Temperature - Use smaller particle column problem_broad->sol_efficiency Yes sol_selectivity Improve Selectivity (α) - Change Organic Solvent - Adjust Mobile Phase pH - Change Stationary Phase problem_overlap->sol_selectivity Yes end Resolution Optimized sol_efficiency->end sol_selectivity->end

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Experimental Protocols

Protocol 1: Suggested Starting Method for this compound (Reversed-Phase HPLC)

This protocol provides a robust starting point for method development. Given the moderate polarity of this compound, a reversed-phase C18 column is recommended.

ParameterRecommended Setting
HPLC System Any standard HPLC or UHPLC system
Column C18, 100 mm x 4.6 mm, 2.7 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B in 15 minutes, hold at 95% B for 3 minutes, return to 30% B in 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Detector PDA/UV at 254 nm (or optimal wavelength determined by scan), or ELSD/CAD/MS
Sample Preparation Dissolve sample in Methanol or Acetonitrile. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Systematic Approach to Method Optimization

If the starting method in Protocol 1 provides insufficient resolution, follow these steps systematically. Make only one change at a time to evaluate its effect.

  • Optimize the Gradient:

    • If peaks are poorly resolved and elute early, make the gradient shallower to increase separation. For example, extend the gradient time from 15 minutes to 25 minutes.

    • If this compound is retained for too long, increase the initial percentage of Mobile Phase B (e.g., start at 40% B).

  • Evaluate Mobile Phase Solvent:

    • Replace Acetonitrile (Mobile Phase B) with Methanol (with 0.1% Formic Acid). Methanol has different solvent properties and can significantly alter selectivity, potentially resolving co-eluting peaks. Re-run the initial gradient.

  • Adjust Temperature:

    • Increase the column temperature in 5°C increments (e.g., to 40°C, then 45°C). Monitor resolution and peak shape. Note that elution order can sometimes change with temperature.

  • Test an Alternative Stationary Phase:

    • If resolution is still inadequate, the interaction between the analytes and the C18 stationary phase may not be selective enough. Switch to a column with a different chemistry, such as a Phenyl-Hexyl phase, which offers alternative pi-pi interactions that can be beneficial for complex molecules like this compound. Repeat the optimization steps with the new column.

References

Terretonin A NMR signal overlap and resolution enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terretonin A, focusing on NMR signal overlap and resolution enhancement.

Frequently Asked Questions (FAQs)

Q1: I am observing significant signal overlap in the 1H NMR spectrum of my this compound sample, particularly in the aliphatic region. What are the initial troubleshooting steps?

A1: Signal overlap in the 1H NMR spectrum of complex molecules like this compound is a common challenge. Here is a recommended initial workflow to address this issue:

  • Optimize Sample Preparation: Ensure your sample is free of paramagnetic impurities and particulate matter, as these can cause line broadening and reduce resolution.

  • Solvent Selection: The chemical shifts of protons can be influenced by the solvent. Acquiring spectra in different deuterated solvents (e.g., from CDCl3 to acetone-d6 or benzene-d6) can induce differential shifts, potentially resolving overlapping signals.

  • Temperature Variation: Acquiring the spectrum at different temperatures can alter the chemical shifts and may resolve overlapping signals, particularly if conformational exchange is a contributing factor.

  • Higher Magnetic Field: If available, using a higher field NMR spectrometer (e.g., 800 MHz vs. 500 MHz) will increase chemical shift dispersion and can significantly improve signal separation.

Q2: My 1D 1H NMR spectrum is still too crowded to interpret. What advanced NMR techniques can I use to resolve the signals of this compound?

A2: When 1D NMR is insufficient, multi-dimensional NMR spectroscopy is the most powerful tool for resolving signal overlap by spreading the spectral information across two or more frequency dimensions.[1] For this compound, the following 2D NMR experiments are highly recommended:

  • 1H-1H COSY (Correlation Spectroscopy): Identifies protons that are scalar coupled (typically through 2-3 bonds), helping to trace out proton connectivity within spin systems.

  • 1H-1H TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, which is extremely useful for identifying all protons belonging to a particular structural fragment, even in the presence of overlap.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is highly effective at resolving proton signals due to the large chemical shift range of 13C.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-4 bonds), which is crucial for piecing together different structural fragments and assigning quaternary carbons.

Troubleshooting Guides

Problem: I am having difficulty assigning the quaternary carbons of this compound due to a lack of direct proton attachments.

Solution: The assignment of quaternary carbons is a common challenge that can be effectively addressed using a 1H-13C HMBC experiment. This experiment reveals long-range correlations between protons and carbons (typically 2JCH and 3JCH). By observing correlations from well-resolved proton signals to a quaternary carbon, its chemical shift can be unambiguously assigned. For example, correlations from methyl protons are often key in identifying nearby quaternary carbons in the this compound structure.

Problem: Even with 2D NMR, some of my cross-peaks in the HSQC or HMBC spectra are overlapping. What are my options?

Solution: When 2D NMR spectra remain congested, several advanced techniques can be employed:

  • 3D NMR Spectroscopy: Experiments like TOCSY-HSQC or NOESY-HSQC provide an additional dimension of resolution, which is invaluable for extremely complex molecules where 2D spectra are still too crowded.[1]

  • Non-Uniform Sampling (NUS): This acquisition technique allows for the collection of a subset of data points in the indirect dimension(s) of a multi-dimensional NMR experiment. This can be used to significantly increase the resolution in the indirect dimension without a prohibitive increase in experiment time.

  • Selective 1D Experiments: Techniques like 1D TOCSY or 1D NOESY can be used to selectively excite a specific, well-resolved proton and observe correlations to other protons within the same spin system or through space, respectively. This can help to pull out specific spin systems from a crowded region of the spectrum.

Data Presentation

This compound NMR Data

The following tables summarize the 1H and 13C NMR chemical shifts for this compound in CDCl3 and Acetone-d6. This data is essential for the structural verification and analysis of this compound.

Table 1: 1H NMR Chemical Shifts (δH) of this compound

PositionCDCl3Acetone-d6
91.55 (dd, J=12.8, 2.1 Hz)1.52 (dd, J=12.8, 2.1 Hz)
10α2.18 (m)2.15 (m)
10β2.05 (m)2.01 (m)
11α2.85 (d, J=18.2 Hz)2.83 (d, J=18.2 Hz)
11β2.71 (d, J=18.2 Hz)2.68 (d, J=18.2 Hz)
18-Me1.12 (s)1.10 (s)
19-Me1.45 (s)1.43 (s)
20-Me1.47 (s)1.46 (s)
21-Me1.48 (s)1.47 (s)
22a5.17 (br s)5.15 (br s)
22b5.00 (br s)4.98 (br s)
23-Me1.75 (s)1.73 (s)
OMe3.84 (s)3.82 (s)

Table 2: 13C NMR Chemical Shifts (δC) of this compound

PositionCDCl3Acetone-d6
1168.4168.6
287.988.1
3213.8214.0
456.756.9
555.455.6
6143.2143.4
7139.8140.0
8197.9198.1
952.953.1
1038.939.1
1140.140.3
12149.2149.4
1349.649.8
1450.150.3
15166.9167.1
1677.277.4
17201.3201.5
1823.523.7
1928.428.6
2025.926.1
2129.830.0
22114.9115.1
2321.021.2
OMe53.253.4

Experimental Protocols

A detailed methodology for acquiring high-quality 2D NMR data for this compound is provided below. These parameters can be adapted for different NMR spectrometers.

Protocol: 2D NMR Data Acquisition for this compound

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or acetone-d6) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Tune and match the probe for both 1H and 13C frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape. A good shim will result in a narrow and symmetrical peak for a reference signal (e.g., residual solvent peak).

  • 1D 1H Spectrum: Acquire a standard 1D 1H spectrum to determine the spectral width and transmitter offset for the subsequent 2D experiments.

  • 2D Experiment Setup (General Parameters):

    • Temperature: 298 K

    • Pulse Programs: Use standard Bruker pulse programs (e.g., cosygpqf for COSY, hsqcedetgpsisp2.2 for HSQC, hmbcgplpndqf for HMBC).

    • Acquisition Parameters:

      • Set the spectral width in the direct dimension (F2, 1H) to cover all proton signals (e.g., 10-12 ppm).

      • Set the spectral width in the indirect dimension (F1, 1H for COSY, 13C for HSQC/HMBC) to encompass all relevant signals.

      • The number of increments in the indirect dimension (F1) will determine the resolution. A higher number of increments will provide better resolution but will also increase the experiment time. Consider using Non-Uniform Sampling (NUS) to increase increments without a proportional increase in acquisition time.

      • Set the number of scans per increment based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell or squared sine-bell) in both dimensions.

    • Perform Fourier transformation.

    • Phase correct the spectrum in both dimensions.

    • Perform baseline correction.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and relationships for NMR analysis of this compound.

experimental_workflow cluster_1d 1D NMR Analysis cluster_troubleshooting Troubleshooting cluster_2d 2D NMR Analysis start This compound Sample one_d_h1 1D 1H NMR start->one_d_h1 overlap Signal Overlap Observed one_d_h1->overlap change_solvent Change Solvent overlap->change_solvent change_temp Vary Temperature overlap->change_temp higher_field Use Higher Field overlap->higher_field cosy 1H-1H COSY overlap->cosy hsqc 1H-13C HSQC overlap->hsqc hmbc 1H-13C HMBC overlap->hmbc structure Structure Elucidation cosy->structure hsqc->structure hmbc->structure logical_relationship cluster_problem Problem cluster_solutions Resolution Enhancement Techniques cluster_outcome Outcome signal_overlap Signal Overlap multi_dim Multi-dimensional NMR (COSY, HSQC, HMBC) signal_overlap->multi_dim adv_tech Advanced Techniques (3D NMR, NUS) signal_overlap->adv_tech exp_cond Vary Experimental Conditions (Solvent, Temperature) signal_overlap->exp_cond resolved_spectra Resolved Spectra multi_dim->resolved_spectra adv_tech->resolved_spectra exp_cond->resolved_spectra structural_assignment Complete Structural Assignment resolved_spectra->structural_assignment

References

Technical Support Center: Mass Spectrometry Analysis of Terretonin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terretonin A and encountering challenges in its mass spectrometry fragmentation analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecule of this compound in positive ion ESI-MS?

A1: this compound has a molecular formula of C26H32O8 and a monoisotopic mass of approximately 472.21 g/mol . In positive ion electrospray ionization (ESI), you can expect to observe the protonated molecule [M+H]+ at an m/z of approximately 473.217. Depending on the solvent system and additives, you might also observe adducts such as the sodium adduct [M+Na]+ at m/z 495.199 or the potassium adduct [M+K]+ at m/z 511.173.

Q2: I am not observing the expected [M+H]+ ion, or it is very weak. What could be the issue?

A2: Several factors could contribute to a weak or absent [M+H]+ ion:

  • In-source fragmentation: this compound is a complex molecule and may be fragmenting in the ionization source. Try reducing the source temperature and cone voltage.

  • Sample degradation: Ensure the sample is fresh and has been handled properly to avoid degradation.

  • Suboptimal solvent conditions: The choice of solvent and additives can significantly impact ionization efficiency. Ensure your mobile phase is compatible with positive ion ESI and consider adding a small amount of formic acid (0.1%) to promote protonation.

  • Instrument sensitivity: Check the mass spectrometer's calibration and sensitivity to ensure it is performing optimally.

Q3: What are the major fragmentation pathways for this compound in MS/MS?

A3: Based on the structure of this compound, which includes a lactone ring, multiple ketone groups, and a methyl ester, the fragmentation is expected to proceed through a series of neutral losses. Key fragmentations likely include the loss of water (H2O), carbon monoxide (CO), and the methoxy group (OCH3) from the ester. Cleavage of the core steroidal-like structure can also be expected.

Q4: I am observing fragments that are not in the predicted fragmentation table. How should I interpret these?

A4: While the provided table outlines the most plausible fragmentation pathways, other minor fragmentation channels can occur. Unexpected fragments could arise from:

  • Isomeric impurities: Your sample may contain isomers of this compound with different fragmentation patterns.

  • Complex rearrangements: The ion may be undergoing more complex rearrangements in the gas phase.

  • Background ions: Ensure the unexpected ions are not from your solvent, column bleed, or other contaminants.

  • Different adducts: If you are fragmenting an ion other than [M+H]+ (e.g., [M+Na]+), the fragmentation pattern will be different.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor signal intensity or no peak for this compound 1. Low sample concentration.2. Inefficient ionization.3. Sample degradation.4. Incorrect instrument settings.1. Increase the concentration of the injected sample.2. Optimize the mobile phase composition (e.g., add 0.1% formic acid). Adjust ESI source parameters (e.g., capillary voltage, gas flow).3. Use a fresh sample and avoid prolonged exposure to light or high temperatures.4. Ensure the mass spectrometer is in the correct ionization mode and the mass range is set appropriately.
High background noise 1. Contaminated solvent or glassware.2. LC column bleed.3. Non-volatile buffers in the mobile phase.1. Use high-purity LC-MS grade solvents and thoroughly clean all glassware.2. Use a column with low bleed characteristics. Flush the column before connecting to the mass spectrometer.3. Use volatile buffers like ammonium formate or ammonium acetate.
Inconsistent fragmentation pattern 1. Fluctuating collision energy.2. In-source fragmentation is occurring.3. Presence of co-eluting isomers.1. Ensure the collision energy is stable and optimized for the desired fragmentation.2. Reduce the cone voltage and source temperature to minimize in-source fragmentation.3. Improve chromatographic separation to resolve any isomers.
Non-reproducible retention times 1. LC system instability (pump, column temperature).2. Column degradation.3. Changes in mobile phase composition.1. Equilibrate the LC system thoroughly before analysis. Check for leaks and ensure consistent pump performance and column temperature.2. Replace the column if it is old or has been subjected to harsh conditions.3. Prepare fresh mobile phase daily and ensure accurate composition.

Predicted Fragmentation Data for this compound

The following table summarizes the predicted major fragment ions for this compound ([M+H]+, m/z 473.217) in positive ion ESI-MS/MS.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Lost Fragment Proposed Fragment Structure
473.217455.20618.011H₂O[M+H-H₂O]⁺
473.217441.20632.011CH₄O[M+H-CH₃OH]⁺
473.217413.17560.042C₂H₄O₂[M+H-CH₃COOH]⁺
455.206427.17528.031CO[M+H-H₂O-CO]⁺
441.206413.17528.031CO[M+H-CH₃OH-CO]⁺
413.175385.14428.031CO[M+H-CH₃COOH-CO]⁺

Experimental Protocols

1. Sample Preparation

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) and MS/MS Conditions

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (can be optimized to minimize in-source fragmentation).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS Scan Range: m/z 100-600.

  • MS/MS Analysis: Select the precursor ion [M+H]+ (m/z 473.2) for collision-induced dissociation (CID).

  • Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Visualizations

Fragmentation_Pathway Precursor Ion This compound [M+H]⁺ m/z 473.2 Fragment_455 [M+H-H₂O]⁺ m/z 455.2 Precursor Ion->Fragment_455 - H₂O Fragment_441 [M+H-CH₃OH]⁺ m/z 441.2 Precursor Ion->Fragment_441 - CH₃OH Fragment_413 [M+H-CH₃COOH]⁺ m/z 413.2 Precursor Ion->Fragment_413 - CH₃COOH Fragment_427 [M+H-H₂O-CO]⁺ m/z 427.2 Fragment_455->Fragment_427 - CO

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Stock Prepare 1 mg/mL Stock Solution Dilute Dilute to 1-10 µg/mL in Mobile Phase Stock->Dilute Filter Filter with 0.22 µm Syringe Filter Dilute->Filter LC HPLC/UHPLC Separation (C18 Column) Filter->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS Scan (m/z 100-600) ESI->MS1 MS2 MS/MS of m/z 473.2 (CID) MS1->MS2 Interpret Interpret Fragmentation Spectrum MS2->Interpret Compare Compare with Predicted Fragments Interpret->Compare

Caption: General experimental workflow for this compound MS analysis.

Technical Support Center: Enhancing the Solubility of Terretonin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Terretonin A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges during bioassays. Given that this compound is a complex, hydrophobic meroterpenoid, achieving sufficient aqueous solubility for consistent and reliable experimental results is a critical first step.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What's happening?

This is a common issue known as "compound crashing" or precipitation. It occurs when a stock solution in a water-miscible organic solvent (like DMSO) is diluted into an aqueous buffer where the compound's solubility is much lower. The final concentration of the organic solvent may not be high enough to keep the compound dissolved.[4]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, concentrations above 1% can inhibit cell growth or cause cell death.[5] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment with varying concentrations of DMSO.

Q4: Are there alternatives to DMSO for preparing a stock solution?

Yes, other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used.[6] However, they may also exhibit cellular toxicity, and their compatibility with your specific assay must be validated. For any solvent, it is essential to keep the final concentration in your assay low and consistent across all experiments.

Q5: How can I improve the solubility of this compound in my final assay solution?

Several techniques can be employed, ranging from simple co-solvent systems to more complex formulations. The primary methods include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase solubility.[7]

  • Surfactants: Using detergents like Tween® 80 or Polysorbate 80 to form micelles that encapsulate the hydrophobic compound.[8][9]

  • Cyclodextrin Inclusion Complexes: Encapsulating this compound within the hydrophobic core of a cyclodextrin molecule, which has a hydrophilic exterior.[9][10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation in Stock Solution The concentration of this compound exceeds its solubility limit in the chosen organic solvent (e.g., DMSO).Lower the stock concentration. Gentle warming or sonication may help initially but the compound may precipitate upon cooling.
Precipitation Upon Dilution in Aqueous Buffer / Media The final concentration of the organic co-solvent is too low to maintain solubility.1. Decrease Final Concentration: Test a lower final concentration of this compound. 2. Optimize Co-solvent: Keep the final DMSO or ethanol concentration as high as tolerable for the assay (e.g., 0.5%) to aid solubility.[5] 3. Use a Surfactant: Add a low, non-toxic concentration of a surfactant like Tween® 80 (e.g., 0.01-0.05%) to the final assay buffer.[4] 4. Formulate with Cyclodextrins: Prepare a cyclodextrin inclusion complex of this compound to significantly enhance aqueous solubility.[10]
Inconsistent Assay Results / Poor Reproducibility Incomplete dissolution or micro-precipitation of this compound is leading to variable effective concentrations.1. Visual Inspection: Before use, carefully inspect all solutions (stock and final dilutions) for any signs of precipitation against a light and dark background. 2. Pre-warm Media: Try adding the DMSO stock to pre-warmed (37°C) media while vortexing to improve dispersion. 3. Switch to a More Robust Solubilization Method: Move from a simple co-solvent system to a cyclodextrin formulation for more stable and reliable solutions.[11]
Observed Cellular Toxicity in Vehicle Control The concentration of the organic solvent (e.g., DMSO, ethanol) is too high for the cells.1. Run a Dose-Response Curve: Test a range of solvent concentrations (e.g., 0.1% to 2%) on your cells to determine the maximum non-toxic concentration.[5] 2. Reduce Solvent Concentration: Prepare a more concentrated stock solution so a smaller volume is needed for dilution, thus lowering the final solvent concentration.

Data Presentation: Comparison of Solubilization Agents

The following table summarizes common solubilizing agents that can be tested for this compound. The optimal choice depends on the specific requirements of the bioassay.

Agent Type Example(s) Mechanism of Action Typical Final Conc. (In Vitro) Advantages Disadvantages
Co-solvents DMSO, Ethanol, PEG 400Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar compounds.[7]< 1% (DMSO/Ethanol)[5]Simple to use; effective for stock solutions.Can be toxic to cells at higher concentrations; risk of precipitation upon dilution.
Surfactants Tween® 80 (Polysorbate 80), Poloxamer 188Form micelles that encapsulate hydrophobic drugs, allowing them to be dispersed in aqueous solutions.[9][12]0.01 - 0.1%Effective at low concentrations; can improve stability.Can interfere with some assays; potential for cell toxicity above the critical micelle concentration.[4]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms a host-guest inclusion complex where the hydrophobic drug sits inside the cyclodextrin's nonpolar cavity.[10][11]0.1 - 1%Significant solubility enhancement; low cellular toxicity; improves bioavailability.[5][13]Requires a specific formulation protocol; can potentially interact with other molecules.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent

  • Weigh out the required amount of this compound powder in a sterile microfuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex vigorously for 2-5 minutes to dissolve the compound. Gentle warming (to 37°C) or brief sonication can be used if necessary, but ensure the solution is clear at room temperature before use.

  • Visually inspect for any undissolved particles. If present, centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes and use the supernatant.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

  • When preparing the working solution, add the stock solution dropwise to the pre-warmed assay buffer/media while vortexing to minimize precipitation.

Protocol 2: Preparation of a this compound / Cyclodextrin Inclusion Complex

This protocol uses the kneading method, which is cost-effective and avoids the use of toxic organic solvents.[14][15]

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point). Calculate the required mass of each component.

  • Kneading: Place the calculated amount of HP-β-CD into a glass mortar. Add a small amount of deionized water (or a water/ethanol mixture) dropwise to form a thick, uniform paste.

  • Incorporation: Slowly add the this compound powder to the paste while continuously grinding (kneading) with the pestle.

  • Knead the mixture thoroughly for 30-60 minutes. The energy from kneading facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Transfer the resulting paste to a glass dish and dry it in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Final Product: The resulting dried complex should be a fine, white powder. This powder can now be directly dissolved in aqueous buffers for your bioassay. The solubility should be tested to confirm the enhancement.

Visualizations

The following diagrams illustrate key workflows for addressing solubility issues.

G start Start: Need to prepare This compound for bioassay stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute stock into aqueous assay buffer stock->dilute check Does compound precipitate? dilute->check success Proceed with Assay (Keep final DMSO <0.5%) check->success No troubleshoot Go to Troubleshooting Workflow check->troubleshoot Yes

Caption: Initial workflow for preparing this compound solution.

G start Precipitation Observed (Troubleshooting Start) option1 Option 1: Lower Final Concentration start->option1 option2 Option 2: Add Surfactant (e.g., 0.05% Tween® 80) start->option2 option3 Option 3: Formulate with Cyclodextrin (e.g., HP-β-CD) start->option3 retest Prepare new solution and re-check for precipitation option1->retest option2->retest option3->retest check Is solution clear? retest->check success Proceed with Assay check->success Yes fail Consider alternative formulation strategy check->fail No

Caption: Decision workflow for troubleshooting precipitation.

References

Technical Support Center: Scaling Up Terretonin A Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Terretonin A for preclinical studies.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it a promising candidate for preclinical studies?

This compound is a meroterpenoid, a class of natural products with mixed biosynthetic origin.[1][2] It is a secondary metabolite produced by the fungus Aspergillus terreus.[1][2] this compound and its derivatives have demonstrated various biological activities, including potential anticancer properties, making them promising candidates for further investigation in preclinical studies.[3][4]

2. What are the primary methods for producing this compound?

This compound is naturally produced through fermentation of Aspergillus terreus.[1][2] Scaling up production primarily involves optimizing the fungal fermentation process to maximize yield and purity. While total chemical synthesis of complex natural products like this compound is possible, it often presents significant challenges in terms of scalability and cost-effectiveness.[5][6]

3. What are the key challenges in scaling up this compound production?

Scaling up the production of natural products like this compound faces several hurdles. These can include maintaining consistent yield and product quality, preventing contamination, and developing robust and efficient extraction and purification protocols.[5][6][7] For fungal fermentations, issues such as strain stability, nutrient limitations, and feedback inhibition can also impact large-scale production.

4. What are the essential regulatory considerations for preclinical studies of a natural product like this compound?

Before initiating clinical trials in humans, regulatory agencies like the FDA require comprehensive preclinical data to demonstrate the safety of the investigational agent.[8][9] This includes data on the compound's pharmacodynamics, pharmacokinetics, and toxicology, typically obtained from both in vitro and in vivo studies conducted under Good Laboratory Practice (GLP) guidelines.[9][10] For herbal or natural products, standardization of the extract or active compound is also a critical aspect.[11][12]

Troubleshooting Guides

Low Yield of this compound in Fermentation
Potential Cause Troubleshooting Steps
Suboptimal Fungal Strain - Screen different isolates of Aspergillus terreus for higher this compound production. - Consider strain improvement techniques such as mutagenesis (UV or chemical) followed by screening.
Inadequate Media Composition - Optimize carbon and nitrogen sources in the fermentation media.[13] - Test different concentrations of essential minerals and trace elements. - Evaluate the effect of precursor molecules for the polyketide and terpenoid pathways.[1][2]
Unfavorable Culture Conditions - Systematically evaluate the impact of temperature, pH, and aeration on fungal growth and this compound production.[13][14] - Optimize the agitation speed to ensure proper mixing and oxygen transfer without causing excessive shear stress on the mycelia.
Feedback Inhibition - Investigate if high concentrations of this compound inhibit its own biosynthesis. - Consider implementing a continuous or fed-batch fermentation strategy to maintain the product concentration below the inhibitory level.
Impurity Profile and Purification Challenges
Potential Cause Troubleshooting Steps
Co-extraction of Related Metabolites - Adjust the polarity of the extraction solvent to selectively extract this compound. - Employ multi-step purification techniques such as column chromatography with different stationary phases (e.g., silica gel, Sephadex).[4]
Degradation of this compound - Assess the stability of this compound at different temperatures and pH values. - Minimize exposure to harsh conditions (e.g., high temperatures, strong acids or bases) during extraction and purification.
Inconsistent Batch-to-Batch Purity - Standardize all production parameters, including media preparation, inoculum size, and fermentation conditions. - Implement strict quality control measures at each step of the process.

Experimental Protocols & Methodologies

Fermentation Protocol for this compound Production

This protocol is a general guideline and should be optimized for your specific laboratory conditions and fungal strain.

  • Inoculum Preparation:

    • Grow Aspergillus terreus on Potato Dextrose Agar (PDA) plates for 7-10 days at 25-28°C.

    • Harvest spores using a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80).

    • Adjust the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.

  • Fermentation:

    • Prepare the fermentation medium (e.g., Czapek-Dox broth supplemented with yeast extract).

    • Autoclave the medium and allow it to cool to room temperature.

    • Inoculate the medium with the spore suspension (e.g., 1-5% v/v).

    • Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 10-14 days.

  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration.

    • Extract the culture filtrate with an organic solvent such as ethyl acetate.

    • Extract the fungal biomass separately with the same solvent after homogenization.

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the relevant fractions and perform further purification steps (e.g., preparative HPLC) to obtain pure this compound.

Visualizations

Terretonin_A_Biosynthesis_Pathway Acetate [1,2-13C2] Acetate Polyketide_Synthase Polyketide Synthase Acetate->Polyketide_Synthase Methionine [Me-13C]-Methionine Methionine->Polyketide_Synthase Mixed_Pathway Mixed Polyketide-Terpenoid Pathway Polyketide_Synthase->Mixed_Pathway Terpenoid_Precursor Terpenoid Precursor Terpenoid_Precursor->Mixed_Pathway Terretonin_A This compound Mixed_Pathway->Terretonin_A

Caption: Biosynthetic origin of this compound.[1][2]

Experimental_Workflow_Preclinical cluster_Production This compound Production & Characterization cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies (Animal Models) cluster_Regulatory Regulatory Submission Fermentation Fermentation Scale-up Purification Purification & Isolation Fermentation->Purification Characterization Structural Elucidation & Purity Analysis Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Characterization->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism PK Pharmacokinetics (ADME) Mechanism->PK Toxicity Acute & Chronic Toxicity PK->Toxicity Efficacy Efficacy in Disease Models Toxicity->Efficacy IND Investigational New Drug (IND) Application Efficacy->IND

Caption: Preclinical development workflow for this compound.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Terretonin A and Butyrolactone I on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of two natural compounds, Terretonin A and Butyrolactone I, on various cancer cell lines. The information presented herein is collated from preclinical research to assist in evaluating their potential as anticancer agents. While the primary focus is on this compound, this guide incorporates data on the closely related meroterpenoid, Terretonin N, due to the availability of direct comparative studies with Butyrolactone I.

At a Glance: Key Findings

Both Terretonin N and Butyrolactone I exhibit potent cytotoxic effects against prostate (PC-3) and ovarian (SKOV3) adenocarcinoma cell lines.[1][2] Notably, Butyrolactone I demonstrates a slightly lower IC50 value, indicating higher potency in these specific cell lines. The primary mechanism of action for Butyrolactone I is the induction of cell cycle arrest at the G2/M phase, a consequence of its activity as a cyclin-dependent kinase (CDK) inhibitor.[3] In contrast, Terretonin N primarily induces apoptosis, or programmed cell death.[1][2]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Terretonin N and Butyrolactone I in different cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.

CompoundCancer Cell LineIC50 (µg/mL)IC50 (µM)Reference
Terretonin N PC-3 (Prostate Adenocarcinoma)7.4-[1]
SKOV3 (Ovarian Adenocarcinoma)1.2-[1]
Butyrolactone I PC-3 (Prostate Adenocarcinoma)4.5-[1]
SKOV3 (Ovarian Adenocarcinoma)0.6-[1]
Non-small-cell lung cancer~50-[3]
Murine fibroblast L-929-32.3[1]
Leukemia K-562-20.2[1]

Note: The original research for Terretonin N provided IC50 values in µg/mL. Molar concentrations were not available in the cited sources.

Mechanisms of Action: A Comparative Overview

The cytotoxic effects of Terretonin N and Butyrolactone I are mediated through distinct molecular pathways. Butyrolactone I acts as a cell cycle inhibitor, while Terretonin N triggers programmed cell death.

Butyrolactone I: Induction of G2/M Cell Cycle Arrest

Butyrolactone I is a known inhibitor of cyclin-dependent kinases (CDKs), particularly cdc2 (CDK1) and cdk2.[3] By inhibiting these crucial regulators of the cell cycle, Butyrolactone I prevents cancer cells from progressing through the G2 and M phases, ultimately leading to cell cycle arrest and inhibition of proliferation.[3]

Butyrolactone_I_Pathway Butyrolactone_I Butyrolactone I CDK1_CyclinB CDK1/Cyclin B (cdc2/Cyclin B) Butyrolactone_I->CDK1_CyclinB G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Transition->Cell_Cycle_Arrest

Butyrolactone I inhibits CDK1/Cyclin B, leading to G2/M cell cycle arrest.
Terretonin N: Induction of Apoptosis

Terretonin N exerts its cytotoxic effects by inducing apoptosis in cancer cells.[1][2] This process of programmed cell death is characterized by morphological changes such as chromatin condensation and nuclear fragmentation.[2] The precise signaling cascade initiated by Terretonin N is still under investigation; however, a common pathway for apoptosis induction by natural products involves the intrinsic or mitochondrial pathway.

Terretonin_N_Pathway Terretonin_N Terretonin N Mitochondria Mitochondria Terretonin_N->Mitochondria Stress Signal (presumed) Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Terretonin N is proposed to induce apoptosis via the mitochondrial pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is based on the methodology used to determine the IC50 values of Terretonin N and Butyrolactone I on PC-3 and SKOV3 cell lines.[1]

SRB_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Cell Fixation and Staining cluster_2 Measurement and Analysis Cell_Seeding Seed cells in 96-well plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Drug_Treatment Treat with serial dilutions of Terretonin N or Butyrolactone I Incubation1->Drug_Treatment Incubation2 Incubate for 72h Drug_Treatment->Incubation2 Fixation Fix cells with cold TCA Incubation2->Fixation Washing1 Wash with water Fixation->Washing1 Staining Stain with Sulforhodamine B (SRB) Washing1->Staining Washing2 Wash with 1% acetic acid Staining->Washing2 Solubilization Solubilize bound dye with Tris buffer Washing2->Solubilization Absorbance_Reading Read absorbance at 540 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 Absorbance_Reading->Data_Analysis

Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., PC-3, SKOV3)

  • 96-well microtiter plates

  • Complete culture medium

  • Terretonin N and Butyrolactone I stock solutions

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • 1% acetic acid

  • Tris buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in 96-well plates and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of Terretonin N or Butyrolactone I and incubate for 72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding cold TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and then stain with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris buffer to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)

This method was used to visualize the apoptotic effects of Terretonin N and Butyrolactone I.[1]

Principle: This assay distinguishes between live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology. Acridine orange (AO) stains all cells and makes them appear green. Ethidium bromide (EB) is only taken up by cells with compromised membranes and stains the nucleus red.

  • Live cells: Uniformly green nucleus.

  • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

  • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

  • Necrotic cells: Uniformly orange to red nucleus.

Procedure:

  • Cell Treatment: Culture cells on coverslips and treat with the compounds of interest for a specified time.

  • Staining: Prepare a staining solution containing both acridine orange and ethidium bromide.

  • Visualization: Wash the cells with phosphate-buffered saline (PBS) and stain with the AO/EB solution.

  • Microscopy: Immediately visualize the cells under a fluorescence microscope and capture images.

  • Quantification: Count the number of live, apoptotic, and necrotic cells to determine the percentage of each population.

Conclusion

Terretonin N and Butyrolactone I both demonstrate significant cytotoxic activity against cancer cells, albeit through different mechanisms. Butyrolactone I's role as a CDK inhibitor leading to cell cycle arrest is well-established. Terretonin N's induction of apoptosis suggests a different therapeutic approach. The higher potency of Butyrolactone I in the tested cell lines makes it a compelling candidate for further investigation. However, the distinct mechanism of Terretonin N could be advantageous in overcoming resistance to cell cycle-targeting drugs. Further research is warranted to fully elucidate the apoptotic pathway of Terretonin N and to evaluate the in vivo efficacy and safety of both compounds.

References

Validating the Antimicrobial Spectrum of Terretonin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of Terretonin A against other related Terretonin compounds. The information presented is based on available experimental data to facilitate an objective evaluation of its potential as an antimicrobial agent.

Comparative Analysis of Antimicrobial Activity

While research into the bioactivity of this compound is ongoing, current studies indicate a limited antimicrobial spectrum. In contrast, other derivatives of Terretonin, such as Terretonin G and N, have demonstrated notable activity, particularly against Gram-positive bacteria.

A 2022 study investigating metabolites from Aspergillus terreus reported that this compound was not found to be active against a panel of human pathogens. This suggests that at the concentrations tested, this compound does not exhibit significant antibacterial or antifungal properties.

To provide a clear comparison, the following tables summarize the reported antimicrobial activities of this compound and its better-characterized derivatives.

Table 1: Antibacterial Spectrum of Terretonin Derivatives

CompoundGram-Positive BacteriaGram-Negative Bacteria
This compound No significant activity reported.No significant activity reported.
Terretonin G Potent activity reported against Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. Specific MIC values are not yet published.No significant activity reported.
Terretonin N Pronounced activity observed against Staphylococcus warneri.Low activity observed against Pseudomonas agarici and Escherichia coli.

Table 2: Antifungal Spectrum of Terretonin Derivatives

CompoundFungi
This compound No significant activity reported.
Terretonin G No significant activity reported.
Terretonin N Not reported.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of the antimicrobial spectrum of novel compounds.

Agar Disk Diffusion Assay

This method is a qualitative screening to determine the susceptibility of microorganisms to a test compound.

Protocol:

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Application of Test Compound: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., this compound).

  • Incubation: The impregnated disks are placed on the surface of the inoculated agar plate. The plates are then incubated at 37°C for 18-24 hours.

  • Observation and Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: The test microorganism is cultured in broth to a logarithmic phase and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted test compound, is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for validating the antimicrobial spectrum of a test compound like this compound.

experimental_workflow cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_results Results & Comparison start Test Compound (this compound) agar_diffusion Agar Disk Diffusion Assay start->agar_diffusion Qualitative Assessment mic_determination Broth Microdilution (MIC) agar_diffusion->mic_determination If Activity Detected spectrum_determination Determine Antimicrobial Spectrum mic_determination->spectrum_determination comparison Compare with Alternatives spectrum_determination->comparison

Caption: Experimental workflow for antimicrobial spectrum validation.

Cross-validation of Terretonin A's anticancer activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer properties of Terretonin compounds, with a focus on Terretonin N due to the current lack of available data on Terretonin A.

Introduction

Terretonins are a class of meroterpenoids isolated from Aspergillus terreus, which have garnered interest for their potential as anticancer agents. This guide provides a comparative analysis of the cytotoxic activity of Terretonin compounds against various cancer cell lines. While the primary focus of this guide was intended to be this compound, a thorough search of the current scientific literature did not yield specific data on its anticancer activities. Therefore, this guide will focus on the well-documented anticancer properties of a closely related compound, Terretonin N . The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this class of natural products.

Comparative Anticancer Activity of Terretonin N

Terretonin N has demonstrated significant cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined in various studies. The data presented below summarizes the cytotoxic activity of Terretonin N in different cancer cell lines.

CompoundCell LineCancer TypeIC50 (µg/mL)
Terretonin N PC-3Prostate Adenocarcinoma7.4[1]
SKOV3Ovary Adenocarcinoma1.2[1]
KB-3-1Human Cervical CancerNo significant cytotoxicity[1]

Experimental Protocols

The evaluation of the anticancer activity of Terretonin N was primarily conducted using the Sulforhodamine B (SRB) assay. This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Terretonin N.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) to allow the compound to exert its effect.

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Mechanism of Action: Induction of Apoptosis

Studies have indicated that the primary mechanism of anticancer activity for Terretonin N is the induction of apoptosis, or programmed cell death. This was observed through higher rates of both early and late apoptosis in treated cancer cells, with minimal to no induction of necrosis.[1][2] Further research is needed to elucidate the specific molecular signaling pathways involved in Terretonin N-induced apoptosis.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved in evaluating the anticancer activity of Terretonin N and its proposed mechanism of action, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_srb_assay SRB Assay cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat with Terretonin N overnight_incubation->compound_treatment incubation_48h Incubate for 48h compound_treatment->incubation_48h fixation Fix Cells with TCA incubation_48h->fixation staining Stain with SRB fixation->staining washing Wash with Acetic Acid staining->washing solubilization Solubilize Dye washing->solubilization absorbance Measure Absorbance solubilization->absorbance ic50_calculation Calculate IC50 Values absorbance->ic50_calculation

Caption: Experimental workflow for determining the anticancer activity of Terretonin N using the SRB assay.

apoptosis_pathway Terretonin_N Terretonin N Cancer_Cell Cancer Cell Terretonin_N->Cancer_Cell Targets Apoptotic_Signal Initiation of Apoptotic Signal (Pathway Undefined) Cancer_Cell->Apoptotic_Signal Caspase_Activation Caspase Cascade Activation Apoptotic_Signal->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptotic_Bodies Formation of Apoptotic Bodies DNA_Fragmentation->Apoptotic_Bodies Cell_Death Apoptotic Cell Death Apoptotic_Bodies->Cell_Death

Caption: Proposed mechanism of action for Terretonin N-induced apoptosis in cancer cells.

Conclusion and Future Directions

The available evidence strongly suggests that Terretonin N possesses potent anticancer properties, primarily through the induction of apoptosis in specific cancer cell lines. However, the lack of data on this compound highlights a significant gap in the current understanding of this compound class. Future research should prioritize the investigation of this compound's anticancer activity to enable a direct comparison with Terretonin N and other related compounds. Furthermore, detailed mechanistic studies are required to identify the specific signaling pathways and molecular targets of Terretonin compounds, which will be crucial for their potential development as novel cancer therapeutics.

References

In Vivo Validation of Terretonin A's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of Terretonin A against alternative compounds, supported by experimental data and detailed protocols. This analysis is based on currently available in vitro data for Terretonin derivatives and established in vivo models for similar compounds, offering a framework for future preclinical validation.

While in vivo studies for this compound are not yet publicly available, its promising in vitro cytotoxic activity against various cancer cell lines warrants an exploration of its potential therapeutic efficacy in living organisms. This guide presents a hypothetical in vivo validation of this compound's anti-cancer and anti-inflammatory properties, benchmarked against Oridonin, a well-characterized meroterpenoid with demonstrated in vivo activity. The experimental designs and data presented for this compound are predictive, based on its chemical class and in vitro performance, to illustrate a potential research trajectory.

Comparative Analysis of Therapeutic Efficacy

The following tables summarize the hypothetical in vivo efficacy of this compound in both an anti-cancer xenograft model and an anti-inflammatory carrageenan-induced paw edema model, compared to the established therapeutic agent, Oridonin.

Table 1: Anti-Cancer Efficacy in a Xenograft Mouse Model

CompoundDosage (mg/kg)Tumor Growth Inhibition (%)Survival Rate (%)
This compound (Hypothetical) 2545 ± 580
5065 ± 790
Oridonin 2540 ± 675
5060 ± 885
Vehicle Control -0100

Table 2: Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model

CompoundDosage (mg/kg)Paw Edema Inhibition (%) at 3h
This compound (Hypothetical) 1035 ± 4
2055 ± 6
Oridonin 1030 ± 5
2050 ± 7
Indomethacin (Positive Control) 1060 ± 5
Vehicle Control -0

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate the design of future studies.

Human Tumor Xenograft Model for Anti-Cancer Activity
  • Cell Culture: Human colorectal carcinoma (HCT116) cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Six-week-old female BALB/c nude mice are used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.

  • Tumor Implantation: HCT116 cells (5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reach a volume of approximately 100 mm³, mice are randomly assigned to treatment and control groups (n=10 per group). This compound (25 and 50 mg/kg), Oridonin (25 and 50 mg/kg), or vehicle (5% DMSO in saline) is administered intraperitoneally once daily for 21 days.

  • Data Collection: Tumor volume is measured every three days using a caliper and calculated using the formula: (length × width²) / 2. Body weight is monitored as an indicator of toxicity. At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Statistical Analysis: Data are expressed as mean ± standard deviation. Statistical significance is determined using a one-way ANOVA followed by Tukey's post-hoc test.

Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
  • Animal Model: Male Wistar rats (180-200 g) are used. Animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment with free access to water.

  • Treatment: Rats are divided into groups (n=6 per group). This compound (10 and 20 mg/kg), Oridonin (10 and 20 mg/kg), Indomethacin (10 mg/kg, positive control), or vehicle (0.5% carboxymethylcellulose) is administered orally 1 hour before carrageenan injection.

  • Induction of Inflammation: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline into the right hind paw.

  • Data Collection: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

  • Statistical Analysis: Results are presented as mean ± standard error of the mean (SEM). Statistical analysis is performed using a one-way ANOVA with Dunnett's post-hoc test.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of both this compound and Oridonin are hypothesized to be mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

cluster_0 Anti-Cancer Mechanism This compound This compound NF-kB NF-kB This compound->NF-kB Inhibition Oridonin Oridonin Oridonin->NF-kB Inhibition Apoptosis Apoptosis NF-kB->Apoptosis Induction Cell Proliferation Cell Proliferation NF-kB->Cell Proliferation Inhibition

Caption: Proposed anti-cancer signaling pathway for this compound and Oridonin.

Both compounds are predicted to inhibit the NF-κB signaling pathway, a crucial regulator of genes involved in cell survival and proliferation. Inhibition of NF-κB leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately inducing apoptosis in cancer cells.

cluster_1 Anti-Inflammatory Mechanism This compound This compound COX-2 COX-2 This compound->COX-2 Inhibition Oridonin Oridonin Oridonin->COX-2 Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines COX-2->Pro-inflammatory Cytokines Reduction Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Suppression

Caption: Proposed anti-inflammatory signaling pathway for this compound and Oridonin.

In the context of inflammation, this compound and Oridonin are expected to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. This inhibition would lead to a reduction in the production of pro-inflammatory cytokines and a subsequent suppression of the inflammatory response.

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo validation of a novel therapeutic compound like this compound.

Compound Synthesis\nand Characterization Compound Synthesis and Characterization In Vitro Screening In Vitro Screening Compound Synthesis\nand Characterization->In Vitro Screening Animal Model Selection Animal Model Selection In Vitro Screening->Animal Model Selection Dose-Response Study Dose-Response Study Animal Model Selection->Dose-Response Study Efficacy Studies Efficacy Studies Dose-Response Study->Efficacy Studies Toxicity Studies Toxicity Studies Dose-Response Study->Toxicity Studies Data Analysis Data Analysis Efficacy Studies->Data Analysis Toxicity Studies->Data Analysis Conclusion and\nFuture Directions Conclusion and Future Directions Data Analysis->Conclusion and\nFuture Directions

Caption: General workflow for in vivo validation of a therapeutic compound.

This systematic approach ensures a thorough evaluation of a compound's safety and efficacy before it can be considered for further clinical development.

Conclusion and Future Directions

The hypothetical in vivo data presented in this guide suggests that this compound possesses significant anti-cancer and anti-inflammatory potential, comparable and in some aspects potentially superior to the established meroterpenoid, Oridonin. The proposed mechanisms of action, centered around the inhibition of the NF-κB and COX-2 pathways, provide a solid foundation for further investigation.

It is crucial to emphasize that the in vivo data for this compound presented herein is predictive. Rigorous in vivo studies are essential to validate these preliminary findings and to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound. Future research should focus on conducting the described xenograft and anti-inflammatory models, as well as exploring a broader range of cancer types and inflammatory conditions. Furthermore, detailed mechanistic studies are required to confirm the proposed signaling pathways and to identify potential off-target effects. The successful in vivo validation of this compound would position it as a promising candidate for preclinical development as a novel anti-cancer and anti-inflammatory agent.

A Comparative Analysis of Apoptotic Mechanisms: Terretonin A and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the apoptotic mechanisms induced by the natural compound Terretonin A and the widely used chemotherapeutic drug, doxorubicin. By presenting available experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in oncology and pharmacology.

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anti-cancer therapies, including doxorubicin, exert their effects by inducing apoptosis in malignant cells. This compound, a member of the meroterpenoid class of natural products, has also demonstrated cytotoxic effects, suggesting its potential as an anti-cancer agent. Understanding the nuances of their apoptotic mechanisms is crucial for developing more effective and targeted cancer treatments.

Comparative Data on Apoptotic Induction

The following tables summarize the available quantitative data on the cytotoxic and apoptotic effects of this compound (data primarily based on the related compound Terretonin N) and doxorubicin in various cancer cell lines.

Table 1: IC50 Values for Terretonin N and Doxorubicin in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueCitation
Terretonin N PC-3Prostate Cancer7.4 µg/mL[1]
SKOV3Ovarian Cancer1.2 µg/mL[1]
Doxorubicin MCF-7Breast Cancer4 µM[2]
MDA-MB-231Breast Cancer1 µM[2]
HCT116Colon Cancer24.30 µg/ml[3]
Hep-G2Hepatocellular Carcinoma14.72 µg/ml[3]
PC3Prostate Cancer2.64 µg/ml[3]

Note: Data for this compound is limited; therefore, data for the structurally related compound Terretonin N is presented as a proxy. The precise apoptotic mechanism of this compound is still under investigation.

Apoptotic Signaling Pathways

Doxorubicin-Induced Apoptotic Pathways

Doxorubicin is known to induce apoptosis through a complex interplay of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include DNA damage, generation of reactive oxygen species (ROS), activation of the p53 tumor suppressor protein, and modulation of the Bcl-2 family of proteins, ultimately leading to the activation of caspases.

Doxorubicin_Apoptosis Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Intercalation & Topoisomerase II inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Death_Receptors Death Receptors (e.g., Fas, TNFR) Doxorubicin->Death_Receptors Upregulation p53 p53 Activation DNA_Damage->p53 ROS->p53 Bax Bax (pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (anti-apoptotic) p53->Bcl2 Downregulation Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Inhibition Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3

Doxorubicin's dual apoptotic signaling pathways.
This compound-Induced Apoptotic Pathway (Putative)

The precise molecular mechanism of this compound-induced apoptosis is not yet fully elucidated. However, studies on the related compound Terretonin N suggest that it induces apoptosis in cancer cells. Furthermore, research on a compound named "Terretonin" in a non-cancer model indicated a potential role in modulating the Bcl-2 family of proteins, specifically by decreasing the levels of pro-apoptotic Bax and caspase-3, and increasing the anti-apoptotic Bcl-2. It is important to note that these findings may not directly translate to the anti-cancer mechanism of this compound and require further investigation.

TerretoninA_Apoptosis TerretoninA This compound Unknown_Target Unknown Cellular Target(s) TerretoninA->Unknown_Target Bcl2_Family Modulation of Bcl-2 Family Proteins Unknown_Target->Bcl2_Family Bax Bax (pro-apoptotic) (Putative Decrease) Bcl2_Family->Bax Bcl2 Bcl-2 (anti-apoptotic) (Putative Increase) Bcl2_Family->Bcl2 Caspase_Activation Caspase Activation (e.g., Caspase-3) Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

A putative and simplified apoptotic pathway for this compound.

Experimental Protocols

This section outlines common experimental methodologies used to assess apoptosis, which are relevant to the study of both this compound and doxorubicin.

Cell Viability and IC50 Determination (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of 50% of a cell population (IC50).

Workflow:

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Drug_Treatment Treat with varying concentrations of compound Cell_Seeding->Drug_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72h) Drug_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation

Workflow for determining IC50 using the MTT assay.

Protocol:

  • Seed cells at a specific density (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound (this compound or doxorubicin) and a vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.

Detection of Apoptosis (Annexin V/Propidium Iodide Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Culture cells to the desired confluency and treat them with the test compound or vehicle control for the specified duration.

  • Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. The results are typically displayed as a dot plot with four quadrants representing:

    • Lower-left (Annexin V- / PI-): Viable cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To quantify the expression levels of key proteins involved in the apoptotic cascade.

Protocol:

  • Treat cells with the compound of interest and lyse them to extract total protein.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP).

  • Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to compare the relative protein expression levels between different treatment groups.

Conclusion

Doxorubicin induces apoptosis through well-defined intrinsic and extrinsic pathways, involving DNA damage, ROS production, and the activation of a cascade of signaling molecules. In contrast, the precise apoptotic mechanism of this compound remains largely uncharacterized. Preliminary evidence from related compounds suggests a potential role in modulating the Bcl-2 family of proteins.

Further research is imperative to elucidate the specific molecular targets and signaling pathways activated by this compound to induce apoptosis in cancer cells. Such studies will be crucial in determining its potential as a novel anti-cancer agent and for the rational design of combination therapies. This guide serves as a foundational resource to inform and direct future investigations into the apoptotic mechanisms of these two compounds.

References

A Head-to-Head Showdown: Unraveling the Bioactivity of Terretonin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A comprehensive analysis of Terretonin analogues reveals significant variations in their anticancer and antimicrobial potencies. This guide provides a head-to-head comparison of their bioactivities, supported by experimental data, to aid researchers and drug development professionals in navigating the therapeutic potential of this promising class of meroterpenoids.

Terretonins, a family of complex meroterpenoid natural products, have garnered considerable interest in the scientific community for their diverse biological activities. This comparison guide delves into the cytotoxic and antimicrobial properties of several key Terretonin analogues, presenting a consolidated overview of their performance in various in vitro assays. The information compiled herein aims to provide a valuable resource for researchers exploring the structure-activity relationships and therapeutic applications of these fascinating compounds.

Anticancer Bioactivity: A Tale of Potency and Selectivity

The cytotoxic potential of Terretonin analogues has been primarily evaluated against various cancer cell lines, with significant differences observed in their half-maximal inhibitory concentrations (IC50). The data, primarily from studies utilizing the Sulforhodamine B (SRB) assay, highlights the promising anticancer profiles of certain analogues.

A notable study directly compared the cytotoxicity of Terretonin N and a related compound, Butyrolactone I , against human prostate adenocarcinoma (PC-3) and ovary adenocarcinoma (SKOV3) cell lines.[1] The results, summarized in the table below, demonstrate the potent and selective nature of these compounds.

CompoundCell LineIC50 (µg/mL)
Terretonin N PC-37.4
SKOV31.2
Butyrolactone I PC-34.5
SKOV30.6

Table 1: Comparative Cytotoxicity (IC50) of Terretonin N and Butyrolactone I. Data from a study utilizing the Sulforhodamine B (SRB) assay after 72 hours of treatment.[1]

These findings underscore the potent cytotoxic effects of both compounds, particularly against the SKOV3 ovarian cancer cell line.[1] Butyrolactone I, in this direct comparison, exhibited greater potency than Terretonin N against both cell lines.[1] It is important to note that another study reported Terretonin N did not exhibit significant in vitro cytotoxicity against the human cervix carcinoma cell line KB-3-1, suggesting a degree of selectivity in its anticancer activity.[2]

Antimicrobial Capabilities: A Spectrum of Activity

The antimicrobial properties of Terretonin analogues have also been investigated, revealing a range of activities against various bacterial and fungal pathogens. The data, however, is more qualitative in nature, often reported as zones of inhibition rather than Minimum Inhibitory Concentration (MIC) values, making direct comparisons challenging.

Terretonin N , isolated from Nocardiopsis sp., displayed pronounced antibacterial activity against the Gram-positive bacterium Staphylococcus warneri, with a 15 mm zone of inhibition, which was reported to be more potent than the positive control, gentamycin (14 mm).[2] It also showed low to moderate activity against other Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[2]

Terretonin G , a sesterterpenoid antibiotic, has demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus.[5] However, specific MIC values from direct comparative studies are lacking. One study reported that Terretonin A was not found to be active in the antimicrobial assays conducted.[6] The antimicrobial activity of Terretonin M has been studied, though specific MIC values were not detailed in the readily available literature.[7] Similarly, the antimicrobial activities of Terretonin O have been assayed, but quantitative data remains to be consolidated.[8]

Unraveling the Mechanism: A Glimpse into Signaling Pathways

Recent research has begun to shed light on the molecular mechanisms underlying the bioactivity of Terretonins. A key signaling pathway implicated in the action of Terretonin involves the modulation of the SIRT1/Nrf2/NF-κB axis . This pathway is crucial in regulating cellular stress responses, inflammation, and apoptosis.

The proposed mechanism suggests that Terretonin can influence the activity of Sirtuin 1 (SIRT1), a protein deacetylase, which in turn modulates the activity of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant responses, and Nuclear factor kappa B (NF-κB), a central regulator of inflammation. The interplay between these signaling molecules is critical in determining cell fate.

Terretonin Signaling Pathway Terretonin Terretonin SIRT1 SIRT1 Terretonin->SIRT1 Activates Nrf2 Nrf2 SIRT1->Nrf2 Activates NFkB NF-κB SIRT1->NFkB Inhibits ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces Apoptosis Apoptosis Antioxidant_Genes->Apoptosis Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Induces Inflammatory_Genes->Apoptosis

Caption: Proposed signaling pathway of Terretonin's bioactivity.

Experimental Methodologies: A Guide to Reproducibility

To ensure the reliability and comparability of bioactivity data, standardized experimental protocols are paramount. The following sections detail the methodologies for the key assays cited in this guide.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the Terretonin analogue and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the Terretonin analogue in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Future Directions

While this guide provides a snapshot of the current understanding of Terretonin analogues' bioactivity, further research is needed to fill the existing gaps. Direct head-to-head comparative studies of a broader range of analogues using standardized assays are crucial for establishing a more definitive structure-activity relationship. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising candidates identified in these in vitro screens. The elucidation of the intricate signaling pathways will also continue to be a key area of investigation, paving the way for the rational design of novel and more potent therapeutic agents based on the Terretonin scaffold.

References

Validating Terretonin A's Target Engagement in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a bioactive compound reaches and interacts with its intended molecular target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established methods for validating the cellular target engagement of Terretonin A, a meroterpenoid with demonstrated anti-inflammatory and anticancer properties.

While the precise molecular target of this compound is still under investigation, its known biological activities suggest potential interaction with key signaling proteins involved in cell proliferation and inflammation. This guide will use a hypothetical target, Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a central component of the MAPK/ERK signaling pathway, to illustrate the application of state-of-the-art target engagement assays. The methodologies and data presented herein serve as a practical framework for researchers working to elucidate the mechanism of action of this compound and other novel compounds.

Comparison of Cellular Target Engagement Methods

Several methods can be employed to confirm the direct binding of a small molecule like this compound to its target protein within a cellular context. Each technique offers distinct advantages and limitations in terms of experimental complexity, throughput, and the nature of the readout. The table below summarizes key features of three prominent methods: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)NanoBioluminescence Resonance Energy Transfer (NanoBRET)
Principle Ligand binding increases the thermal stability of the target protein.Ligand binding protects the target protein from proteolytic degradation.Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein by the compound.
Requirement for Compound Modification NoNoNo
Requirement for Target Modification No (for antibody-based detection)NoYes (requires expression of a NanoLuciferase fusion protein)
Detection Method Western Blot, ELISA, Mass SpectrometryWestern Blot, Mass SpectrometryBRET signal detection (luminescence and fluorescence)
Throughput Low to high (format dependent)Low to mediumHigh
Quantitative Readout Thermal shift (ΔTagg), EC50Protease resistance, relative band intensityApparent affinity (Ki), target occupancy, residence time
In Vivo Applicability YesLimitedNo

Illustrative Data for Target Engagement Validation

The following tables present hypothetical, yet representative, quantitative data that could be generated from CETSA and DARTS experiments to validate the engagement of this compound with its putative target, MEK1.

Table 1: Illustrative CETSA Data for this compound with MEK1

This table shows the results of an isothermal dose-response (ITDRF) CETSA experiment. In this setup, cells are treated with varying concentrations of this compound and then heated to a single, optimized temperature. The amount of soluble MEK1 remaining is quantified, with increased stabilization indicating target engagement.

This compound Concentration (µM)Remaining Soluble MEK1 (% of DMSO control)
0 (DMSO)100
0.1115
1150
5185
10195
25200
50205

This illustrative data would yield a sigmoidal dose-response curve from which an EC50 value for target engagement can be calculated.

Table 2: Illustrative DARTS Data for this compound with MEK1

This table represents the quantification of a Western blot from a DARTS experiment. Cells are treated with this compound or a vehicle control, lysed, and then subjected to limited proteolysis. The intensity of the band corresponding to MEK1 is measured, with a stronger band in the treated sample indicating protection from digestion due to binding.

ConditionProtease Concentration (µg/mL)MEK1 Band Intensity (Arbitrary Units)
DMSO01000
DMSO10450
DMSO25200
This compound (10 µM)01020
This compound (10 µM)10850
This compound (10 µM)25600

This illustrative data demonstrates that in the presence of this compound, MEK1 is more resistant to proteolytic digestion, indicating a direct interaction.

Signaling Pathway and Experimental Workflows

Visualizing the underlying biological context and experimental procedures is crucial for understanding and implementing target engagement studies.

cluster_0 Simplified MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Inflammation TranscriptionFactors->Proliferation TerretoninA This compound TerretoninA->MEK1

Figure 1. Hypothetical inhibition of MEK1 by this compound in the MAPK/ERK pathway.

cluster_1 CETSA Experimental Workflow A Treat cells with This compound or DMSO B Heat cells at a specific temperature A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Analyze data to determine thermal stabilization D->E

Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).

cluster_2 DARTS Experimental Workflow F Treat cell lysate with This compound or DMSO G Add protease (e.g., pronase) for limited digestion F->G H Stop digestion and prepare samples for SDS-PAGE G->H I Analyze protein levels (e.g., Western Blot) H->I J Compare band intensities to assess protection I->J

Figure 3. Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

cluster_3 Comparison of Target Engagement Assay Principles CETSA CETSA Principle: Thermal Stabilization Measures: ΔTagg, EC50 Target Modification: No DARTS DARTS Principle: Protease Resistance Measures: Relative Protection Target Modification: No NanoBRET NanoBRET Principle: Bioluminescence Resonance Energy Transfer Measures: Ki, Occupancy Target Modification: Yes

Figure 4. Logical comparison of CETSA, DARTS, and NanoBRET assay principles.

Experimental Protocols

Below are detailed methodologies for performing CETSA and DARTS to validate the interaction between this compound and a putative target protein.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted for a Western blot readout.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Heat Treatment:

    • Harvest cells by trypsinization or scraping and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[1]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing stabilized protein) from the insoluble aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).[1]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction using a standard method (e.g., BCA assay).

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., anti-MEK1).

    • Detect the signal using an appropriate secondary antibody and imaging system.

    • Quantify band intensities to determine the amount of soluble target protein at each temperature.

Drug Affinity Responsive Target Stability (DARTS) Protocol

This protocol outlines the basic steps for a DARTS experiment with a Western blot readout.[2][3]

  • Cell Lysate Preparation:

    • Harvest cells and wash with PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing Triton X-100) supplemented with protease inhibitors. Avoid strong detergents like SDS.[2]

    • Centrifuge the lysate at high speed (e.g., 18,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[4]

    • Collect the supernatant and determine the protein concentration (e.g., BCA assay). Normalize all samples to the same concentration (e.g., 1-2 mg/mL).[2]

  • Compound Incubation:

    • Aliquot the cell lysate.

    • Add this compound or vehicle control (DMSO) to the aliquots and incubate for a specified time (e.g., 1 hour) on ice or at room temperature to allow for binding.

  • Protease Digestion:

    • Add a protease, such as pronase or thermolysin, to the lysates at a predetermined, optimized concentration. The protease concentration should be titrated beforehand to achieve partial digestion of the target protein in the vehicle-treated sample.[2]

    • Incubate for a specific time (e.g., 15-30 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.

  • Analysis:

    • Separate the protein digests by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using a primary antibody against the target protein.

    • Analyze the band intensities to compare the extent of digestion between the this compound-treated and vehicle-treated samples. A decrease in digestion (stronger band) in the presence of this compound indicates target engagement.[5]

References

Benchmarking Terretonin A's Potency: A Comparative Guide to Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative framework for evaluating the potency of the novel compound Terretonin A against a panel of well-characterized kinase inhibitors. While specific kinase targets for this compound are still under investigation, its reported anti-inflammatory and anticancer activities suggest potential modulation of key signaling pathways, such as the NF-κB cascade. This document outlines the experimental methodologies and data presentation formats necessary for a robust comparative analysis, using inhibitors of the IκB kinase (IKK) complex as an illustrative example.

Data Presentation: Comparative Potency of Kinase Inhibitors

A critical aspect of characterizing a new chemical entity is to benchmark its potency against established inhibitors. The following table provides a template for summarizing the inhibitory activity (IC50) of this compound against a target kinase, in comparison to known inhibitors of the NF-κB signaling pathway.

CompoundTarget KinaseIC50 (nM)Assay MethodReference
This compound Hypothesized TargetExperimental DataHTRF AssayInternal Data
IKK-16IKK-240Cell-free assay[1][2]
IKK complex70Cell-free assay[1][2]
IKK-1200Cell-free assay[1][2]
TPCA-1IKK-217.9Cell-free assay[1]
BMS-345541IKK-2300Cell-free assay[1]
IKK-14000Cell-free assay[1]
MLN120BIKKβ45Recombinant assay[1]
LY2409881IKK230Cell-free assay[2]

Experimental Protocols

Accurate and reproducible data are paramount in comparative studies. The following section details a generalized protocol for an in-vitro kinase inhibition assay using Homogeneous Time-Resolved Fluorescence (HTRF), a common method for screening and characterizing kinase inhibitors.

In-Vitro Kinase Inhibition Assay: HTRF Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant Kinase

  • Biotinylated Substrate Peptide

  • ATP (Adenosine Triphosphate)

  • Test Compound (e.g., this compound) and Reference Inhibitors

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF Detection Buffer

  • Europium (Eu3+) Cryptate-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-XL665 (Acceptor)

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2 µL of the diluted compound solution to the wells of a 384-well plate.

    • Add 4 µL of the recombinant kinase solution (prepared in kinase reaction buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated substrate and ATP (at a concentration close to the Km for the specific kinase) in kinase reaction buffer.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of HTRF detection buffer containing the Eu3+-cryptate labeled antibody and Streptavidin-XL665. The EDTA in the detection buffer chelates Mg2+, thereby stopping the enzymatic reaction.

    • Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for conveying complex biological processes and experimental designs. The following diagrams, generated using the DOT language, illustrate a key signaling pathway, a typical experimental workflow, and the logical process for comparing kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB IkB_NFkB->IkB IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Gene_Expr Gene Expression (Inflammation, Survival) DNA->Gene_Expr

Caption: Canonical NF-κB Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Test Compounds Dispense_Cmpd Dispense Compounds into 384-well Plate Compound_Prep->Dispense_Cmpd Reagent_Prep Prepare Kinase, Substrate, and ATP Add_Kinase Add Kinase (Pre-incubation) Reagent_Prep->Add_Kinase Dispense_Cmpd->Add_Kinase Start_Rxn Add Substrate/ATP (Start Reaction) Add_Kinase->Start_Rxn Stop_Rxn Add HTRF Detection Reagents Start_Rxn->Stop_Rxn Read_Plate Read Plate (HTRF Reader) Stop_Rxn->Read_Plate Calc_Ratio Calculate HTRF Ratio Read_Plate->Calc_Ratio Plot_Curve Plot Dose-Response Curve Calc_Ratio->Plot_Curve Det_IC50 Determine IC50 Plot_Curve->Det_IC50

Caption: Experimental Workflow for HTRF Kinase Assay.

G Start Identify Potential Target Kinase for This compound Select_Inhibitors Select Known Inhibitors for the Target Kinase Start->Select_Inhibitors Perform_Assays Perform In-Vitro Kinase Inhibition Assays for all Compounds Select_Inhibitors->Perform_Assays Generate_IC50 Generate IC50 Values Perform_Assays->Generate_IC50 Compare_Potency Compare IC50 of This compound to Known Inhibitors Generate_IC50->Compare_Potency Assess_Selectivity Assess Selectivity (Optional Panel Screen) Compare_Potency->Assess_Selectivity Conclusion Draw Conclusions on Relative Potency and Selectivity Compare_Potency->Conclusion Assess_Selectivity->Conclusion

Caption: Logical Flow for Comparative Potency Analysis.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Terretonin A

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper handling and disposal of Terretonin A in a laboratory setting. The following procedures are based on general best practices for chemical waste management due to the absence of a specific Safety Data Sheet (SDS) for this compound. These guidelines are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Chemical and Physical Properties of this compound
PropertyData
Molecular Formula C₂₆H₃₂O₈
IUPAC Name methyl (2R,4aS,4bR,10aR,10bR,12aR)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate[1]
Compound Type Steroid Lactone, Meroterpenoid
Natural Source Reported in Mallotus nudiflorus and Aspergillus terreus[1]
Physical Appearance As a member of the terretonin family of compounds, it is likely a solid at room temperature.

Immediate Safety and Handling Precautions

Given that this compound is a bioactive compound intended for research, it should be handled with care. Assume the compound is hazardous in the absence of specific toxicity data.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid Inhalation and Contact: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Prevent contact with skin and eyes.[2]

  • Spill Management: In case of a spill, contain the material to prevent it from spreading. Use an appropriate absorbent material for liquid spills. The cleanup material should be treated as hazardous waste and disposed of accordingly.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound and associated waste must comply with local, state, and federal regulations. Organic compounds should never be disposed of down the drain.[2][3] The following steps provide a general framework for proper disposal.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4][5]

  • Solid this compound Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.

    • Label the container as "Hazardous Waste" and clearly identify the contents as "this compound, Solid".[4]

    • Store this container in a designated satellite accumulation area away from incompatible materials.

  • Liquid this compound Waste (Solutions):

    • Solutions containing this compound should be collected in a dedicated, leak-proof container, preferably plastic or coated glass.[4]

    • Do not mix with other types of chemical waste, especially halogenated solvents, unless compatibility is confirmed.[5]

    • Label the container as "Hazardous Waste" and list all chemical components and their approximate concentrations, for example, "this compound in [Solvent Name]".[4][6]

  • Contaminated Labware and Debris:

    • Sharps: Needles, syringes, or broken glass contaminated with this compound must be placed in a designated sharps container labeled for chemical contamination.[7]

    • Consumables: Gloves, pipette tips, and paper towels contaminated with this compound should be collected in a separate, sealed plastic bag or a designated container for chemically contaminated solid waste.[1][5] This waste is typically incinerated.[1]

Labeling and Storage

Accurate labeling is mandatory for the safe management of hazardous waste.[4]

  • All waste containers must be clearly labeled with the words "Hazardous Waste".[4]

  • The label must include the full chemical name(s) of the contents (no abbreviations), the date of generation, the principal investigator's name, and the laboratory room number.[4]

  • Ensure container lids are securely fastened to prevent spills or the release of vapors.[3][6]

  • Store waste containers in a designated and secure secondary containment area.

Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4]

  • Provide the EHS department with a completed hazardous waste disposal form as required.[4]

  • Do not accumulate more than 55 gallons of hazardous waste in your laboratory's satellite accumulation area.[8]

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_Waste_Generation Waste Generation cluster_Segregation Waste Segregation & Collection cluster_Final_Disposal Final Disposal Start This compound Waste Generated Solid_Waste Solid this compound (Unused/Expired) Start->Solid_Waste Liquid_Waste This compound Solution Start->Liquid_Waste Contaminated_Items Contaminated Labware (Gloves, Pipettes, Sharps) Start->Contaminated_Items Solid_Container Collect in Labeled 'Solid Organic Waste' Container Solid_Waste->Solid_Container Liquid_Container Collect in Labeled 'Liquid Organic Waste' Container Liquid_Waste->Liquid_Container Sharps_Container Place in Chemical Sharps Container Contaminated_Items->Sharps_Container Sharps Consumables_Container Place in Labeled Bag for Contaminated Solid Waste Contaminated_Items->Consumables_Container Consumables EHS_Pickup Arrange for EHS Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup Consumables_Container->EHS_Pickup

Caption: A workflow for the proper segregation and disposal of this compound waste.

Experimental Protocols and Signaling Pathways

Currently, detailed experimental protocols for the synthesis or use of this compound, as well as specific information regarding its signaling pathways, are not widely available in the public domain based on the conducted searches. Researchers should develop their own protocols based on the known chemical properties and in accordance with standard laboratory safety procedures.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Terretonin A

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Responsible Handling of Terretonin A in a Research Setting.

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when working with potent, biologically active compounds such as this compound. This fungal metabolite, a member of the meroterpenoid class of natural products, has demonstrated cytotoxic properties, necessitating stringent handling and disposal protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Personal Protective Equipment (PPE)

Given the cytotoxic nature of this compound and related fungal secondary metabolites, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove.
Lab Coat/Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects the body from spills and contamination. A solid front provides maximum protection.
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes and face from splashes of liquids or fine particles.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Recommended when handling the powdered form of this compound or when there is a risk of aerosolization.

Operational Plan for Handling this compound

A clear and detailed operational plan is essential for the safe handling of this compound from receipt to disposal. The following workflow outlines the key steps and safety considerations.

Terretonin_A_Handling_Workflow Figure 1: Operational Workflow for Handling this compound cluster_Preparation Preparation cluster_Handling Handling cluster_Experimentation Experimentation cluster_Cleanup Cleanup and Disposal Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Designated Work Area in a Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound 3. Carefully Weigh this compound Prepare_Work_Area->Weigh_Compound Prepare_Stock_Solution 4. Prepare Stock Solution Weigh_Compound->Prepare_Stock_Solution Conduct_Experiment 5. Conduct Experiment in a Controlled Manner Prepare_Stock_Solution->Conduct_Experiment Decontaminate_Surfaces 6. Decontaminate Work Surfaces Conduct_Experiment->Decontaminate_Surfaces Dispose_Waste 7. Dispose of Contaminated Waste Decontaminate_Surfaces->Dispose_Waste Doff_PPE 8. Doff PPE Correctly Dispose_Waste->Doff_PPE

Figure 1: Operational Workflow for Handling this compound

Detailed Experimental Protocol: Preparation of a this compound Stock Solution

The following protocol details the steps for preparing a stock solution of this compound, a common procedure in a research setting.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Designate a specific area within a certified chemical fume hood for the procedure.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment: analytical balance, weigh paper, spatula, microcentrifuge tubes, and appropriate solvent (e.g., DMSO).

  • Weighing:

    • Carefully transfer the desired amount of powdered this compound onto weigh paper using a clean spatula.

    • Perform this step slowly to avoid creating airborne particles.

  • Solubilization:

    • Transfer the weighed this compound into a sterile microcentrifuge tube.

    • Add the calculated volume of solvent to the tube to achieve the desired stock concentration.

    • Vortex briefly to dissolve the compound completely.

  • Storage:

    • Clearly label the microcentrifuge tube with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at the appropriate temperature (typically -20°C or -80°C) in a designated and labeled freezer box.

Disposal Plan for this compound Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as cytotoxic waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, gowns, weigh paper, pipette tips, and other disposable materials should be placed in a designated, sealed, and clearly labeled cytotoxic waste container (typically a yellow or purple bag within a rigid container).
Liquid Waste Unused stock solutions and contaminated solvents should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not pour down the drain.
Sharps Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.

All cytotoxic waste containers must be collected and disposed of by a licensed hazardous waste disposal company.

In Case of Exposure

Immediate action is required in the event of an accidental exposure to this compound.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
Inhalation Move to fresh air immediately.
Ingestion Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound, if available, or information about its cytotoxic nature to the medical personnel. Report the incident to the laboratory supervisor and the institution's environmental health and safety office.

By adhering to these stringent safety and logistical protocols, researchers can handle this compound responsibly, ensuring their own safety and that of their colleagues while advancing critical scientific research.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terretonin A
Reactant of Route 2
Reactant of Route 2
Terretonin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.